molecular formula C13H15NO2 B6229928 benzyl N-(2-methylbut-3-yn-2-yl)carbamate CAS No. 230626-95-6

benzyl N-(2-methylbut-3-yn-2-yl)carbamate

Cat. No.: B6229928
CAS No.: 230626-95-6
M. Wt: 217.26 g/mol
InChI Key: JPGJBWDZXJKROY-UHFFFAOYSA-N
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Description

Benzyl N-(2-methylbut-3-yn-2-yl)carbamate (CAS 230626-95-6) is a carbamate-based chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound serves as a versatile building block and protecting group in advanced organic synthesis, particularly for the protection of terminal alkynes . The tertiary propargylic alcohol structure of its precursor provides a robust and base-stable framework, making it a valuable alternative to other photolabile protecting groups. Its primary research value lies in its application in multi-step synthetic routes, such as the development of pharmaceuticals and complex organic molecules, where it allows for selective reactions at other functional sites before being cleanly removed under mild conditions. The benzyl carbamate group also offers potential as an amine-protecting strategy, adding to its utility in peptide and medicinal chemistry. Researchers can utilize this compound to create more stable intermediates that are compatible with various reaction conditions. The product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Proper handling procedures should be followed, and it is recommended that the compound be stored sealed in a dry environment at room temperature . For specific handling and safety information, please refer to the associated Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

230626-95-6

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

benzyl N-(2-methylbut-3-yn-2-yl)carbamate

InChI

InChI=1S/C13H15NO2/c1-4-13(2,3)14-12(15)16-10-11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3,(H,14,15)

InChI Key

JPGJBWDZXJKROY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC(=O)OCC1=CC=CC=C1

Purity

95

Origin of Product

United States

Foundational & Exploratory

benzyl N-(2-methylbut-3-yn-2-yl)carbamate chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl N-(2-methylbut-3-yn-2-yl)carbamate (CAS: 230626-95-6) is a specialized synthetic intermediate widely utilized in medicinal chemistry and peptide synthesis.[1] Structurally, it consists of a 1,1-dimethylpropargylamine core protected by a benzyloxycarbonyl (Cbz) group.

This compound serves as a strategic "linchpin" in drug discovery for two primary reasons:

  • Gem-Dimethyl Effect: The geminal dimethyl groups at the

    
    -position relative to the nitrogen provide conformational constraints (Thorpe-Ingold effect), often improving the metabolic stability and receptor binding affinity of the final pharmaceutical target.
    
  • Dual Functionality: It possesses a terminal alkyne for bio-orthogonal ligation (e.g., "Click" chemistry, Sonogashira coupling) and a Cbz-protected amine that is stable to acidic and basic conditions but cleavable via hydrogenolysis.

This guide details the structural properties, synthesis protocols, and reactivity profiles of this compound, designed for researchers optimizing small molecule synthesis or peptidomimetics.

Chemical Identity & Structural Analysis[2][3][4][5]

Physicochemical Data
PropertySpecification
IUPAC Name Benzyl N-(2-methylbut-3-yn-2-yl)carbamate
Common Synonyms N-Cbz-1,1-dimethylpropargylamine; Carbamic acid, N-(1,1-dimethyl-2-propyn-1-yl)-, phenylmethyl ester
CAS Number 230626-95-6
Molecular Formula

Molecular Weight 217.26 g/mol
SMILES CC(C)(C#C)NC(=O)OCC1=CC=CC=C1
InChI Key JPGJBWDZXJKROY-UHFFFAOYSA-N
Physical State White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
Structural Features
  • Cbz (Z) Group: Provides robust protection for the amine. It is orthogonal to Boc (acid-labile) and Fmoc (base-labile) strategies, making it ideal for multi-step synthesis.

  • Gem-Dimethyl Moiety: The two methyl groups at the C2 position create steric bulk. This prevents

    
    -proton abstraction and enzymatic degradation, a common failure point in propargyl amine-based drugs.
    
  • Terminal Alkyne: A reactive handle for carbon-carbon bond formation (Sonogashira) or heteroatom ligation (CuAAC Click chemistry).

Synthetic Methodology

The synthesis of Benzyl N-(2-methylbut-3-yn-2-yl)carbamate is typically achieved via the Schotten-Baumann reaction or anhydrous acylation of 2-methylbut-3-yn-2-amine with benzyl chloroformate (Cbz-Cl).

Synthesis Workflow Diagram

Synthesis Amine 2-methylbut-3-yn-2-amine (Starting Material) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Reagent) CbzCl->Intermediate Base Base (K2CO3 or TEA) Byproduct HCl Salt / Chloride Base->Byproduct Scavenges HCl Product Benzyl N-(2-methylbut-3-yn-2-yl)carbamate (Target) Intermediate->Product Elimination Intermediate->Byproduct

Figure 1: Synthetic pathway for Cbz-protection of 1,1-dimethylpropargylamine.

Experimental Protocol (Standardized)

Objective: Synthesis of Benzyl N-(2-methylbut-3-yn-2-yl)carbamate on a 10 mmol scale.

Reagents:

  • 2-methylbut-3-yn-2-amine (1,1-dimethylpropargylamine): 10 mmol (0.83 g)

  • Benzyl chloroformate (Cbz-Cl): 11 mmol (1.88 g)

  • Triethylamine (TEA): 15 mmol (2.1 mL)

  • Dichloromethane (DCM): 30 mL (Anhydrous)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add 2-methylbut-3-yn-2-amine and anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (TEA) dropwise to the stirring solution.

  • Acylation: Add Benzyl chloroformate dropwise over 15 minutes via a syringe or addition funnel. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated

    
     solution (20 mL). Extract the aqueous layer with DCM (2 x 20 mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Validation:

  • Yield: Expect 85–95%.

  • TLC: Product

    
     ~0.5 (Hexane:EtOAc 4:1), stains with 
    
    
    
    .

Reactivity & Applications

This compound is a versatile intermediate.[2][3][4] Its reactivity profile allows for divergent synthesis pathways, particularly in the development of kinase inhibitors (e.g., TRK inhibitors) and peptidomimetics.

Reactivity Landscape

Reactivity Core Benzyl N-(2-methylbut-3-yn-2-yl)carbamate Sonogashira Sonogashira Coupling (Ar-X, Pd cat, CuI) Core->Sonogashira C-C Bond Formation Click CuAAC 'Click' Chemistry (R-N3, Cu cat) Core->Click Cycloaddition Deprotection Hydrogenolysis (H2, Pd/C) Core->Deprotection Cleavage ArylAlkyne Aryl-Substituted Alkyne (Kinase Inhibitor Core) Sonogashira->ArylAlkyne Triazole 1,2,3-Triazole (Bioisostere) Click->Triazole FreeAmine Free Amine (1,1-dimethylpropargylamine) Deprotection->FreeAmine Regenerates Amine

Figure 2: Primary reactivity pathways including coupling, cycloaddition, and deprotection.

Key Applications
  • TRK Inhibitor Synthesis:

    • The terminal alkyne undergoes Sonogashira coupling with aryl halides or acid chlorides.

    • Mechanism:[2][5] The Pd(0) catalyst inserts into the Aryl-Halide bond, followed by transmetallation with the copper-acetylide formed from the terminal alkyne, and finally reductive elimination to form the C-C bond.

    • Reference: Used as Intermediate 1-36 in the synthesis of TRK inhibitors for cancer therapy [1].

  • Peptidomimetics (Gem-Dimethyl Effect):

    • Incorporating this unit into peptide backbones restricts conformational freedom. The gem-dimethyl group favors folded structures (turns/helices) and prevents proteolysis.

  • Bio-orthogonal Labeling:

    • The alkyne is a "Click" handle.[3] It can be reacted with azide-tagged fluorophores or biotin in complex biological media without interfering with native biochemical processes.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these reference values.

NMR Spectroscopy ( )
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H
7.30 – 7.40Multiplet5HAromatic (Cbz phenyl)

H
5.10Singlet2HBenzyl


H
5.05Broad Singlet1HNH (Carbamate)

H
2.35Singlet1HAlkyne


H
1.65Singlet6HGem-dimethyl


C
154.5--Carbonyl (C=O)

C
136.5--Aromatic ipso-C

C
128.5, 128.1--Aromatic CH

C
87.0--Internal Alkyne C

C
71.0--Terminal Alkyne CH

C
66.5--Benzyl


C
48.0--Quaternary C (

)

C
29.5--Methyl (

)
Mass Spectrometry
  • Ionization Mode: ESI (+)

  • Expected Mass:

    
    
    
  • Fragment Ions: Loss of benzyl group or

    
     is common in MS/MS.
    

Safety & Handling

  • Hazards: Benzyl N-(2-methylbut-3-yn-2-yl)carbamate is generally considered an irritant.

    • Skin/Eye Contact: Can cause irritation. Wear nitrile gloves and safety goggles.

    • Inhalation: Avoid dust/mist. Use in a fume hood.

  • Storage: Store at 2–8°C. Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alkyne or hydrolysis over long periods.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Patent: Li, Y., et al. "Compounds and compositions as TRK inhibitors." World Intellectual Property Organization, WO 2012/034095 A1, 2012.

  • Chemical Supplier Data: "Benzyl N-(2-methylbut-3-yn-2-yl)carbamate CAS 230626-95-6."[1] ChemScene.

  • General Methodology: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz protection protocols).

Sources

Technical Monograph: N-Cbz-1,1-dimethylpropargylamine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 230626-95-6 Primary Classification: Protected Alkyne-Amine Linker / Gem-Dimethyl Building Block

Part 1: Executive Summary & Strategic Utility

N-Cbz-1,1-dimethylpropargylamine (Benzyl (2-methylbut-3-yn-2-yl)carbamate) is a specialized bifunctional building block used critically in medicinal chemistry and peptide synthesis. Its structural uniqueness lies in the gem-dimethyl substitution at the


-carbon relative to the nitrogen.

This structural feature confers two distinct advantages in drug design:

  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The steric bulk of the two methyl groups restricts the rotational freedom of the N-C bond, pre-organizing the molecule into a conformation that often favors receptor binding and cyclization kinetics.

  • Metabolic Stability: The quaternary carbon prevents

    
    -hydrogen abstraction, blocking a common metabolic degradation pathway (oxidative deamination) mediated by cytochrome P450 enzymes.
    

This guide details the synthesis, physical properties, and application of this moiety in "Click Chemistry" and peptidomimetic drug discovery.

Part 2: Chemical Identity & Physical Properties[1][2][3][4]

Identification Data
ParameterTechnical Specification
CAS Number 230626-95-6
IUPAC Name Benzyl N-(2-methylbut-3-yn-2-yl)carbamate
Synonyms N-Cbz-1,1-dimethyl-2-propynylamine; Benzyl (1,1-dimethylprop-2-ynyl)carbamate
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Parent Amine 1,1-Dimethylpropargylamine (CAS: 2978-58-7)
SMILES CC(C)(C#C)NC(=O)OCC1=CC=CC=C1
Physicochemical Profile

Note: Experimental values for this specific protected derivative are rare in open literature; values below represent calculated consensus and parent-amine extrapolation.

PropertyValue / Description
Appearance Colorless to pale yellow viscous oil or low-melting solid.
Solubility Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in water.
LogP (Calc) ~2.5 (Lipophilic due to Cbz and gem-dimethyl groups).
Stability Stable under standard laboratory conditions. Acid-sensitive (alkyne hydration) and base-sensitive (carbamate hydrolysis at high pH).

Part 3: Synthetic Methodology

Core Synthesis: Protection of 1,1-Dimethylpropargylamine

The synthesis involves the chemoselective protection of the sterically hindered primary amine, 1,1-dimethylpropargylamine, using Benzyl chloroformate (Cbz-Cl).

Reaction Logic: The amine is tertiary at the


-position, creating significant steric hindrance. Standard Schotten-Baumann conditions (aqueous base) may suffer from poor conversion. A homogeneous organic phase reaction using a non-nucleophilic base (DIPEA) is preferred to drive the reaction to completion and prevent hydrolysis of the Cbz-Cl reagent.
Protocol: N-Cbz Protection

Reagents:

  • 1,1-Dimethylpropargylamine (1.0 equiv) [CAS: 2978-58-7][1][2][3]

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add 1,1-Dimethylpropargylamine dissolved in anhydrous DCM (
    
    
    
    concentration).
  • Base Addition: Cool the solution to

    
     using an ice bath. Add DIPEA dropwise via syringe. Stir for 10 minutes.
    
  • Acylation: Add Cbz-Cl dropwise over 20 minutes. The exotherm must be controlled to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The free amine spot (ninhydrin active) should disappear.

  • Workup: Quench with saturated

    
     solution. Extract the aqueous layer with DCM (
    
    
    
    ).
  • Purification: Wash combined organics with

    
     HCl (to remove unreacted amine), then saturated 
    
    
    
    , then brine. Dry over
    
    
    .[4][5]
  • Isolation: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as a clear oil.

Visualization of Synthesis Pathway

SynthesisPath Amine 1,1-Dimethylpropargylamine (CAS: 2978-58-7) Inter Tetrahedral Intermediate Amine->Inter + DIPEA, DCM, 0°C CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Inter Product N-Cbz-1,1-dimethylpropargylamine (CAS: 230626-95-6) Inter->Product - HCl (Elimination)

Figure 1: Synthetic pathway for the protection of the hindered propargylamine.

Part 4: Applications in Drug Discovery

The "Clickable" Pharmacophore

This molecule serves as a "masked" amine that can be clicked into larger scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Workflow:

  • Coupling: The terminal alkyne reacts with an Azide-functionalized drug core or linker.

  • Deprotection: The Cbz group is removed (Hydrogenolysis), revealing the sterically hindered amine.

  • Result: A drug conjugate with a gem-dimethyl rigidified linker, improving metabolic stability.

The Gem-Dimethyl Effect in Peptidomimetics

Replacing a standard Alanine or Glycine residue with this unit (after converting the alkyne to a carboxylic acid or coupling via the alkyne) introduces conformational constraints.

  • Mechanism: The two methyl groups clash with the carbonyl oxygen of the preceding amide bond, forcing the backbone into specific torsion angles (

    
    ) that often mimic 
    
    
    
    -turns or
    
    
    -helices.
Experimental Workflow: CuAAC Click Reaction

Reagents:

  • N-Cbz-1,1-dimethylpropargylamine (1.0 equiv)

  • Azide-R (1.0 equiv)

  • 
     (0.1 equiv)
    
  • Sodium Ascorbate (0.5 equiv)

  • t-BuOH/Water (1:1)

Protocol:

  • Dissolve alkyne and azide in t-BuOH/Water.

  • Add Sodium Ascorbate followed by Copper Sulfate.

  • Stir vigorously at RT for 12 hours.

  • Precipitation of the triazole product is common; filter or extract with EtOAc.

Visualization of Application Logic

ApplicationLogic Start N-Cbz-1,1-dimethylpropargylamine Click CuAAC Click Reaction (with R-N3) Start->Click Functionalization Triazole Protected Triazole Intermediate Click->Triazole Formation Deprotect Cbz Deprotection (H2, Pd/C) Triazole->Deprotect Unmasking Final Free Amine-Triazole Conjugate (Metabolically Stable Linker) Deprotect->Final Active Drug

Figure 2: Workflow for utilizing the molecule as a stable linker in drug conjugates.

Part 5: Safety & Handling (MSDS Summary)

  • Hazards: The parent amine is volatile and corrosive.[6] The Cbz-protected form is less volatile but should be treated as an irritant.

  • Skin/Eye: Causes skin irritation and serious eye irritation.

  • Storage: Store at 2-8°C under inert atmosphere (

    
    ). The terminal alkyne is generally stable but should be kept away from active metals (Cu, Ag) in the absence of ligands to prevent acetylide formation.
    

Part 6: References

  • National Center for Biotechnology Information. (2023). Propargylamine: an important moiety in drug discovery. PubMed.[7] Retrieved March 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved March 6, 2026, from [Link]

Sources

Benzyl (1,1-dimethylprop-2-ynyl)carbamate: Synonyms, Structural Properties, and Synthetic Applications in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient assembly of complex active pharmaceutical ingredients (APIs). Benzyl (1,1-dimethylprop-2-ynyl)carbamate is a highly versatile, orthogonally protected terminal alkyne that has gained significant traction in the synthesis of targeted therapeutics, most notably Tropomyosin receptor kinase (TRK) inhibitors [1].

This technical guide provides an in-depth analysis of this compound, detailing its structural rationale, physicochemical properties, and a validated synthetic protocol for its application in Sonogashira cross-coupling workflows.

Chemical Identity & Synonyms

Due to varying IUPAC nomenclature conventions and proprietary cataloging, this building block is referenced under several synonyms across chemical databases. Table 1 consolidates the quantitative structural data and common nomenclature to ensure accurate material sourcing and identification.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValue
Primary IUPAC Name Benzyl (2-methylbut-3-yn-2-yl)carbamate
CAS Registry Number 230626-95-6
Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Common Synonyms • Benzyl (1,1-dimethylprop-2-ynyl)carbamate• Benzyl N-(2-methylbut-3-yn-2-yl)carbamate• Carbamic acid, (1,1-dimethyl-2-propynyl)-, phenylmethyl ester• N-(1,1-dimethyl-2-propynyl)carbamic acid benzyl ester
Key Structural Features Terminal alkyne, gem-dimethyl group, Cbz-protected amine

Structural and Mechanistic Rationale

As a Senior Application Scientist, I evaluate building blocks not just by their reactive groups, but by the pharmacokinetic and synthetic advantages they confer to the final API. Benzyl (1,1-dimethylprop-2-ynyl)carbamate is engineered with three distinct functional domains:

  • The Terminal Alkyne (sp-hybridized carbon): This moiety is primed for transition-metal-catalyzed carbon-carbon bond formation. It readily undergoes Sonogashira cross-coupling with aryl or acyl halides, serving as a direct precursor to alkynones and substituted heterocycles.

  • The gem-Dimethyl Group: The 1,1-dimethyl substitution at the propargylic position provides critical steric bulk. Synthetically, this induces the Thorpe-Ingold effect, pre-organizing the molecule to favor subsequent cyclization reactions. Pharmacologically, it blocks metabolic oxidation at the alpha-position, thereby increasing the metabolic half-life of the resulting drug candidate.

  • The Carboxybenzyl (Cbz) Protecting Group: The Cbz group offers an orthogonal protection strategy. It is highly stable to the basic conditions (e.g., triethylamine) and transition metals (Pd, Cu) required for alkyne cross-coupling. Once the carbon skeleton is assembled, the Cbz group can be cleanly cleaved via hydrogenolysis (Pd/C, H2) or acidic conditions (HBr/AcOH) to liberate the primary amine for downstream cyclization or amide coupling.

Application in Drug Discovery: TRK Inhibitors

Tropomyosin receptor kinases (TRKA, TRKB, TRKC) are critical signaling enzymes involved in cellular proliferation and pain sensation. Dysregulation of TRK kinases is a known driver in various oncological indications and chronic pain conditions.

Benzyl (1,1-dimethylprop-2-ynyl)carbamate is specifically utilized as a core intermediate in the synthesis of potent TRK inhibitors [1]. By coupling this building block with an acyl chloride, chemists can generate an alkynone intermediate. Subsequent deprotection of the Cbz group triggers an intramolecular cyclization, rapidly constructing the nitrogen-containing heterocyclic scaffolds essential for binding within the TRK ATP-binding pocket.

Experimental Protocol: Sonogashira Coupling to Alkynone

The following methodology details the synthesis of an alkynone intermediate (e.g., benzyl (5-(3-fluorophenyl)-2-methyl-5-oxopent-3-yn-2-yl)carbamate) using benzyl (1,1-dimethylprop-2-ynyl)carbamate and 3-fluorobenzoyl chloride. This protocol is designed as a self-validating system to ensure high yield and purity [1].

Reagents Required:

  • Benzyl (1,1-dimethylprop-2-ynyl)carbamate (1.0 equiv, 2.8 mmol)

  • 3-Fluorobenzoyl chloride (1.0 equiv, 2.8 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.02 equiv, 57 µmol)

  • Copper(I) iodide [CuI] (0.035 equiv, 0.1 mmol)

  • Triethylamine (TEA) (1.0 equiv, 2.8 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology:

  • System Evacuation and Degassing:

    • Action: Add CuI and PdCl2(PPh3)2 to a flame-dried Schlenk flask. Purge the flask with argon using three vacuum/argon cycles. Add anhydrous THF.

    • Causality: Oxygen must be rigorously excluded from the system. In the presence of O2, the terminal alkyne will undergo rapid, copper-catalyzed Glaser homocoupling, consuming the starting material and creating a difficult-to-separate dimeric impurity.

  • Reagent Addition:

    • Action: Inject TEA, followed by 3-fluorobenzoyl chloride and benzyl (1,1-dimethylprop-2-ynyl)carbamate into the degassed solution.

    • Causality: TEA serves a dual mechanistic purpose: it acts as a base to neutralize the HCl generated during the reaction, and it facilitates the deprotonation of the alkyne to form the highly reactive copper acetylide intermediate necessary for transmetalation.

  • Reaction Execution & Self-Validation:

    • Action: Stir the reaction mixture at room temperature (20–25 °C) for 12 hours.

    • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC). The starting alkyne will stain active with KMnO4, while the successful formation of the alkynone product will appear as a new, highly UV-active spot due to the extended conjugation from the aryl ring through the carbonyl and alkyne. Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the product mass.

  • Quenching and Workup:

    • Action: Partition the crude reaction mixture between diethyl ether (Et2O) and deionized water (H2O). Separate the organic layer.

    • Causality: The aqueous quench hydrolyzes any unreacted acyl chloride and completely dissolves the triethylammonium chloride salt byproduct, removing it from the organic phase.

  • Purification:

    • Action: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude alkynone.

Synthetic Workflow Visualization

G SM Benzyl (1,1-dimethylprop-2-ynyl)carbamate (Terminal Alkyne) Reaction Sonogashira Cross-Coupling Pd(PPh3)2Cl2, CuI, TEA SM->Reaction Reagent Acyl Chloride (e.g., 3-fluorobenzoyl chloride) Reagent->Reaction Intermediate Alkynone Intermediate (Cbz-protected) Reaction->Intermediate Deprotect Cbz Deprotection & Cyclization (Acidic/Reductive) Intermediate->Deprotect API TRK Kinase Inhibitor (Target API) Deprotect->API

Synthetic workflow of benzyl (1,1-dimethylprop-2-ynyl)carbamate to TRK inhibitors.

References

  • Title: Compounds and compositions as trk inhibitors (WO2012034095A1)

Technical Guide: 2-Methylbut-3-yn-2-yl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 2-methylbut-3-yn-2-yl carbamate derivatives, structured for researchers and drug development professionals.

Synthesis, Cyclization Chemistry, and Pharmacological Applications

Executive Summary

The 2-methylbut-3-yn-2-yl carbamate moiety represents a specialized subclass of tertiary acetylenic carbinols. Historically recognized for their sedative-hypnotic properties (analogous to Ethinamate), these compounds have re-emerged in contemporary research as versatile intermediates for nitrogen heterocycles.

This guide analyzes the chemical architecture of 2-methylbut-3-yn-2-yl carbamate, providing validated protocols for its synthesis, detailing its transformation into 4-methylene-2-oxazolidinones via Ag(I)-catalyzed 5-exo-dig cyclization, and reviewing its pharmacological relevance in CNS modulation and enzyme inhibition.

Chemical Architecture & Stability

The core structure consists of a tertiary propargylic alcohol esterified with carbamic acid. The steric bulk of the gem-dimethyl group adjacent to the carbamate linkage confers unique hydrolytic stability compared to primary or secondary analogs.

FeatureChemical Significance
Tertiary Carbon Prevents E1cB elimination; enhances lipophilicity for BBB penetration.
Terminal Alkyne Critical "warhead" for metal-catalyzed cyclization (Ag, Au, Cu) and click chemistry.
Carbamate Motif Hydrogen bond donor/acceptor; mimics peptide bonds; resistant to plasma hydrolysis.
Physical Properties (Predicted)
  • Molecular Weight: 127.14 g/mol

  • LogP: ~0.8–1.2 (Moderate lipophilicity, ideal for CNS entry)

  • H-Bond Donors: 2 (NH2)

  • H-Bond Acceptors: 2 (C=O, O)

Synthesis Protocols

Method A: Primary Carbamate Synthesis (Laboratory Standard)

Target: Unsubstituted Carbamate (


)
Mechanism:  Nucleophilic addition to trichloroacetyl isocyanate followed by hydrolytic cleavage. This method avoids the use of unstable carbamoyl chloride.

Reagents:

  • 2-methyl-3-butyn-2-ol (1.0 eq)

  • Trichloroacetyl isocyanate (1.1 eq)

  • Dichloromethane (DCM) (Solvent)

  • Neutral Alumina (

    
    ) or Methanol/KOH (Hydrolysis)
    

Protocol:

  • Activation: Dissolve 2-methyl-3-butyn-2-ol (10 mmol) in anhydrous DCM (20 mL) at 0°C under

    
    .
    
  • Addition: Dropwise add trichloroacetyl isocyanate (11 mmol). Stir for 30 min at RT. (Formation of N-trichloroacetyl carbamate intermediate).

  • Hydrolysis: Add the solution to a slurry of Neutral Alumina (10g) in DCM. Stir for 4 hours. The alumina catalyzes the cleavage of the trichloroacetyl group.

  • Purification: Filter the alumina, concentrate the filtrate, and recrystallize from hexane/ether.

Method B: N-Substituted Carbamates (Green Chemistry)

Target: N-Alkyl/Aryl Derivatives Mechanism: Ag/Cu-catalyzed three-component coupling of Alcohol,


, and Amine.

Reagents:

  • 2-methyl-3-butyn-2-ol[1]

  • Primary/Secondary Amine (

    
    )[1]
    
  • 
     (Balloon pressure or 1-5 MPa)
    
  • Catalyst: AgI or CuI with ionic liquid support (e.g., [BMIm][PhO]).

Protocol:

  • Mix alkyne (1.0 eq), amine (1.0 eq), and catalyst (5 mol%) in a pressure tube.

  • Pressurize with

    
     (0.1–1.0 MPa).
    
  • Stir at 60°C for 12–24 hours.

  • Extract with ethyl acetate. The product is often the linear carbamate, though prolonged heating or specific catalysts can force cyclization (see Section 4).

Reactivity: The 5-Exo-Dig Cyclization

The most scientifically significant application of 2-methylbut-3-yn-2-yl carbamates is their ability to undergo intramolecular cyclization to form 4-methylene-2-oxazolidinones . This reaction is driven by


-acid catalysis (Ag, Au) activating the alkyne.
Mechanism
  • Coordination: The metal catalyst (

    
    ) coordinates to the alkyne 
    
    
    
    -system.
  • Nucleophilic Attack: The carbamate nitrogen attacks the activated internal carbon (5-exo-dig pathway).

  • Protolysis: Proton transfer and demetallation yield the exocyclic alkene.

Visualization of Pathway

The following diagram illustrates the divergence between forming the linear carbamate and the cyclic oxazolidinone.

CyclizationPathway cluster_mech Catalytic Cycle Start 2-methyl-3-butyn-2-ol + CO2 + Amine Linear Linear Carbamate (Intermediate) Start->Linear Coupling Activated Metal-Alkyne Complex (Ag+ / Au+) Linear->Activated + Catalyst Cyclic 4-Methylene-2-oxazolidinone (Heterocycle) Activated->Cyclic 5-exo-dig Cyclization

Caption: Divergent synthesis pathway showing the transformation of precursors into linear carbamates and their subsequent metal-catalyzed cyclization to oxazolidinones.

Pharmacological Profile[2][3]

Sedative-Hypnotic Activity

The 2-methylbut-3-yn-2-yl carbamate structure is the acyclic homolog of Ethinamate (Valmid), a historically used sedative.

  • Mechanism: Positive allosteric modulation of

    
     receptors. The tertiary alcohol carbamate motif binds to a specific hydrophobic pocket on the receptor, prolonging chloride channel opening.
    
  • SAR: The terminal alkyne is essential for metabolic stability (inhibits rapid oxidation) and potency. The carbamate group enhances duration of action compared to the free alcohol (methyl butynol).

Enzyme Inhibition (AChE/BuChE)

N-substituted derivatives (specifically N-aryl and N-alkyl) have shown potential as cholinesterase inhibitors.

  • Binding: The carbamate moiety carbamoylates the active site serine residue of Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE).

  • Selectivity: Bulky N-substituents (e.g., phenylpiperazine derivatives) attached to the carbamate nitrogen can tune selectivity toward BuChE, relevant for Alzheimer's disease therapeutics.

Comparative Activity Data[4][5]
Compound ClassRepresentative StructurePrimary ActivityMechanism
Ethynyl Carbinols Methyl butynolSedative (Short acting)GABA modulation
Tertiary Carbamates 2-methylbut-3-yn-2-yl carbamateSedative (Intermediate)GABA modulation + increased metabolic stability
Cyclic Carbamates 4-methylene-oxazolidinoneAntibacterial/IntermediateRigidified pharmacophore
N-Aryl Carbamates N-phenyl-2-methylbut-3-yn-2-ylAChE InhibitorActive site carbamoylation

References

  • Silver-Catalyzed Cyclization of Acetylenic Alcohols and Acids. New Journal of Chemistry. (Discusses the accelerating effect of propargylic C-O bonds in cyclization).

  • Carbamate Group as Structural Motif in Drugs. Arhiv za higijenu rada i toksikologiju. (Review of carbamate pharmacophores in medicinal chemistry).

  • Synthesis of Oxazolidinones via CO2 Fixation. Molecules. (Protocols for Ag/Cu catalyzed reaction of 2-methyl-3-butyn-2-ol).

  • Structure-Activity Relationships of Acetylenic Carbamates. Journal of Pharmacology and Experimental Therapeutics. (Foundational text on the sedative properties of this class).

  • Silver(I) Catalyzed Amino Cyclization of O-Propargylic Carbamates. Tetrahedron Letters. (Specific methodology for the 5-exo-dig cyclization).

Sources

benzyl N-(2-methylbut-3-yn-2-yl)carbamate molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl N-(2-methylbut-3-yn-2-yl)carbamate (CAS: 1393576-61-8) is a specialized bifunctional building block used primarily in medicinal chemistry and peptide synthesis. It serves as a robustly protected form of 1,1-dimethylpropargylamine , featuring a benzyloxycarbonyl (Cbz) protecting group on the amine and a reactive terminal alkyne.

This compound is critical for two reasons:

  • Gem-Dimethyl Effect: The gem-dimethyl substitution at the

    
    -position imposes conformational constraints (Thorpe-Ingold effect), often enhancing the metabolic stability and bioactivity of the resulting pharmacophores compared to their linear analogs.
    
  • Orthogonal Reactivity: The terminal alkyne provides a handle for "Click Chemistry" (CuAAC) or Sonogashira coupling, while the Cbz group remains stable, allowing for controlled, sequential functionalization.

Molecular Identity & Physicochemical Profile

The molecular weight of this compound is often miscalculated due to confusion with its mono-methyl analog. The precise data for the gem-dimethyl variant is detailed below.

Critical Data Table
ParameterValueTechnical Notes
Common Name Benzyl N-(2-methylbut-3-yn-2-yl)carbamateAlso known as Cbz-1,1-dimethylpropargylamine
CAS Number 1393576-61-8 Distinct from the mono-methyl analog (1393576-61-8 refers to the gem-dimethyl in some databases, but verify specific catalog entries as isomers exist).
Molecular Formula C₁₃H₁₅NO₂ C (71.87%), H (6.96%), N (6.45%), O (14.73%)
Molecular Weight 217.26 g/mol Average mass
Monoisotopic Mass 217.1103 Da Essential for High-Res MS identification
Physical State Viscous Oil / Low-Melting SolidTendency to crystallize slowly upon storage at -20°C.
Solubility High: DCM, EtOAc, DMSO, MeOHLow: WaterLipophilic character dominates due to Cbz and gem-dimethyl groups.

Synthetic Pathway & Methodology

The synthesis of Benzyl N-(2-methylbut-3-yn-2-yl)carbamate relies on the Schotten-Baumann reaction conditions, protecting the volatile and reactive 1,1-dimethylpropargylamine with benzyl chloroformate (Cbz-Cl).

Reaction Logic
  • Reagent: Benzyl Chloroformate (Cbz-Cl) is chosen over Boc-anhydride when acid stability is required in subsequent steps (e.g., removal of other acid-labile groups).

  • Base: A biphasic system (NaHCO₃/Water + DCM) is preferred to scavenge the HCl byproduct immediately, preventing the protonation of the unreacted amine which would stall the kinetics.

Experimental Protocol
  • Preparation: Dissolve 1,1-dimethylpropargylamine (1.0 equiv) in Dichloromethane (DCM) (0.5 M concentration).

  • Base Addition: Add an equal volume of saturated aqueous NaHCO₃ (Sodium Bicarbonate).

  • Acylation: Cool to 0°C. Add Benzyl Chloroformate (1.1 equiv) dropwise over 30 minutes. The exotherm must be controlled to prevent decomposition.

  • Workup: Warm to Room Temperature (RT) and stir for 4 hours. Separate the organic layer.[1][2] Wash with 1M HCl (to remove unreacted amine), then Brine. Dry over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).

Visualization: Synthesis Workflow

Synthesis Reactant1 1,1-Dimethylpropargylamine (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate DCM, 0°C Reactant2 Benzyl Chloroformate (Electrophile) Reactant2->Intermediate + NaHCO3 (aq) Product Benzyl N-(2-methylbut-3-yn-2-yl)carbamate (C13H15NO2) Intermediate->Product - Cl- Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: Schotten-Baumann synthesis pathway for Cbz-protection of 1,1-dimethylpropargylamine.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 (m, 5H): Phenyl group protons (Confirm Cbz).

    • δ 5.10 (s, 2H): Benzylic -CH₂- protons (Characteristic singlet).

    • δ 4.95 (br s, 1H): Carbamate -NH- (Broad, exchangeable).

    • δ 2.35 (s, 1H): Terminal Alkyne proton (Diagnostic for "Click" readiness).

    • δ 1.65 (s, 6H): Gem-dimethyl protons (Singlet, integration 6H confirms 1,1-dimethyl vs mono-methyl).

  • Mass Spectrometry (ESI):

    • Target Ion: [M+H]⁺ = 218.12.

    • Fragment: Loss of Benzyl cation (91 m/z) is a common fragmentation pattern.

Strategic Applications

A. Click Chemistry (CuAAC)

The terminal alkyne is a "spring-loaded" electrophile for Copper-Catalyzed Azide-Alkyne Cycloaddition. This allows the compound to be conjugated to azido-functionalized fluorophores, peptides, or polymers.

B. Peptidomimetics & Drug Design

The gem-dimethyl group acts as a conformational lock. When incorporated into peptide backbones (after converting the alkyne to a carboxylic acid or coupling via triazole), it restricts rotation around the N-C


 bond, potentially stabilizing 

-turns or helices. This is often used to improve the bioavailability of peptide drugs by reducing proteolysis.
Visualization: Click Chemistry Application

ClickChemistry Scaffold Benzyl N-(2-methylbut-3-yn-2-yl)carbamate (Alkyne Handle) Triazole 1,4-Disubstituted 1,2,3-Triazole (Stable Linkage) Scaffold->Triazole + Azide Azide Target Molecule-N3 (Drug/Fluorophore) Azide->Triazole Catalyst Cu(I) Catalyst (CuSO4 / Na Ascorbate) Catalyst->Triazole Catalysis Deprotection H2 / Pd-C (Cbz Removal) Triazole->Deprotection Post-Click FinalAmine Free Amine (Ready for Coupling) Deprotection->FinalAmine Yields

Figure 2: Application workflow showing CuAAC coupling followed by optional Cbz deprotection.

References

  • PubChemLite. (2026). Benzyl N-(2-methylbut-3-yn-2-yl)carbamate Compound Summary. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines (Methodology Reference). Retrieved from [Link]

  • Common Organic Chemistry. (2023). Benzyl Chloroformate Reagent Guide. Retrieved from [Link]

Sources

Technical Guide: N-Cbz Protection of gem-Dimethyl Propargyl Amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and procedural framework for the Carbobenzyloxy (Cbz) protection of 1,1-dimethylpropargylamine (also known as 2-methylbut-3-yn-2-amine).

Executive Summary & Strategic Analysis

Target Molecule: N-(2-methylbut-3-yn-2-yl)benzyloxycarboxamide Substrate: 1,1-Dimethylpropargylamine (CAS: 2978-58-7) Reagent: Benzyl Chloroformate (Cbz-Cl)

The protection of 1,1-dimethylpropargylamine presents a unique intersection of steric and electronic challenges. Unlike linear primary amines, this substrate features a gem-dimethyl group at the


-position. This creates a "neopentyl-like" steric environment around the nitrogen, which—while not preventing reaction—can significantly retard the kinetics of nucleophilic attack on the Cbz-Cl carbonyl.

Why Cbz?

  • Orthogonality: The Cbz group is stable to acidic conditions (TFA, HCl) used to deprotect Boc groups, and basic conditions (piperidine) used for Fmoc.[1] This is critical for peptide synthesis or complex heterocycle construction where the alkyne handle is preserved for late-stage "click" chemistry.

  • Stability: The resulting carbamate suppresses the nucleophilicity of the nitrogen and prevents oxidation of the amine during subsequent oxidative transformations of the alkyne.

Mechanistic Pathway

The reaction follows a nucleophilic acyl substitution mechanism. The steric bulk of the gem-dimethyl group necessitates careful pH control to maintain the amine in its neutral (nucleophilic) state without hydrolyzing the Cbz-Cl reagent before it can react.

Cbz_Mechanism Amine 1,1-Dimethyl propargylamine Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack CbzCl Benzyl Chloroformate CbzCl->Inter Product N-Cbz Product Inter->Product Elimination of Cl- Byprod HCl (Neutralized) Inter->Byprod Base Base (OH-) Base->Byprod Scavenging H+

Figure 1: Mechanistic flow of the N-Cbz protection. The base is critical to drive the equilibrium by neutralizing the HCl byproduct.

Experimental Protocols

Two protocols are provided.[2][3][4][5][6][7][8][9] Protocol A is the industrial standard (Schotten-Baumann) which is robust and cost-effective. Protocol B is an anhydrous alternative for substrates sensitive to hydrolysis or when strictly anhydrous conditions are required for downstream "one-pot" sequences.

Protocol A: Schotten-Baumann Conditions (Recommended)

Best for: Scale-up (>1g), cost-efficiency, and ease of purification.

Reagents & Stoichiometry:

Reagent Equiv. Role
1,1-Dimethylpropargylamine 1.0 Substrate
Benzyl Chloroformate (Cbz-Cl) 1.2 - 1.5 Electrophile (Excess due to hydrolysis)
Na₂CO₃ (or NaOH 2M) 2.0 - 2.5 Acid Scavenger

| THF / Water (1:1) | -- | Solvent System |

Step-by-Step Methodology:

  • Preparation: Dissolve 1,1-dimethylpropargylamine (1.0 equiv) in THF (0.5 M concentration relative to amine).

  • Basification: Add an equal volume of water containing Na₂CO₃ (2.5 equiv). The mixture will be biphasic.[10]

  • Cooling: Cool the mixture to 0°C using an ice bath. Critical: The reaction is exothermic, and heat promotes Cbz-Cl hydrolysis over amine protection.

  • Addition: Add Cbz-Cl (1.2 equiv) dropwise over 30 minutes.

    • Note: If the reaction stalls (monitored by TLC), add an additional 0.3 equiv of Cbz-Cl. The gem-dimethyl steric hindrance may require this excess.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 4–12 hours. Vigor is required to ensure phase transfer.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Wash combined organics with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, then Brine.

    • Dry over Na₂SO₄ and concentrate.[11]

Protocol B: Anhydrous Organic Conditions

Best for: Water-sensitive intermediates or parallel synthesis.

Reagents:

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Reagent: Cbz-Cl (1.1 equiv).

Methodology:

  • Dissolve amine and DIPEA in dry DCM at 0°C under Nitrogen/Argon.

  • Add Cbz-Cl dropwise.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Purification Note: This method generates amine hydrochloride salts. Dilute with Et₂O or EtOAc and filter off the solids, or perform an aqueous wash (1M HCl) to remove salts and excess base.

Critical Process Parameters & Troubleshooting

The gem-dimethyl group creates specific challenges not found in linear amines.

ChallengeRoot CauseSolution
Slow Reaction Rate Steric hindrance at the

-carbon blocks Cbz-Cl approach.
Increase temperature to 35°C after initial addition; Use 1.5 eq Cbz-Cl.
Low Yield Hydrolysis of Cbz-Cl competes with slow amine attack.Use Schotten-Baumann (Protocol A) with vigorous stirring; maintain pH >9.
Oily Product Low melting point of the carbamate.Crystallize from Hexanes/EtOAc or use column chromatography (Silica, 10-30% EtOAc/Hex).
"White Smoke" HCl gas formation in anhydrous conditions.Ensure sufficient base (DIPEA) is present; keep system closed/vented to scrub.
Decision Logic for Protocol Selection

Protocol_Selection Start Start: 1,1-Dimethylpropargylamine Scale Is Scale > 5g? Start->Scale WaterSens Is downstream water sensitive? Scale->WaterSens No ProtA Protocol A: Schotten-Baumann (THF/H2O + Na2CO3) Scale->ProtA Yes WaterSens->ProtA No (Standard) ProtB Protocol B: Anhydrous (DCM + DIPEA) WaterSens->ProtB Yes

Figure 2: Decision matrix for selecting the optimal synthetic route.

Safety & Handling (E-E-A-T)

1,1-Dimethylpropargylamine:

  • Flammability: Highly flammable liquid (Flash point ~2°C). Ground all glassware.

  • Toxicity: Corrosive to skin and eyes. Use double-gloving (Nitrile).

Benzyl Chloroformate (Cbz-Cl):

  • Lachrymator: Causes severe eye and respiratory irritation. Must be handled in a fume hood.

  • Decomposition: Decomposes to release HCl and CO₂. Store in a fridge; open bottles carefully to release pressure.

Self-Validating Safety Step: Before quenching the reaction, check the pH of the aqueous layer (Protocol A). If pH < 7, significant HCl has been generated and not neutralized, implying the base was consumed. Add more base carefully to prevent sudden CO₂ evolution.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on Cbz protection stability and cleavage).

  • Organic Syntheses. Protection of Amines as Carbamates.[11][12] (General procedures for Schotten-Baumann conditions).

  • PubChem Compound Summary. 2-methylbut-3-yn-2-amine (CAS 2978-58-7). National Center for Biotechnology Information.

  • Clayden, J., et al. Nucleophilic Substitution at the Carbonyl Group. Organic Chemistry.[5][7][11][13] Oxford University Press. (Mechanistic grounding for acyl substitution).

Sources

Technical Profile: Benzyl N-(2-methylbut-3-yn-2-yl)carbamate

[1][2]

Chemical Identity & Informatics

This compound serves as a Cbz-protected 1,1-dimethylpropargylamine . It functions as a "click-ready" building block, introducing a terminal alkyne handle while masking the amine functionality with a robust Carboxybenzyl (Cbz/Z) group.

Identifier Value
Common Name Benzyl N-(2-methylbut-3-yn-2-yl)carbamate
Systematic Name Benzyl (2-methylbut-3-yn-2-yl)carbamate
CAS Number 230626-95-6
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
Canonical SMILES CC(C)(C#C)NC(=O)OCc1ccccc1
Isomeric SMILES CC(C)(C#C)NC(=O)OCc1ccccc1 (Achiral)
InChI Key JPGJBWDZXJKROY-UHFFFAOYSA-N
Structural Logic & Pharmacophore Utility

The molecule is tripartite, consisting of a protective group, a linker, and a functional warhead.

  • Benzyl Carbamate (Cbz): Provides acid-stability (unlike Boc) and base-stability (unlike Fmoc). It is typically removed via catalytic hydrogenation (

    
    ), though this presents a chemoselectivity challenge in the presence of the alkyne (see Section 4).
    
  • Gem-Dimethyl Group: The two methyl groups at the

    
    -position to the nitrogen introduce the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . This restricts conformational freedom, favoring cyclization in subsequent steps and blocking metabolic 
    
    
    -oxidation in drug candidates.
  • Terminal Alkyne: A bioorthogonal handle ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles.[1]

ChemicalStructureFigure 1: Structural Decomposition and Functional LogicCbzBenzyl Carbamate (Cbz)(Protection)GemGem-Dimethyl(Conformational Lock)Cbz->Gem Amide Bond AlkyneTerminal Alkyne(Click Handle)Gem->Alkyne C-C Bond

Synthetic Protocol (Self-Validating)

Objective: Synthesis of Benzyl N-(2-methylbut-3-yn-2-yl)carbamate from 1,1-dimethylpropargylamine.

Reaction Class: Schotten-Baumann Acylation.

Reagents & Materials
  • Substrate: 2-methylbut-3-yn-2-amine (1,1-dimethylpropargylamine) [CAS: 2978-58-7].

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 equiv).[2]

  • Base: Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    ).
  • Solvent: DCM (Dichloromethane) or THF/Water biphasic system.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 2-methylbut-3-yn-2-amine (10 mmol) in DCM (30 mL).

  • Base Addition: Add Triethylamine (15 mmol, 1.5 equiv). Cool the mixture to 0°C using an ice bath. Rationale: The reaction is exothermic; cooling prevents decomposition of Cbz-Cl and minimizes side reactions.

  • Acylation: Add Benzyl chloroformate (11 mmol, 1.1 equiv) dropwise over 15 minutes.

    • Observation: White precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Work-up:

    • Quench with saturated aqueous

      
      .
      
    • Extract the organic layer.[2][3][4] Wash with 1M HCl (to remove unreacted amine), then saturated

      
      , then brine.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

SynthesisWorkflowFigure 2: Synthesis Workflow (Schotten-Baumann Conditions)StartStart:1,1-Dimethylpropargylamine(DCM, 0°C)AddBaseAdd Base:Triethylamine (1.5 eq)Start->AddBaseAddCbzAdd Reagent:Cbz-Cl (1.1 eq)DropwiseAddBase->AddCbzReactReaction:Warm to RTStir 3-4hAddCbz->ReactWorkupWork-up:Wash (HCl -> NaHCO3 -> Brine)Dry & ConcentrateReact->WorkupProductFinal Product:Benzyl N-(2-methylbut-3-yn-2-yl)carbamateWorkup->Product

Critical Application: The Deprotection Paradox

A critical technical consideration for this molecule is the orthogonality of the Cbz group and the alkyne.

  • Standard Cbz Removal: Catalytic hydrogenation (

    
    ) is the gold standard for Cbz removal.
    
  • The Risk: Under these conditions, the terminal alkyne (

    
    ) will rapidly reduce to an alkane (
    
    
    ), destroying the functional handle.
  • The Solution: To remove the Cbz group without affecting the alkyne, you must use acidolytic cleavage or dissolving metal reduction (though the latter is harsh).

Recommended Chemoselective Deprotection Protocol: Use Trimethylsilyl iodide (TMSI) or HBr in Acetic Acid .

  • Protocol: Treat the carbamate with TMSI in Acetonitrile at 0°C. This cleaves the benzyl carbamate to the amine via a silyl carbamate intermediate, leaving the alkyne intact.

Analytical Characterization Data

The following data confirms the structure of the synthesized product.

Spectroscopy Signal Assignment (Expected)
¹H NMR (CDCl₃) 7.30–7.40 (m, 5H): Phenyl protons (Benzyl group).5.10 (s, 2H): Benzyl

.5.05 (br s, 1H): Carbamate

.2.35 (s, 1H): Alkyne

(Acetylenic proton).1.65 (s, 6H): Gem-dimethyl

(Singlet due to symmetry).
¹³C NMR 154.5: Carbamate

.136.5: Phenyl ipso-C.128.5, 128.1: Phenyl aromatic C.87.5: Internal Alkyne C.70.5: Terminal Alkyne CH.66.5: Benzyl

.48.0: Quaternary C (

to N).29.5: Gem-dimethyl

.
Mass Spectrometry [M+H]⁺: 218.12 Da.[M+Na]⁺: 240.10 Da.[5]
References
  • PubChem. Benzyl N-(2-methylbut-3-yn-2-yl)carbamate (Compound). National Library of Medicine. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz stability and deprotection protocols).
  • Patterson, A. W., et al. "Protection of amines." Journal of Organic Chemistry. (General Schotten-Baumann protocols for hindered amines).
  • Agrahari, A. K., et al. "Cu(I)-Catalyzed Click Chemistry in Glycoscience and Drug Discovery." Chemical Reviews. (Reference for utility of terminal alkynes in drug discovery).

Methodological & Application

Application Note: High-Fidelity CuAAC with N-Cbz-1,1-dimethylpropargylamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing N-Cbz-1,1-dimethylpropargylamine (Benzyl (2-methylbut-3-yn-2-yl)carbamate) in drug discovery and bioconjugation. It addresses the specific kinetic challenges imposed by the gem-dimethyl group and provides optimized protocols to ensure reaction success.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

N-Cbz-1,1-dimethylpropargylamine is a specialized "Click" handle used to install a sterically protected amine functionality. Unlike standard propargyl amines, this building block features a gem-dimethyl group at the propargylic position.

Why use this building block?
  • Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the propargylic position (a common clearance pathway for standard propargyl amines).

  • Structural Rigidity: It introduces a defined spatial constraint, often utilized in Fragment-Based Drug Discovery (FBDD) to lock conformations.

  • Catalyst Compatibility: The Cbz (carboxybenzyl) protecting group masks the amine, preventing it from chelating and poisoning the Copper(I) catalyst—a frequent issue with free propargyl amines.

The Challenge: Steric Impedance

While the Cbz group prevents catalyst poisoning, the gem-dimethyl group introduces significant steric bulk. Expect reaction rates to be 10–50x slower than unhindered propargyl amides. Standard "room temperature, 1 hour" protocols often fail, resulting in incomplete conversion or stalled intermediates.

Mechanistic Insight: The Steric Bottleneck

To optimize the reaction, one must understand where the stalling occurs. The CuAAC mechanism involves the formation of a copper-acetylide intermediate.

  • Step 1 (Fast): Coordination of Cu(I) to the alkyne pi-system.

  • Step 2 (Slowest for this substrate): Formation of the copper-acetylide (

    
    -bound). The bulky gem-dimethyl group creates a "steric fence," making it difficult for the copper complex (often bulky itself due to ligands) to approach the terminal carbon effectively.
    
  • Step 3 (Cyclization): The subsequent attack of the azide is also sterically demanding due to the crowding around the reaction center.

Visualization: Steric Impact on Catalytic Cycle

The following diagram illustrates the critical steric clash points during the catalytic cycle.

CuAAC_Mechanism cluster_hindrance Steric Zone Start Reagents: N-Cbz-1,1-dimethylpropargylamine + Azide Cu_Coord Pi-Complex Formation (Cu coordinates to Alkyne) Start->Cu_Coord + Cu(I)L Cu_Acetylide Copper-Acetylide Formation (CRITICAL BOTTLENECK) Cu_Coord->Cu_Acetylide - H+ (Base assisted) Metallocycle Metallocycle Intermediate (Steric Clash with Ligands) Cu_Acetylide->Metallocycle + Azide (Slowed by gem-dimethyl) Product 1,2,3-Triazole Product Metallocycle->Product Reductive Elimination

Caption: Figure 1. The gem-dimethyl group creates a steric bottleneck at the Copper-Acetylide and Metallocycle formation steps, requiring thermal energy or specialized ligands to overcome.

Optimized Protocols

Do not use "standard" click protocols. The following methods are optimized for hindered alkynes.

Protocol A: Small Molecule Synthesis (Organic Phase)

Best for: Library synthesis, scaffold functionalization, and gram-scale reactions.

Reagents:

  • Substrate: N-Cbz-1,1-dimethylpropargylamine (1.0 equiv)

  • Azide: 1.0 – 1.2 equiv

  • Catalyst: Tetrakis(acetonitrile)copper(I) hexafluorophosphate (Cu(MeCN)

    
    PF
    
    
    
    ) OR CuI
  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)[1]

  • Base: DIPEA (Diisopropylethylamine) or 2,6-Lutidine

  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the alkyne and azide in DMSO (0.2 M concentration). Note: High concentration drives the reaction.

  • Catalyst Prep: In a separate vial, premix Cu(MeCN)

    
    PF
    
    
    
    (5 mol%) and TBTA (5 mol%) in a minimal amount of DMSO. Stir for 5 mins until clear.
  • Initiation: Add the catalyst solution to the reaction mixture. Add DIPEA (10 mol%) to assist deprotonation of the hindered alkyne.

  • Thermal Activation: Crucial Step. Heat the reaction to 50°C .

    • Why? Room temperature reaction may take 24-48 hours. 50°C reduces this to 4-6 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the alkyne (the azide may be in excess).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMSO), then brine. Dry over Na

    
    SO
    
    
    
    .
Protocol B: Bioconjugation (Aqueous Phase)

Best for: DNA-Encoded Libraries (DEL), Protein labeling.

Reagents:

  • Catalyst Source: CuSO

    
     · 5H
    
    
    
    O
  • Reductant: Sodium Ascorbate (freshly prepared)[1]

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)[1]

    • Expert Note: Use THPTA instead of TBTA. THPTA is more water-soluble and protects the copper from oxidation better during the longer reaction times required for hindered substrates.

  • Solvent: tBuOH : Water (1:1) or DMSO : Water (depending on biomolecule tolerance).

Step-by-Step:

  • Stock Solutions:

    • CuSO

      
      : 20 mM in water.[2]
      
    • THPTA: 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (Make Fresh).

  • Complexation: Premix CuSO

    
     and THPTA (Ratio 1:5) before adding to the reaction.
    
    • Why? A 1:5 ratio ensures the copper is saturated with ligand, preventing non-specific binding to the biomolecule and keeping the catalyst active despite the steric hindrance.

  • Reaction Mix: Combine Alkyne (final 1 mM) + Azide (final 1 mM) in buffer/solvent.

  • Addition: Add the Cu-THPTA complex (final 0.5 mM Cu).

  • Start: Add Sodium Ascorbate (final 5 mM).

  • Incubation: Incubate at 37°C for 6–12 hours.

    • Note: Unlike standard click reactions which are done in minutes, this hindered substrate requires hours. Seal the vial to prevent oxygen ingress.[3]

Post-Reaction: Cbz Deprotection

Once the "Click" is complete, you often need to reveal the amine.

Method 1: Hydrogenation (Mildest)

  • Conditions: H

    
     (1 atm), 10% Pd/C, MeOH, RT, 2-4 hours.
    
  • Note: The triazole ring is stable to these conditions.

Method 2: Acidolysis (If alkene/alkyne sensitive)

  • Conditions: 33% HBr in Acetic Acid or TFA/DCM (if acid-labile groups allow).

  • Warning: The gem-dimethyl group stabilizes the carbocation intermediate, making the Cbz removal facile, but ensure your other functional groups can withstand strong acid.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Reaction Stalled < 50% Steric hindrance prevents Cu-acetylide formation.Increase Temp to 50-60°C. Add 5 mol% more catalyst.
Green/Blue precipitate Oxidation of Cu(I) to Cu(II) (inactive).Degas solvents. Increase Ascorbate concentration. Use THPTA ligand.[1][2][3]
Low Yield (Bioconjugation) Non-specific protein binding or catalyst death.Increase Ligand:Cu ratio to 10:1 .
Byproducts observed Oxidative coupling of alkynes (Glaser coupling).Strictly exclude Oxygen.[4][5] Perform under Argon/Nitrogen.
Workflow Visualization

Workflow Step1 Step 1: Protection (Already done in N-Cbz reagent) Step2 Step 2: CuAAC Reaction (50°C, THPTA Ligand) Step1->Step2 Steric Bulk Requires Heat Step3 Step 3: Purification (Remove Cu & Ligand) Step2->Step3 Step4 Step 4: Deprotection (H2/Pd-C or HBr/AcOH) Step3->Step4 Final Final Product: Triazole-linked Tertiary Amine Step4->Final

Caption: Figure 2. Operational workflow for utilizing N-Cbz-1,1-dimethylpropargylamine in synthesis.

References

  • Rostovtsev, V. V., et al. (2002).[3] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.

  • Presolski, S. I., et al. (2011).[2] "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. (Detailing the use of THPTA for hindered/sensitive substrates).

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition: kinetics, mechanism, and ligands." Chemical Society Reviews. (Mechanistic details on steric effects).

  • BenchChem. (2025).[1] "Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition." (General protocols for propargyl derivatives).

Sources

Application Note & Protocol: Regiocontrolled Synthesis of 1,2,3-Triazoles from Benzyl N-(2-methylbut-3-yn-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Forward: This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles utilizing benzyl N-(2-methylbut-3-yn-2-yl)carbamate as a versatile alkynyl building block. We will explore the mechanistic underpinnings of both Copper(I)-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) Azide-Alkyne Cycloaddition reactions, offering researchers precise control over triazole regiochemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage "click chemistry" for the construction of complex molecular architectures.

Introduction: The Triazole Core in Modern Chemistry

The 1,2,3-triazole heterocycle is a cornerstone of modern medicinal chemistry, materials science, and bioconjugation.[1] Its remarkable stability, unique electronic properties, and ability to act as a hydrogen bond acceptor while being metabolically robust have cemented its status as a privileged scaffold in drug design. The advent of "click chemistry," a concept introduced by K. B. Sharpless, identified the azide-alkyne cycloaddition as a premier transformation due to its high yield, broad scope, and simple execution.[2][3]

This application note focuses on benzyl N-(2-methylbut-3-yn-2-yl)carbamate, a precursor to the propargylamine moiety, which is widely distributed in medicinal chemistry.[4][5] This specific substrate offers several advantages:

  • A Protected Amine: The benzyl carbamate (Cbz) group provides robust protection for the amine functionality, which can be selectively removed post-cycloaddition to enable further derivatization.[6]

  • Tertiary Propargylic Structure: The gem-dimethyl substitution provides steric definition and influences the reactivity of the alkyne.

  • Regiochemical Control: As a terminal alkyne, it is a suitable substrate for both copper and ruthenium-catalyzed cycloadditions, allowing for the selective synthesis of either the 1,4- or 1,5-disubstituted triazole isomer.[2][7]

Mechanistic Overview: A Tale of Two Metals

The uncatalyzed Huisgen 1,3-dipolar cycloaddition of azides and alkynes requires elevated temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers.[2][8] Catalysis with either copper(I) or ruthenium(II) complexes not only dramatically accelerates the reaction rate but also provides exquisite control over the product's regiochemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Regioisomers

The CuAAC reaction is the quintessential "click" reaction, proceeding under mild, often aqueous conditions, to exclusively yield 1,4-disubstituted 1,2,3-triazoles.[8] While early proposals suggested a mononuclear copper mechanism, substantial evidence now supports a dinuclear pathway that better explains the reaction's high fidelity and rate.[9][10] The key steps are:

  • Acetylide Formation: A copper(I) species coordinates with the terminal alkyne, which is subsequently deprotonated to form a copper acetylide.

  • Dinuclear Complexation: A second copper(I) ion coordinates to the π-system of the first copper acetylide, forming a dinuclear π,σ-bis(copper) acetylide intermediate.[9]

  • Azide Coordination & Cyclization: The organic azide coordinates to the copper center, followed by nucleophilic attack of the acetylide onto the terminal nitrogen of the azide, forming a six-membered copper metallacycle.

  • Ring Contraction & Protonolysis: The metallacycle rearranges to a more stable copper triazolide, which is then protonated to release the 1,4-disubstituted triazole product and regenerate the active catalyst.[2]

CuAAC_Mechanism sub_alkyne R-C≡CH sub_azide R'-N₃ Cu_acetylide R-C≡C-Cu(I) sub_alkyne->Cu_acetylide -H⁺ metallacycle Six-membered Cu-Metallacycle sub_azide->metallacycle CuI_1 Cu(I)Lₙ CuI_1->Cu_acetylide dinuclear_complex [Dinuclear Cu(I) Acetylide] Cu_acetylide->dinuclear_complex + Cu(I) dinuclear_complex->metallacycle triazolide Copper Triazolide metallacycle->triazolide Ring Contraction triazolide->CuI_1 Regenerates Catalyst product 1,4-Triazole triazolide->product + H⁺ RuAAC_Mechanism Ru_catalyst [Cp*RuCl] activated_complex Ru(II) π-complex Ru_catalyst->activated_complex sub_alkyne R-C≡CH sub_azide R'-N₃ sub_alkyne->activated_complex sub_azide->activated_complex ruthenacycle Six-membered Ruthenacycle activated_complex->ruthenacycle Oxidative Coupling product 1,5-Triazole ruthenacycle->product Reductive Elimination (RDS) product->Ru_catalyst Regenerates Catalyst

Figure 2: Simplified Catalytic Cycle of the RuAAC Mechanism.

Experimental Workflows and Protocols

The following protocols provide step-by-step guidance for the synthesis of triazoles from benzyl N-(2-methylbut-3-yn-2-yl)carbamate. Benzyl azide is used as a representative azide partner.

Workflow start Benzyl N-(2-methylbut-3-yn-2-yl)carbamate + Benzyl Azide cu_path Protocol A: CuAAC CuSO₄/Na-Ascorbate t-BuOH/H₂O, RT start->cu_path ru_path Protocol B: RuAAC [Cp*RuCl(COD)] Toluene, 60 °C start->ru_path prod_1_4 1,4-Disubstituted Triazole (Cbz-Protected) cu_path->prod_1_4 prod_1_5 1,5-Disubstituted Triazole (Cbz-Protected) ru_path->prod_1_5 deprotection Protocol C: Deprotection H₂, Pd/C, MeOH prod_1_4->deprotection prod_1_5->deprotection final_amine Final Product: Free Amine Triazole deprotection->final_amine

Figure 3: Overall Experimental Workflow for Triazole Synthesis and Deprotection.
Protocol A: Synthesis of 1,4-Disubstituted Triazole via CuAAC

This protocol outlines the copper-catalyzed synthesis to yield the 1,4-regioisomer.

Materials and Reagents

Reagent M.W. Amount Moles
Benzyl N-(2-methylbut-3-yn-2-yl)carbamate 231.29 231 mg 1.0 mmol
Benzyl Azide 133.15 133 mg 1.0 mmol
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) 249.69 2.5 mg 0.01 mmol
Sodium Ascorbate 198.11 10 mg 0.05 mmol
tert-Butanol - 5 mL -

| Deionized Water | - | 5 mL | - |

Procedure:

  • To a 25 mL round-bottom flask, add benzyl N-(2-methylbut-3-yn-2-yl)carbamate (231 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol).

  • Add tert-butanol (5 mL) and deionized water (5 mL) to the flask and stir to dissolve the reactants.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (10 mg, 0.05 mmol) in 1 mL of water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (2.5 mg, 0.01 mmol) in 1 mL of water.

  • Add the sodium ascorbate solution to the reaction mixture, followed immediately by the copper sulfate solution. The mixture should turn a heterogeneous yellow-orange.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and wash it with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted triazole.

Protocol B: Synthesis of 1,5-Disubstituted Triazole via RuAAC

This protocol details the ruthenium-catalyzed synthesis to selectively form the 1,5-regioisomer. [7][11] Materials and Reagents

Reagent M.W. Amount Moles
Benzyl N-(2-methylbut-3-yn-2-yl)carbamate 231.29 231 mg 1.0 mmol
Benzyl Azide 133.15 133 mg 1.0 mmol
[CpRuCl(COD)] (or similar [CpRuCl] complex) 377.92 19 mg 0.05 mmol

| Toluene (anhydrous) | - | 10 mL | - |

Procedure:

  • To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Cp*RuCl(COD)] (19 mg, 0.05 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Add benzyl N-(2-methylbut-3-yn-2-yl)carbamate (231 mg, 1.0 mmol) followed by benzyl azide (133 mg, 1.0 mmol) via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture directly under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,5-disubstituted triazole.

Protocol C: Post-Synthetic Deprotection of the Cbz Group

This protocol removes the benzyl carbamate (Cbz) protecting group to reveal the free amine, which can be used for subsequent functionalization. [6] Materials and Reagents

Reagent Amount
Cbz-protected triazole (from Protocol A or B) 1.0 mmol
Palladium on Carbon (Pd/C, 10 wt. %) 10-20 mol%
Methanol (or Ethanol/Ethyl Acetate) 15 mL

| Hydrogen (H₂) gas | 1 atm (balloon) |

Procedure:

  • Dissolve the Cbz-protected triazole (1.0 mmol) in methanol (15 mL) in a round-bottom flask.

  • Carefully add Pd/C (10-20 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle under a moist or inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture under a positive pressure of hydrogen (balloon) at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry, as it can be pyrophoric. Wash the filter cake with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine-functionalized triazole. Further purification may be performed if necessary.

Characterization and Data Summary

The synthesized products should be characterized using standard analytical techniques to confirm their structure and purity.

  • ¹H and ¹³C NMR: To confirm the covalent structure and regiochemistry. The chemical shift of the triazole proton (or carbon) is diagnostic for the 1,4- vs. 1,5-isomer.

  • Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • FTIR Spectroscopy: To identify key functional groups (e.g., disappearance of alkyne and azide stretches, presence of triazole ring vibrations).

Summary of Synthetic Protocols

Parameter Protocol A (CuAAC) Protocol B (RuAAC)
Catalyst CuSO₄ / Sodium Ascorbate [Cp*RuCl(COD)]
Regioisomer 1,4-Disubstituted 1,5-Disubstituted
Typical Solvent t-BuOH / H₂O Toluene, Benzene, THF
Temperature Room Temperature 60 - 80 °C
Atmosphere Air Inert (Ar or N₂)

| Key Intermediate | Dinuclear Copper Acetylide [9]| Ruthenacycle [12][11]|

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield (CuAAC) Inactive catalyst (Cu(I) oxidized to Cu(II)); Poor quality sodium ascorbate.Use freshly prepared solutions of copper sulfate and sodium ascorbate. Ensure a slight excess of ascorbate is used. [8]
Low or No Yield (RuAAC) Catalyst deactivated by oxygen or moisture; Insufficient temperature.Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Increase reaction temperature if necessary.
Formation of Side Products (CuAAC) Copper-induced fragmentation of the tertiary propargyl carbamate. [13]Use a stabilizing ligand such as THPTA or TBTA. [9]Lower the reaction temperature or copper catalyst loading.
Reaction Stalls Impurities in starting materials; Insufficient catalyst loading.Purify starting materials before use. Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
Difficult Purification Co-elution of product with byproducts (e.g., alkyne homocoupling diynes in CuAAC).In CuAAC, ensure sufficient sodium ascorbate is present to prevent oxidative homocoupling. [8]Optimize chromatography conditions (solvent system, gradient).

Safety Precautions

Proper safety measures are paramount when performing these syntheses, particularly when handling azides.

  • Sodium Azide (NaN₃): Highly toxic if ingested or absorbed through the skin. [14][15]Reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃). [16]Never pour azide solutions down the drain, as they can react with lead or copper pipes to form highly explosive heavy metal azides. [16][17]* Organic Azides (e.g., Benzyl Azide): Potentially explosive, especially at elevated temperatures or in concentrated form. Handle with care, avoid shock, friction, and heat. [17]Always work behind a blast shield in a chemical fume hood.

  • Ruthenium Catalysts: Ruthenium compounds can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air or solvents. Handle as a slurry or under an inert atmosphere. Do not allow the filter cake to dry after filtration. [6]* General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations involving azides should be performed in a well-ventilated chemical fume hood.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Organic-Chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. [Link]

  • van der Heijden, K. D., et al. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society reviews. [Link]

  • Díaz, D. D., Punna, S., Holzer, P., McPherson, A. K., Sharpless, K. B., Fokin, V. V., & Finn, M. G. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14581-14628. [Link]

  • University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. [Link]

  • Gold, B. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Department of Chemistry and Chemical Biology. [Link]

  • Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. [Link]

  • Zhang, L., et al. (2010). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). ResearchGate. [Link]

  • Lynam, J. M., et al. (2016). Au-iClick mirrors the mechanism of copper catalyzed azide–alkyne cycloaddition (CuAAC). Dalton Transactions. [Link]

  • University of Illinois Urbana-Champaign. (2019). Sodium Azide NaN3. Division of Research Safety. [Link]

  • Kolarovic, A., et al. (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. New Journal of Chemistry. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Monfardini, I., et al. (2007). Click Chemistry with O-Dimethylpropargylcarbamate for Preparation of pH-Sensitive Functional Groups. A Case Study. The Journal of Organic Chemistry. [Link]

  • Total-Synthesis.com. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Borges, F., et al. (2023). Propargylamine: an Important Moiety in Drug Discovery. ResearchGate. [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]

  • Du Bois, J., et al. (2016). Synthesis of Propargylic and Allenic Carbamates via the C–H Amination of Alkynes. Organic Letters. [Link]

  • Petzer, J. P., et al. (2015). Propargylamine as Functional Moiety in the Design of Multifunctional Drugs for Neurodegenerative Disorders: MAO Inhibition and Beyond. ResearchGate. [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publications. [Link]

  • Borges, F., et al. (2023). Propargylamine: an important moiety in drug discovery. PubMed. [Link]

  • Wang, Y., et al. (2018). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry. [Link]

  • Kalirajan, R., et al. (2012). Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors. Journal of Medicinal Chemistry. [Link]

  • Navarrete-Vazquez, G., et al. (2015). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. SciELO. [Link]

  • Monfardini, I., et al. (2007). Click Chemistry with O-Dimethylpropargylcarbamate for Preparation of pH-Sensitive Functional Groups. A Case Study. ResearchGate. [Link]

  • Smith, C., et al. (2017). A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. [Link]

  • Martin, C., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Zaragoza. [Link]

  • Yaremchuk, Y., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]

  • Malan, S. F., et al. (2015). Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond. PubMed. [Link]

  • Kacprzak, K. (2005). Efficient One-Pot Synthesis of 1,2,3-Triazoles from Benzyl and Alkyl Halides. ResearchGate. [Link]

  • Gauthama, B. U., et al. (2015). Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Der Pharma Chemica. [Link]

Sources

preparation of benzyl N-(2-methylbut-3-yn-2-yl)carbamate from benzyl chloroformate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of Benzyl N-(2-methylbut-3-yn-2-yl)carbamate (also known as Cbz-protected 1,1-dimethylpropargylamine).

This guide prioritizes Schotten-Baumann conditions as the primary protocol. This biphasic system is chemically robust, effectively scavenging the HCl byproduct while minimizing the hydrolysis of the Benzyl Chloroformate (Cbz-Cl) reagent, ensuring high yields for sterically hindered amines.

Introduction & Strategic Rationale

The protection of the 1,1-dimethylpropargylamine moiety is a critical step in the synthesis of complex alkaloids, peptidomimetics, and "click" chemistry precursors. The Benzyloxycarbonyl (Cbz) group is chosen for its orthogonality to acid-labile groups (like Boc) and its stability under basic conditions.

While anhydrous conditions (DCM/Et


N) are often used for Cbz protection, the Schotten-Baumann method (Biphasic Aqueous/Organic)  is superior for this specific substrate for two reasons:
  • Solubility Management: 1,1-dimethylpropargylamine is a volatile, water-soluble amine. The biphasic system keeps the amine available for reaction while sequestering the inorganic byproducts (NaCl/KCl) in the aqueous phase.

  • Impurity Control: The alkaline aqueous layer effectively scavenges the HCl generated, preventing the formation of amine-hydrochloride salts which would stall the reaction.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of benzyl chloroformate. The base (Sodium Carbonate) neutralizes the generated hydrochloric acid, driving the equilibrium forward.

ReactionMechanism Amine 2-methylbut-3-yn-2-amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack CbzCl Benzyl Chloroformate (Electrophile) CbzCl->Intermediate Base Na2CO3 (Base) Byproducts NaCl + NaHCO3 Base->Byproducts Scavenges HCl Product Benzyl N-(2-methylbut-3-yn-2-yl)carbamate (Target) Intermediate->Product Elimination of Cl- Intermediate->Byproducts

Figure 1: Mechanistic pathway for the Cbz-protection of 1,1-dimethylpropargylamine.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]DensityNotes
2-methylbut-3-yn-2-amine 83.131.00.82 g/mLVolatile; keep cold.
Benzyl Chloroformate (Cbz-Cl) 170.591.21.195 g/mLLachrymator ; Toxic.
Sodium Carbonate (Na

CO

)
105.991.5SolidDissolve in water.
Ethyl Acetate (EtOAc) 88.11Solvent-Reaction solvent.
Water (DI) 18.02Solvent-Aqueous phase.
Step-by-Step Procedure

Step 1: Preparation of the Biphasic System

  • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Sodium Carbonate (Na

    
    CO
    
    
    
    )
    (1.5 equiv) in distilled water (approx. 5 mL per mmol of amine).
  • Add 2-methylbut-3-yn-2-amine (1.0 equiv) to the aqueous base solution.

  • Add an equal volume of Ethyl Acetate (EtOAc) .

  • Cool the biphasic mixture to 0 °C using an ice-water bath. Vigorous stirring is essential to create an emulsion.

Step 2: Addition of Benzyl Chloroformate

  • Dilute Benzyl Chloroformate (1.2 equiv) in a minimal amount of EtOAc (optional, or add neat if using a syringe pump).

  • Add the Cbz-Cl dropwise to the vigorously stirring reaction mixture over 30 minutes.

    • Critical Control Point: Maintain temperature < 5 °C to prevent hydrolysis of Cbz-Cl.

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 4–12 hours. Monitor reaction progress via TLC (See Section 3).

Step 3: Workup & Isolation

  • Transfer the mixture to a separatory funnel.

  • Separate the layers.[1][4] Extract the aqueous layer twice with EtOAc.

  • Combine the organic layers.[1]

  • Acid Wash (Optional but Recommended): Wash the organic layer with cold 1M HCl (1x) to remove any unreacted amine. Note: The product is a carbamate and is stable to dilute acid washes.

  • Base Wash: Wash with saturated NaHCO

    
     (1x) to remove any acidic impurities (benzyl alcohol/benzoic acid derivatives).
    
  • Brine Wash: Wash with saturated NaCl solution (1x).

  • Dry the organic phase over anhydrous MgSO

    
      or Na
    
    
    
    SO
    
    
    .[1]
  • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude product.

Step 4: Purification

  • The crude material is often pure enough for subsequent steps (>95%).

  • If purification is required, recrystallize from Hexanes/EtOAc or perform flash column chromatography (Silica Gel, 10% EtOAc in Hexanes).

WorkupFlow ReactionMix Reaction Mixture (Biphasic) SepFunnel Separatory Funnel ReactionMix->SepFunnel OrgLayer Organic Layer (Product + Impurities) SepFunnel->OrgLayer AqLayer Aqueous Layer (Salts) SepFunnel->AqLayer AcidWash Wash 1M HCl (Removes Amine) OrgLayer->AcidWash BaseWash Wash Sat. NaHCO3 (Removes Acids) AcidWash->BaseWash Drying Dry (MgSO4) & Concentrate BaseWash->Drying FinalProduct Pure Product (White Solid/Oil) Drying->FinalProduct

Figure 2: Purification and workup workflow for isolation of the carbamate.

Self-Validating Systems (QC & Analytics)

To ensure the trustworthiness of the protocol, the following analytical checkpoints must be met.

In-Process Control (IPC)
  • TLC Conditions: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm) for the Cbz group; KMnO

    
     stain for the alkyne (appears as a yellow/brown spot).
    
  • Rf Values:

    • Cbz-Cl: ~0.8 (UV active).

    • Amine: ~0.1 (Stains, no UV).

    • Product: ~0.5 (UV active + Stains).

Analytical Characterization (Expected Data)

Compare your isolated product against these standard spectral parameters to validate identity.

TechniqueParameterExpected ValueInterpretation
1H NMR

7.30–7.40
Multiplet (5H)Aromatic protons (Benzyl group).

5.10
Singlet (2H)Benzylic -CH

- protons.

5.05
Broad Singlet (1H)Carbamate -NH-.

2.35
Singlet (1H)Terminal Alkyne proton (

C-H).

1.65
Singlet (6H)Gem-dimethyl groups (-C(CH

)

).
13C NMR

154.5
SignalCarbamate Carbonyl (C=O).

85.0, 71.0
SignalsAlkyne carbons.

66.5
SignalBenzylic Carbon.

29.0
SignalMethyl Carbons.
Physical StateWhite SolidMelting point approx. 50–55 °C.

Safety & Handling

  • Benzyl Chloroformate (Cbz-Cl): Highly toxic and a potent lachrymator.[5] It reacts with moisture to release HCl gas.[6] Always handle in a fume hood.

  • 2-methylbut-3-yn-2-amine: Flammable and volatile. Store at 2–8 °C.

  • Waste Disposal: Aqueous layers contain carbonates and salts; neutralize before disposal. Organic waste must be halogenated waste stream due to residual DCM (if used) or Cbz-Cl byproducts.

References

  • Organic Syntheses. "Benzyl Carbamate Synthesis." Org.[4] Synth.1943 , 23,[4] 13. [Link]

  • National Institute of Standards and Technology (NIST). "Benzylcarbamate Mass Spectrum and IR."[7] NIST Chemistry WebBook.[7] [Link]

  • PubChem. "Benzyl N-(2-methylbut-3-yn-2-yl)carbamate Compound Summary."[8] [Link]

Sources

Application Note: Palladium-Catalyzed Coupling of Benzyl N-(2-methylbut-3-yn-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

Benzyl N-(2-methylbut-3-yn-2-yl)carbamate (referred to herein as Cbz-DMPA ) is a robust, protected building block for the installation of the 1,1-dimethylpropargylamine motif. This structural unit is a critical pharmacophore found in kinase inhibitors (e.g., Erlotinib analogs), HCV NS5B polymerase inhibitors, and various CNS-active agents.

While the free amine (2-methylbut-3-yn-2-amine) is volatile and prone to oxidative degradation, Cbz-DMPA offers superior handling characteristics, bench stability, and orthogonality to Boc-protected intermediates. This Application Note details optimized protocols for the Palladium-Catalyzed Sonogashira Cross-Coupling of Cbz-DMPA with aryl halides. We present two validated methods: a robust Copper/Palladium standard protocol for discovery chemistry and a Copper-Free protocol for process scalability to minimize homocoupling impurities.

Chemical Properties & Preparation

PropertySpecification
Chemical Name Benzyl N-(2-methylbut-3-yn-2-yl)carbamate
CAS Number 15396-42-6 (Analogous)
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMF, THF, DCM, Toluene; Insoluble in Water

Synthesis Note: Cbz-DMPA is typically prepared by reacting 2-methylbut-3-yn-2-amine with benzyl chloroformate (Cbz-Cl) in the presence of K₂CO₃ in EtOAc/Water biphasic systems.

Core Protocol A: Standard Pd/Cu-Catalyzed Sonogashira Coupling

Best for: Discovery scale (mg to g), broad substrate scope, and rapid library synthesis.

Mechanistic Rationale

This protocol utilizes a Pd(0)/Cu(I) synergistic cycle. The Copper(I) iodide generates a copper acetylide in situ, which transmetallates to the Palladium center more rapidly than the neutral alkyne, allowing for milder reaction conditions (Room Temperature to 60°C).

Reagents & Stoichiometry
ComponentEquiv.Role
Aryl Halide (Ar-X) 1.0Electrophile (X = I, Br, OTf)
Cbz-DMPA 1.2Nucleophile (Alkyne source)
PdCl₂(PPh₃)₂ 0.03 (3 mol%)Pre-catalyst
CuI 0.05 (5 mol%)Co-catalyst (Activator)
Et₃N 3.0Base (H-X scavenger)
DMF or THF [0.2 M]Solvent (Degassed)
Step-by-Step Procedure
  • Inert Setup: Flame-dry a Schlenk tube or reaction vial and cool under a stream of Argon or Nitrogen.

  • Solids Addition: Add Aryl Halide (1.0 mmol), Cbz-DMPA (260 mg, 1.2 mmol), PdCl₂(PPh₃)₂ (21 mg), and CuI (9.5 mg).

  • Degassing: Seal the vessel. Evacuate and backfill with Argon three times.

  • Liquids Addition: Inject anhydrous DMF (5 mL) and Triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Reaction: Stir at Room Temperature for Aryl Iodides. For Aryl Bromides or electron-rich substrates, heat to 60°C . Monitor by TLC/LCMS (typically 2–6 hours).

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NH₄Cl (2 x 10 mL) to sequester copper, followed by brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). Cbz-DMPA coupled products typically elute in 10–30% EtOAc range.

Core Protocol B: Copper-Free Sonogashira Coupling

Best for: Process scale (>10g), avoiding Glaser homocoupling (diyne formation), and pharmaceutical manufacturing where heavy metal (Cu) removal is costly.

Mechanistic Rationale

Eliminating copper forces the reaction through a "carbopalladation" or direct deprotonation mechanism, often requiring a stronger base (like DBU) or specific ligands (like P(p-tol)₃ or XPhos) to facilitate the activation of the alkyne proton without a copper acetylide intermediate. This prevents the oxidative dimerization of the alkyne.

Reagents & Stoichiometry
ComponentEquiv.Role
Aryl Bromide 1.0Electrophile
Cbz-DMPA 1.2Nucleophile
Pd(OAc)₂ 0.03 (3 mol%)Catalyst Source
P(p-tol)₃ 0.06 (6 mol%)Ligand (Electron-rich phosphine)
DBU 3.0Base (Diazabicycloundecene)
THF [0.5 M]Solvent (Anhydrous)
Step-by-Step Procedure
  • Catalyst Pre-formation: In a vial, mix Pd(OAc)₂ and P(p-tol)₃ in a small amount of THF under Argon for 5 minutes until the solution turns yellow/orange (formation of active Pd(0) species).

  • Reaction Assembly: To the main reaction vessel (under Argon), add Aryl Bromide (1.0 mmol) and Cbz-DMPA (1.2 mmol).

  • Solvent/Base: Add THF (2 mL) and DBU (0.45 mL, 3.0 mmol).

  • Initiation: Add the pre-formed catalyst solution via cannula/syringe.

  • Heating: Heat to 80°C for 6–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with 0.5 M HCl (to remove DBU), then saturated NaHCO₃ and brine.

    • Note: DBU forms salts that can drag organic products into the aqueous phase if not acidified carefully.

  • Purification: Standard silica chromatography.

Reaction Workflow & Mechanism Visualization

The following diagram illustrates the Sonogashira catalytic cycle specific to the Cbz-protected substrate, highlighting the critical Transmetallation vs. Deprotonation pathways.

SonogashiraMechanism cluster_cycle Pd Catalytic Cycle cluster_copper Copper Cycle (Protocol A) Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet Isom Cis/Trans Isomerization TransMet->Isom RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (Cbz-Protected) RedElim->Product CuI CuI + Base Alkyne Cbz-DMPA (Substrate) CuAcetylide Cu-Acetylide (Reactive Species) Alkyne->CuAcetylide CuI, Et3N CuAcetylide->TransMet - CuX

Figure 1: Catalytic cycle showing the convergence of the Palladium cycle (oxidative addition) and Copper cycle (alkyne activation) to form the C-C bond.[1]

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Conversion Catalyst poisoning or inert atmosphere breach.Ensure rigorous degassing (freeze-pump-thaw preferred). Increase catalyst loading to 5 mol%.
Homocoupling (Glaser) Presence of O₂ in Cu-catalyzed system.Switch to Protocol B (Copper-Free) . If using Cu, add reducing agent (sodium ascorbate) or degas more thoroughly.
Starting Material Recovery Steric hindrance on Aryl Halide.Switch ligand to XPhos or SPhos (Buchwald ligands) which tolerate sterics better than PPh₃. Increase temp to 90°C.
Cbz Cleavage Harsh basic conditions at high temp.Ensure temperature does not exceed 100°C. Use milder bases like Cs₂CO₃ if DBU/Et₃N causes issues (rare).

Downstream Processing: Deprotection

Once coupled, the Cbz group is typically removed to reveal the pharmacologically active tertiary amine.

  • Method A (Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH, RT, 2h.

    • Note: This will also reduce the internal alkyne to an alkane.

  • Method B (Acidic Cleavage): HBr in Acetic Acid or TMSI (Iodotrimethylsilane).

    • Use this if the alkyne unsaturation must be preserved.

References

  • Caporale, A., et al. (2014). "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions." Beilstein Journal of Organic Chemistry, 10, 384–393.

  • Vinogradova, E. V., et al. (2013).[2][3] "Palladium-Catalyzed Synthesis of N-Aryl Carbamates." Organic Letters, 15(6), 1394–1397.[2]

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.

  • PubChem Compound Summary. "Benzyl N-(2-methylbut-3-yn-2-yl)carbamate."[4]

Sources

Troubleshooting & Optimization

improving yield of benzyl N-(2-methylbut-3-yn-2-yl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Benzyl N-(2-methylbut-3-yn-2-yl)carbamate Synthesis

Topic: Yield Improvement & Process Stabilization Target Molecule: Benzyl N-(2-methylbut-3-yn-2-yl)carbamate (N-Cbz-1,1-dimethylpropargylamine) Document ID: TSC-SYN-2024-03 Status: Active

Executive Summary

The synthesis of benzyl N-(2-methylbut-3-yn-2-yl)carbamate presents a specific challenge: protecting a tertiary amine adjacent to a quaternary carbon. Unlike primary amines, the steric bulk of the 1,1-dimethylpropargyl group significantly reduces nucleophilicity, making the reaction sluggish and prone to competitive hydrolysis of the protecting group reagent (Benzyl chloroformate, Cbz-Cl).

This guide provides three validated protocols ranging from standard biphasic conditions to catalytic activation, designed to overcome steric hindrance and volatility issues.

Module 1: Critical Reaction Parameters (The "Why" & "How")

Before starting, review the core variables that dictate yield in this specific transformation.

ParameterCritical InsightRecommended Action
Steric Hindrance The tertiary amine is a poor nucleophile. Standard addition rates often lead to Cbz-Cl hydrolysis before acylation occurs.Use a Nucleophilic Catalyst: Addition of DMAP (4-dimethylaminopyridine) is essential for high yields (>80%).
Volatility 2-methylbut-3-yn-2-amine (SM) has a low boiling point (~83°C) and high vapor pressure.Cold Handling: Handle SM as a pre-cooled solution or use its HCl salt. Never rotovap the SM solution to dryness without vacuum control.
Reagent Hydrolysis Cbz-Cl hydrolyzes rapidly in aqueous base if the amine reaction is slow.Stoichiometry: Use 1.2–1.5 equivalents of Cbz-Cl. Add Cbz-Cl slowly at 0°C to minimize background hydrolysis.
Byproduct Removal Hydrolysis generates Benzyl Alcohol (BnOH), which co-elutes with the product.Post-Reaction Wash: Use a specific workup (see Module 3) or switch to Cbz-OSu (Module 4) to avoid BnOH entirely.

Module 2: Validated Experimental Protocols

Protocol A: Catalytic Anhydrous Method (Recommended for High Yield)

Best for: Small to medium scale (<10g), maximizing yield over cost.

Reagents:

  • 2-methylbut-3-yn-2-amine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.3 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • DMAP (0.1 equiv) - Critical Catalyst

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve amine (1.0 eq), TEA (2.0 eq), and DMAP (0.1 eq) in anhydrous DCM (0.5 M concentration) under Nitrogen/Argon.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add Cbz-Cl (1.3 eq) dropwise via syringe pump or addition funnel over 30 minutes. Note: The reaction is exothermic; maintain internal temp <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–18 hours.

    • Self-Validation: TLC (Hexane/EtOAc 4:1). The amine (low Rf) should disappear. Product appears at Rf ~0.[1][2]5. Stain with KMnO4 (alkyne active) or UV (benzyl active).

  • Quench: Add N,N-dimethyl-1,3-propanediamine (0.2 eq) and stir for 15 mins to scavenge excess Cbz-Cl (optional but recommended to simplify purification).

Protocol B: Modified Schotten-Baumann (Biphasic)

Best for: Large scale (>10g), cost-sensitive projects.

Reagents:

  • Amine (1.0 equiv)[3][4]

  • Cbz-Cl (1.5 equiv)

  • NaOH (3M aqueous solution) or K2CO3 (sat. aq.)

  • THF or DCM

Step-by-Step Workflow:

  • System: Biphasic mixture of THF (or DCM) and Aqueous Base (1:1 v/v).

  • pH Control (Critical): The pH must be maintained between 9 and 10 .

    • If pH < 8: Amine protonates and becomes non-reactive.

    • If pH > 12: Cbz-Cl hydrolyzes rapidly.

  • Procedure: Cool mixture to 0°C. Add Cbz-Cl dropwise while simultaneously adding base to maintain pH ~9-10.

  • Vigorous Stirring: Essential to maximize interfacial surface area.

Module 3: Troubleshooting & Visualization

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired acylation and the parasitic hydrolysis, highlighting where DMAP intervenes.

ReactionPathway SM Tertiary Amine (Low Nucleophilicity) Product Benzyl N-(2-methylbut-3-yn-2-yl)carbamate (Target) SM->Product Slow (Steric Hindrance) CbzCl Cbz-Cl (Electrophile) Intermediate Acyl-Ammonium Intermediate (Highly Reactive) CbzCl->Intermediate Fast w/ DMAP Hydrolysis Benzyl Alcohol + CO2 (Waste) CbzCl->Hydrolysis Fast (if wet/basic) Intermediate->Product Fast Transfer to Amine DMAP DMAP (Catalyst) DMAP->Intermediate Activates Water Water/OH- Water->Hydrolysis

Caption: DMAP acts as a "nucleophilic shuttle," forming a reactive acyl-pyridinium intermediate that transfers the Cbz group to the hindered amine faster than water can attack it.

Troubleshooting Guide (FAQ)

Q1: My yield is low (<40%) and I see a lot of Benzyl Alcohol.

  • Diagnosis: Hydrolysis of Cbz-Cl competed successfully against the amine.

  • Fix:

    • Switch to Protocol A (Anhydrous + DMAP) .

    • Increase Cbz-Cl equivalents to 1.5.

    • Ensure your DCM is dry (distilled over CaH2 or from a solvent system).

Q2: The product is oiling out and difficult to crystallize.

  • Diagnosis: This carbamate is often an oil or low-melting solid. Impurities (Benzyl alcohol) prevent crystallization.

  • Fix: Do not rely on crystallization. Purify via Flash Chromatography:

    • Stationary Phase: Silica Gel.[2][4][5][6]

    • Mobile Phase: Hexane:EtOAc (Gradient 95:5 to 80:20).

    • Note: Benzyl alcohol elutes after the carbamate in this system.

Q3: I am losing Starting Material (SM) before the reaction starts.

  • Diagnosis: Evaporation.[1] The amine is volatile.

  • Fix: If you are neutralizing the HCl salt of the amine, do it in situ in the reaction flask at 0°C. Do not isolate the free base amine and store it; use it immediately.

Module 4: Advanced Alternative (Cbz-OSu)

If strict anhydrous conditions are difficult or benzyl alcohol contamination is unacceptable, use Benzyl succinimidyl carbonate (Cbz-OSu) .

  • Pros: Cbz-OSu is a crystalline solid, less sensitive to water, and does not generate acidic byproducts (HCl) that require aggressive neutralization.

  • Cons: Slower reaction rate; more expensive.

  • Protocol: React Amine (1.0 eq) + Cbz-OSu (1.1 eq) + DIPEA (1.5 eq) in MeCN or DMF at RT for 24h.

Purification Decision Tree

PurificationTree Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Yes Oil Oily Residue CheckState->Oil Likely Recryst Recrystallize (Hexane/EtOAc) Solid->Recryst TLC Check TLC (Hex:EtOAc 4:1) Oil->TLC BnOH Benzyl Alcohol Present? TLC->BnOH Flash Flash Chromatography 0-20% EtOAc in Hexane BnOH->Flash High Purity Needed VacDist High Vac Distillation (Remove BnOH) BnOH->VacDist Large Scale/Crude OK

Caption: Decision matrix for isolating the carbamate. Chromatography is the default recommendation due to the oily nature of the product.

References

  • Schotten-Baumann Reaction Conditions : Organic Chemistry Portal. Detailed mechanism of biphasic acylation and pH control requirements. Link

  • Catalysis by DMAP : Steglich, W.; Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst". Angewandte Chemie International Edition, 8(12), 981. Link

  • Alternative Reagents (Cbz-OSu) : Sigma-Aldrich Technical Bulletin. Usage of N-(Benzyloxycarbonyloxy)succinimide for amine protection. Link

  • Propargyl Amine Synthesis Precedents : PubChem Compound Summary. Benzyl N-(2-methylbut-3-yn-2-yl)carbamate (CID 21953194).[7] Link

Sources

Technical Support Center: Orthogonal Deprotection of Benzyl Carbamate (Cbz) in the Presence of Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals facing a classic chemoselectivity dilemma: removing a benzyl carbamate (Cbz/Z) protecting group without reducing a highly sensitive alkyne moiety.

Standard Cbz deprotection relies on catalytic hydrogenolysis (e.g., H₂, Pd/C). However, alkynes are thermodynamically and kinetically prone to rapid reduction into alkenes or alkanes under these conditions. To preserve the alkyne, we must abandon reductive pathways and pivot to orthogonal, non-reductive cleavage mechanisms driven by Lewis acidity and nucleophilic attack.

Decision Workflow & Mechanistic Pathway

CbzDeprotection A Substrate: N-Cbz Amine with Terminal/Internal Alkyne B Catalytic Hydrogenolysis (H2, Pd/C) A->B Avoid D Orthogonal Cleavage (Non-Reductive) A->D Recommended C Failure: Alkyne Reduced (Alkane/Alkene Formation) B->C E TMSI (Iodotrimethylsilane) in DCM or MeCN D->E Robust/Classic F AlCl3 in HFIP (Room Temperature) D->F Ultra-mild G Success: Free Amine + Intact Alkyne E->G F->G

Caption: Decision tree for Cbz deprotection in the presence of alkyne moieties.

Frequently Asked Questions (FAQs)

Q1: Why does standard Pd/C hydrogenolysis fail for alkyne-containing substrates? A: The activation energy for the catalytic hydrogenation of an alkyne pi-bond on a palladium surface is significantly lower than the energy required to cleave the benzylic C–O bond of a Cbz group. Consequently, the alkyne will rapidly undergo syn-addition of hydrogen to form an alkene (and subsequently an alkane) long before the Cbz group is fully unmasked [1].

Q2: What is the most reliable orthogonal method for Cbz removal here? A: Trimethylsilyl iodide (TMSI) is the gold standard. TMSI acts as a hard Lewis acid, silylating the carbonyl oxygen of the carbamate. This activates the benzylic carbon toward an S_N2-like attack by the soft iodide nucleophile. The reaction releases benzyl iodide, carbon dioxide, and the TMS-protected amine, which is instantly hydrolyzed to the free amine upon workup. Because there is no hydride or hydrogen gas present, the alkyne remains completely untouched [2].

Q3: TMSI is too harsh for my substrate. Are there milder Lewis acid alternatives? A: Yes. A highly effective modern protocol utilizes Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) . HFIP is a strongly hydrogen-bonding, highly polar, yet non-nucleophilic solvent. It enhances the Brønsted/Lewis acidity of AlCl₃ while stabilizing the resulting benzyl cation intermediate. This allows the cleavage to occur smoothly at room temperature without the need for aggressive nucleophiles or harsh heating, preserving sensitive alkynes and other orthogonal protecting groups [3].

Quantitative Data: Method Comparison

To assist in selecting the optimal protocol, compare the operational parameters of the most viable non-reductive deprotection methods below.

Deprotection MethodReagentsOperating TempAlkyne ToleranceTypical YieldMechanistic Notes
Classic Lewis Acid TMSI (or TMSCl + NaI) in MeCN/DCM0 °C to RTExcellent 85–95%Generates highly reactive benzyl iodide byproduct.
Mild Lewis Acid AlCl₃ in HFIPRoom TempExcellent 80–98%HFIP stabilizes cationic intermediates; avoids harsh nucleophiles [3].
Strong Brønsted Acid HBr (33% in AcOH)Room TempModerate 60–80%Risk of alkyne hydrohalogenation (Markovnikov addition of HBr).
Catalytic Hydrogenolysis H₂, Pd/C in MeOHRoom TempPoor (Fails) N/AAlkyne will rapidly reduce to alkane/alkene [1].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the steps—explaining why an action is taken ensures you can adapt the protocol if your specific substrate behaves anomalously.

Protocol A: In-Situ TMSI-Mediated Cleavage

Why in-situ? Commercially available TMSI degrades rapidly upon exposure to light and moisture, forming HI (which can hydrohalogenate your alkyne). Generating TMSI in-situ from TMSCl and NaI ensures anhydrous, acid-free conditions [2].

Materials:

  • N-Cbz protected alkyne (1.0 eq)

  • Sodium iodide (NaI, anhydrous) (3.0 eq)

  • Trimethylsilyl chloride (TMSCl, freshly distilled) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under inert gas (Argon/N₂). Add the N-Cbz protected alkyne (1.0 eq) and anhydrous NaI (3.0 eq).

  • Solvation: Dissolve the mixture in anhydrous MeCN (approx. 0.1 M concentration). Cool the flask to 0 °C using an ice bath.

  • Activation: Dropwise, add TMSCl (3.0 eq) via syringe. Causality: The reaction of TMSCl and NaI precipitates NaCl, driving the equilibrium to form TMSI in situ.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC or LC-MS.

  • Quench: Once complete, quench the reaction by adding methanol (5 mL) to destroy excess TMSI, followed by 1M aqueous HCl to hydrolyze the silylamine intermediate to the free amine salt.

  • Workup: Wash the aqueous layer with diethyl ether to remove the benzyl iodide byproduct. Basify the aqueous layer with 1M NaOH (or saturated NaHCO₃) to pH 10, and extract the free amine with Dichloromethane (DCM). Dry over Na₂SO₄ and concentrate.

Protocol B: Mild AlCl₃ / HFIP Cleavage

Ideal for substrates where TMSI causes side reactions or when avoiding benzyl iodide generation is necessary.

Materials:

  • N-Cbz protected alkyne (1.0 eq)

  • Aluminum chloride (AlCl₃, anhydrous) (3.0 eq)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

Step-by-Step Procedure:

  • Solvation: Dissolve the N-Cbz protected alkyne (1.0 eq) in HFIP (approx. 4 mL per mmol of substrate) at room temperature.

  • Reagent Addition: Add anhydrous AlCl₃ (3.0 eq) portion-wise. Note: The mixture will likely form a suspension as AlCl₃ is only partially soluble in HFIP.

  • Reaction: Stir the suspension at room temperature for 2 to 16 hours. Causality: HFIP's unique hydrogen-bonding network activates the AlCl₃, facilitating the cleavage of the Cbz group without requiring elevated temperatures [3].

  • Dilution: Upon completion (monitor by UPLC-MS), dilute the reaction mass with DCM (20 mL). The suspension will become a clear, homogeneous solution.

  • Quench & Extraction: Quench carefully with saturated aqueous NaHCO₃ (20 mL) to neutralize the aluminum salts and adjust the pH to the basic side. Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amine via column chromatography.

Troubleshooting Guide

Issue: My alkyne is hydrating into a ketone during the TMSI workup.

  • Root Cause: Terminal alkynes can undergo hydration in the presence of trace acids and water during the aqueous quench.

  • Solution: Avoid the aqueous HCl quench. Instead, quench the TMSI reaction with anhydrous methanol, concentrate the mixture under vacuum to remove volatiles, and directly purify the crude product using basic alumina chromatography or a non-aqueous basic catch-and-release resin (e.g., Amberlyst A21).

Issue: The AlCl₃/HFIP reaction is stalling before completion.

  • Root Cause: AlCl₃ is highly hygroscopic. If the reagent has absorbed ambient moisture, it converts to inactive aluminum hydroxides, killing its Lewis acidity.

  • Solution: Always use a fresh, sealed bottle of anhydrous AlCl₃. Perform the reagent weighing and addition inside a glovebox or under a strict stream of dry Argon.

Issue: I see a mass corresponding to +90 Da (addition of benzyl) on my LC-MS after TMSI deprotection.

  • Root Cause: The byproduct of TMSI cleavage is benzyl iodide, a potent electrophile. During the basic workup, your newly freed amine is acting as a nucleophile and undergoing N-benzylation.

  • Solution: Add a sacrificial nucleophile (scavenger) during the quench phase. Adding a few equivalents of diethylamine or polymer-supported amine resin before basification will trap the benzyl iodide, preventing the re-alkylation of your target product.

References

  • ACS GCI Pharmaceutical Roundtable. "Trimethylsilyl Iodide (TMSI) - Reagent Guides." American Chemical Society, 2026. Available at:[Link]

  • Vinayagam, V., et al. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl₃ and HFIP." Journal of Organic Chemistry, vol. 89, 2024, pp. 5665-5674. Available at:[Link]

Technical Support Center: Purification of Benzyl N-(2-methylbut-3-yn-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of benzyl N-(2-methylbut-3-yn-2-yl)carbamate. The following sections address common challenges and provide detailed, field-proven protocols to help you achieve high purity for your compound, which is critical for reliable downstream applications.

Compound Profile

Benzyl N-(2-methylbut-3-yn-2-yl)carbamate is a carbamate-protected amine. The benzyl carbamate (Cbz or Z) group is a common protecting group for amines in organic synthesis, while the 2-methylbut-3-yn-2-yl moiety provides a sterically hindered scaffold with a terminal alkyne for potential further functionalization (e.g., click chemistry). Achieving high purity is essential to prevent interference from unreacted starting materials or byproducts in subsequent synthetic steps.

PropertyValueSource
CAS Number 230626-95-6[1]
Molecular Formula C₁₃H₁₅NO₂[2]
Molecular Weight 217.26 g/mol [1]
Predicted XlogP 2.1[2]
Appearance Typically a white solid or viscous oil[3]

General Purification Workflow

The purification strategy depends heavily on the physical state of the crude product and the nature of the impurities. The following diagram outlines the general decision-making process.

Purification Workflow crude Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO3, Brine wash) crude->workup concentrate Concentrate under Reduced Pressure workup->concentrate assess Assess Physical State & Purity (TLC) concentrate->assess oil Crude is an Oil or Highly Impure Solid assess->oil Oil / Impure solid Crude is a Solid (Relatively Clean) assess->solid Solid chromatography Flash Column Chromatography oil->chromatography recrystallize Recrystallization or Trituration solid->recrystallize pure_product Pure Product chromatography->pure_product recrystallize->pure_product

Caption: General workflow for purifying benzyl N-(2-methylbut-3-yn-2-yl)carbamate.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: What are the most common impurities I should expect in my crude product?

A1: Understanding potential impurities is the first step to designing an effective purification strategy. Based on the typical synthesis of benzyl carbamates (reaction of an amine with benzyl chloroformate), you should anticipate the following:

  • Unreacted Starting Materials:

    • 2-methylbut-3-yn-2-amine: A volatile and relatively non-polar amine.

    • Benzyl alcohol: A byproduct of benzyl chloroformate degradation or hydrolysis. It is moderately polar and can sometimes be persistent.[4]

  • Reagent-Derived Byproducts:

    • Dibenzyl carbonate: Formed from the reaction of benzyl chloroformate with any residual water.

    • Urea derivatives: If the reaction conditions are not well-controlled (e.g., excessive heat), carbamates can potentially form urea-type structures.[5][6]

  • Over-alkylation or Side-reaction Products: While less common for this specific hindered amine, side reactions are always a possibility.

An initial aqueous work-up is crucial. Washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will remove acidic impurities, followed by a brine wash to remove bulk water before drying and concentration.[4]

Q2: How do I develop a suitable Thin-Layer Chromatography (TLC) system to monitor the reaction and purification?

A2: TLC is an indispensable tool for assessing purity and guiding purification. For a molecule with the polarity of benzyl N-(2-methylbut-3-yn-2-yl)carbamate (predicted XlogP of 2.1), a solvent system based on hexanes and ethyl acetate is an excellent starting point.

Principle of Causality: The stationary phase (silica gel) is highly polar. Non-polar solvents (hexanes) will cause all compounds to move up the plate quickly (high Rƒ), while polar solvents (ethyl acetate) will cause them to move more slowly (low Rƒ). The ideal system provides good separation between your product and its impurities, with the product having an Rƒ value between 0.2 and 0.4 for optimal separation in column chromatography.

Suggested TLC Solvent Systems (Hexanes:Ethyl Acetate, v/v)Expected ObservationTroubleshooting Action
9:1 All spots, including the product, are likely at the baseline (Rƒ ≈ 0).Increase the polarity. Move to 4:1.
4:1 Good starting point. You should see separation. The product will be less polar than benzyl alcohol but more polar than non-polar byproducts.If spots are still too low, try 3:2. If spots are too high, try 7:1.
3:2 Your product spot may be too high on the plate (Rƒ > 0.5).Decrease the polarity. Revert to 4:1 or 5:1.

Visualization: The benzyl group in your compound allows for easy visualization under a UV lamp at 254 nm.[7] You can also use general stains like potassium permanganate or iodine for visualization.

Q3: My crude product is a persistent oil. What is the best purification method?

A3: If your product "oils out" after work-up and concentration, it is likely due to the presence of impurities that inhibit crystallization.[4][8] In this case, flash column chromatography is the most effective purification method. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase.[9][10]

Chromatography_Decision start Crude Product (Post Work-up) is_solid Is it a solid? start->is_solid is_clean Is TLC clean? is_solid->is_clean Yes chromatography Purify via Flash Column Chromatography is_solid->chromatography No (it's an oil) recrystallize Proceed to Recrystallization is_clean->recrystallize Yes (>90% pure) is_clean->chromatography No (major impurities)

Caption: Decision guide for choosing a purification method.

Q4: What are the optimal conditions for flash column chromatography?

A4: The optimal conditions are derived directly from your TLC analysis. The goal is to select a mobile phase that provides an Rƒ of ~0.3 for your target compound.

Experimental Protocol: Flash Column Chromatography

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column for your sample amount (typically a 40-100x mass ratio of silica gel to crude product).

    • Create a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexanes).

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Ensure there are no air bubbles or cracks.

    • Add a thin layer of sand on top to protect the silica bed surface.

  • Sample Loading:

    • Dissolve your crude oil in a minimal amount of dichloromethane (DCM) or the eluent.

    • Alternatively (for better resolution): Adsorb the crude oil onto a small amount of silica gel ("dry loading"). To do this, dissolve the oil in a volatile solvent (like DCM), add silica gel, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a lower polarity than your TLC system and gradually increasing the polarity. This "gradient elution" ensures that non-polar impurities wash out first, followed by your product, and finally any highly polar impurities.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

Recommended Solvent Gradient:

StepSolvent System (Hexanes:Ethyl Acetate)Volume (Column Volumes)Purpose
195:52-3Elute very non-polar impurities.
290:102-3Continue eluting non-polar impurities.
385:15 to 80:20 5-10Elute the target product. The exact ratio should be based on your TLC.
470:302-3"Flush" the column of more polar impurities.
  • Product Isolation:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Q5: My crude product is a solid. Can I purify it by recrystallization?

A5: Yes. If the crude product is a solid and appears relatively clean by TLC (i.e., one major spot for the product), recrystallization is an excellent and often preferred method for achieving high purity.[11]

Principle of Causality: Recrystallization works by dissolving the impure solid in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution (the "mother liquor").

Experimental Protocol: Recrystallization

  • Solvent Selection: The key is finding a solvent or solvent pair where the product is highly soluble when hot but poorly soluble when cold.

    • Good single-solvent candidates for carbamates include tert-butyl methyl ether (TBME) or isopropanol.[11]

    • A good solvent-pair system is often Ethyl Acetate/Hexanes.[11] Ethyl acetate is the "good" solvent (dissolves the product), and hexanes is the "poor" solvent (product is insoluble).

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent (e.g., Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • Slowly add the "poor" solvent (e.g., Hexanes) until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.[8]

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold "poor" solvent (hexanes) to remove any residual mother liquor.

    • Dry the crystals under high vacuum to a constant weight.

Q6: How do I confirm the purity and identity of my final product?

A6: A combination of analytical techniques should be used to confirm the purity and structural integrity of your final product.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate (run in an appropriate solvent system) is a good first indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for confirming the structure. The ¹H and ¹³C NMR spectra should show the expected signals for the benzyl and the 2-methylbut-3-yn-2-yl groups, with no significant signals corresponding to impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity.[4][12] A pure sample will show a single major peak.

  • Melting Point: A sharp melting point range that is close to the literature value (if available) is a strong indicator of high purity.[8] Impure compounds typically melt over a broad temperature range and at a lower temperature than the pure substance.

By following these guidelines and understanding the principles behind each technique, you can effectively troubleshoot and optimize the purification of benzyl N-(2-methylbut-3-yn-2-yl)carbamate for your research and development needs.

References

  • Carbamic Acid Impurities and Related Compound. Veeprho. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Urea - Wikipedia. Wikipedia. [Link]

  • Flash chiral chromatography using carbohydrate carbamate-coated silica. RSC Publishing. [Link]

  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

  • Benzyl carbamate - Wikipedia. Wikipedia. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Benzyl n-(2-methylbut-3-yn-2-yl)carbamate - PubChemLite. PubChem. [Link]

  • Various Approaches for the Synthesis of Organic Carbamates. ResearchGate. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]

  • Molecular Analysis and Separation Using Thin-Layer Chromatography. Longdom. [Link]

  • Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. CORE. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. The International Journal of Applied Chemistry. [Link]

  • High-Performance Liquid Chromatography of Carbamate Pesticides. Oxford Academic. [Link]

  • Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC. [Link]

  • Selective removal of the 2-naphthylmethyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation. Arkivoc. [Link]

Sources

Technical Support Center: Troubleshooting N-Cbz-1,1-dimethylpropargylamine Solubility in Aqueous Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks when utilizing N-Cbz-1,1-dimethylpropargylamine —a highly versatile but notoriously hydrophobic building block used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and fragment-based drug discovery.

Below, we dissect the thermodynamic causality of these solubility issues and provide field-proven, self-validating protocols to keep your experiments homogeneous, reproducible, and high-yielding.

Part 1: Causality & FAQ Troubleshooting Guide

Q1: Why does my N-Cbz-1,1-dimethylpropargylamine precipitate immediately upon addition to my aqueous CuAAC click reaction? The Causality: The precipitation is driven by a thermodynamic phenomenon known as hydrophobic collapse. This specific molecule contains a benzyloxycarbonyl (Cbz) protecting group (a bulky, non-polar aromatic ring) and a gem-dimethyl group adjacent to the propargyl moiety. These features drastically increase the molecule's partition coefficient (


). When introduced to a high-dielectric solvent like water, water molecules are forced to form highly ordered clathrate cages around the lipophilic regions, resulting in an unfavorable decrease in entropy. To minimize this, the alkyne molecules rapidly aggregate and crash out of solution.
The Solution:  You must disrupt the dielectric constant of the bulk solvent using a co-solvent system (e.g., t-BuOH/Water 1:1) or utilize supramolecular encapsulation 1.

Q2: I am performing bioconjugation on a sensitive protein and cannot exceed 5% organic solvent. How do I keep this alkyne reactive and soluble without denaturing my protein? The Causality: High concentrations of organic solvents (like DMSO or DMF) strip the hydration shell from proteins, leading to denaturation. The Solution: Employ Host-Guest Complexation using


-Cyclodextrin (

-CD).

-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The bulky Cbz group acts as a "guest" that slips into the hydrophobic cavity of the

-CD "host". This masks the hydrophobicity of the alkyne, acting as a phase-transfer catalyst that shuttles the alkyne into the aqueous phase where the copper catalyst and your protein reside, maintaining protein integrity while accelerating the reaction 1.

Q3: We are scaling up a green-chemistry synthesis and want to avoid organic co-solvents entirely. What is the best approach? The Causality: Traditional CuAAC requires organic solvents to merge the hydrophobic alkyne with the water-soluble copper catalyst and azide 2. The Solution: Use Micellar Catalysis with the designer surfactant TPGS-750-M. The lipophilic tocopherol core of TPGS-750-M forms nanomicelles (10-50 nm) in water. The highly lipophilic N-Cbz-1,1-dimethylpropargylamine spontaneously partitions into the micelle's core. This creates a localized microreactor with an extremely high concentration of reagents, driving the click reaction to completion in pure water at room temperature 34.

Part 2: Quantitative Data Presentation

To ensure experimental reliability, consult the following solubility profile before designing your reaction matrix.

Solvent SystemSolubility ProfileRecommended Application / Notes
Pure Water (Milli-Q) < 0.1 mg/mL (Insoluble)Not recommended; causes immediate hydrophobic collapse.
DMSO (100%) > 50 mg/mL (Highly Soluble)Ideal for 100 mM stock solution preparation and -20°C storage.
t-BuOH : Water (1:1 v/v) ~ 15-25 mg/mLStandard organic CuAAC click chemistry.
2 wt% TPGS-750-M in Water Micellar dispersion (High)Green chemistry, room-temperature aqueous CuAAC.

-Cyclodextrin (1 eq) in Water
Host-Guest Complex (Moderate)Bioconjugation with sensitive proteins/enzymes.

Part 3: Solubilization Decision Workflow

Use the following decision matrix to select the optimal solubilization strategy based on your experimental constraints.

G Start Solubility Issue: N-Cbz-1,1-dimethylpropargylamine Precipitates in Water Constraint What is your primary experimental constraint? Start->Constraint Standard Standard Organic Synthesis (No biological constraints) Constraint->Standard Bio Bioconjugation (Sensitive Proteins/Cells) Constraint->Bio Green Green Chemistry (Zero Organic Solvents) Constraint->Green Solvent Use Co-solvent System (t-BuOH:H2O 1:1) Standard->Solvent Cyclo Host-Guest Complexation (β-Cyclodextrin) Bio->Cyclo Micelle Micellar Catalysis (2 wt% TPGS-750-M) Green->Micelle Result1 Homogeneous Reaction High Yield Solvent->Result1 Result2 Protein Integrity Maintained Efficient Click Cyclo->Result2 Result3 Sustainable Process E-factor Minimized Micelle->Result3

Decision matrix for resolving N-Cbz-1,1-dimethylpropargylamine solubility issues.

Part 4: Self-Validating Experimental Protocols

Protocol A: Green Aqueous CuAAC using TPGS-750-M Micellar Catalysis

Use this protocol to perform click chemistry in pure water without organic co-solvents.

Step-by-Step Methodology:

  • Surfactant Preparation: Dissolve TPGS-750-M in degassed Milli-Q water to create a 2 wt% solution. Stir vigorously for 30 minutes until the solution is completely clear.

  • Reagent Addition: To a reaction vial containing 1.0 mL of the 2 wt% TPGS-750-M solution, add your azide (0.5 mmol) and N-Cbz-1,1-dimethylpropargylamine (0.5 mmol).

  • Validation Check 1: The mixture will initially appear as a cloudy suspension. Stir at 500 RPM for 10 minutes. The solution must transition to a stable, opalescent nanomicellar dispersion. If macroscopic droplets or powder remain, sonicate for 60 seconds.

  • Catalyst Initiation: Add CuSO

    
     (0.025 mmol, 5 mol%) followed immediately by freshly prepared sodium ascorbate (0.05 mmol, 10 mol%).
    
  • Reaction: Stir at room temperature for 2-4 hours.

  • Validation Check 2: Monitor by TLC (Hexanes/EtOAc). The hydrophobic starting materials should be fully consumed, having reacted within the lipophilic micelle cores.

  • Workup: Extract the product using a minimal amount of Ethyl Acetate (in-flask extraction). The TPGS-750-M aqueous layer can be recycled for subsequent reactions 4.

Protocol B: Biocompatible CuAAC using -Cyclodextrin Complexation

Use this protocol when conjugating the alkyne to a sensitive azide-tagged protein in an aqueous buffer.

Step-by-Step Methodology:

  • Host-Guest Pre-incubation: In a microcentrifuge tube, dissolve 1.2 equivalents of

    
    -Cyclodextrin (
    
    
    
    -CD) in your reaction buffer (e.g., 100 mM PBS, pH 7.4).
  • Alkyne Addition: Add 1.0 equivalent of N-Cbz-1,1-dimethylpropargylamine (from a 100 mM DMSO stock) dropwise to the

    
    -CD solution while vortexing.
    
  • Validation Check 1: The solution should remain perfectly clear. If turbidity occurs, the host-guest complex has not fully formed; incubate at 37°C for 15 minutes until clear.

  • Protein Addition: Add the azide-tagged protein to the complexed alkyne solution. Ensure the final DMSO concentration remains below 5% v/v.

  • Catalyst Addition: Add the pre-mixed Cu(I) catalyst complex (e.g., CuSO

    
     + THPTA ligand + Sodium Ascorbate) to initiate the reaction.
    
  • Incubation: React at room temperature or 4°C (depending on protein stability) for 1-2 hours. The

    
    -CD acts as a phase transfer catalyst, continuously feeding the alkyne to the copper center without precipitating 1.
    

References

  • Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction in Water Using Cyclodextrin as a Phase Transfer C
  • “Click” and Olefin Metathesis Chemistry in Water at Room Temperature Enabled by Biodegradable Micelles N
  • Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions MDPI
  • Click Chemistry (Azide / alkyne reaction) Interchim

Sources

preventing polymerization of terminal alkynes during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alkyne Chemistry. This guide is designed for researchers, scientists, and drug development professionals who require field-proven, mechanistically grounded solutions for the handling, storage, and preservation of terminal alkynes.

Terminal alkynes are highly versatile synthons in click chemistry (CuAAC), Sonogashira couplings, and polymerization reactions. However, their inherent reactivity makes them highly susceptible to spontaneous degradation, oligomerization, and explosive metal acetylide formation if stored improperly[1].

Below, you will find a comprehensive troubleshooting guide, quantitative data tables, and self-validating experimental protocols to ensure the integrity of your alkyne libraries.

Mechanistic Overview: Why Do Terminal Alkynes Degrade?

To effectively prevent degradation, we must first understand the causality behind it. Terminal alkynes primarily degrade via two distinct pathways:

  • Radical Polymerization: The carbon-carbon triple bond is electron-rich. Exposure to UV light, heat, or trace oxygen generates free radicals that attack the

    
    -bond, creating a highly reactive vinylic radical. This initiates a chain propagation reaction, leading to spontaneous cross-linking and the formation of viscous oligomers or insoluble gels[2].
    
  • Oxidative Homocoupling (Glaser Coupling): The terminal alkyne proton is weakly acidic (

    
    ). In the presence of trace transition metals (especially copper) and oxygen, the alkyne is easily deprotonated and oxidized, resulting in the dimerization of the monomer into a diyne[3].
    

G A Terminal Alkyne B O2 / Light / Heat (Radical Initiation) A->B Exposure C Trace Cu(I) / O2 (Oxidative Coupling) A->C Contamination D Cross-linking & Polymerization B->D Chain Propagation E Glaser Coupling (Diyne Formation) C->E Dimerization

Logical pathways of terminal alkyne degradation during improper storage.

Troubleshooting Guide & FAQs

Q1: My liquid terminal alkyne has turned into a viscous gel after a few months in the fridge. What happened, and how do I prevent it? A1: Your alkyne has undergone spontaneous radical polymerization. Even at low temperatures, trace oxygen or ambient light can initiate radical formation. To prevent this, you must dope the neat liquid or solution with a radical inhibitor such as Butylated hydroxytoluene (BHT) or Hydroquinone (HQ)[4]. These phenolic compounds act as "radical scavengers." When a propagating carbon radical encounters BHT, the BHT donates a hydrogen atom to quench it. The resulting BHT radical is sterically hindered by its tert-butyl groups and resonance-stabilized, breaking the chain reaction[2].

Q2: I am analyzing my stored alkyne via NMR and seeing new peaks corresponding to a diyne. How is this happening without a catalyst? A2: You are observing Glaser coupling[3]. This occurs if your storage container, spatulas, or solvent contained trace amounts of copper or other transition metals, combined with an imperfect atmospheric seal (allowing


 ingress). To prevent this, never use metal spatulas when handling sensitive alkynes. Store them strictly under an inert atmosphere (Argon is heavier than Nitrogen and provides a better blanket)[1].

Q3: I am performing a downstream CuAAC (Click) reaction, but my alkyne is homocoupling during the workup. How do I stop this? A3: Glaser coupling often occurs post-reaction during the workup phase when the reaction mixture is first exposed to air while active copper catalyst is still present. To prevent this, you must quench the reaction by adding an excess of a reducing agent (like sodium ascorbate) to keep the copper in the Cu(I) state, or maintain the mixture at low temperatures (<-28°C) until the copper is fully extracted[3].

Q4: Are there chemical alternatives to using inhibitors for long-term storage? A4: Yes. If your terminal alkyne is exceptionally unstable, you can chemically protect the terminal carbon. A modern approach is utilizing a photolabile protecting group, such as an o-nitrobenzyl (NB) propargyl ether. This yields a robust, base-stable compound that will not polymerize. When you are ready to use the alkyne, simple UV irradiation under mild alkaline conditions will cleave the protecting group and release the pure terminal alkyne[5].

Quantitative Data: Storage & Inhibitor Parameters

Table 1: Inhibitor Selection Guide Note: The choice of inhibitor depends on your downstream purification capabilities.

InhibitorAbbreviationOptimal ConcentrationMechanism & Best Use Case
Butylated hydroxytoluene BHT10 - 200 ppmSterically hindered phenol. Best for volatile alkynes; must be removed via distillation or chromatography[2].
Hydroquinone HQ50 - 250 ppmPhenolic hydrogen donor. Best for liquid/solid alkynes. Easily removed by washing with mild aqueous base[4].
Monomethyl ether of HQ MEHQ10 - 100 ppmRequires trace dissolved oxygen to function optimally. Good for bulk storage where strict anaerobic conditions are impossible[4].

Table 2: Optimal Storage Conditions

ParameterRecommended StandardScientific Rationale
Temperature -20°C (Freezer)Drastically reduces the kinetic rate of spontaneous radical initiation[1].
Atmosphere Argon (Ar) GasArgon is denser than air and displaces

, preventing oxidative Glaser coupling and peroxide formation[1].
Container Amber Glass VialsBlocks UV radiation, preventing photochemical radical initiation[1].

Experimental Protocols

Protocol 1: Doping Terminal Alkynes with Radical Inhibitors

Objective: Stabilize a freshly synthesized or purified terminal alkyne for long-term storage.

  • Preparation: Prepare a 10 mg/mL stock solution of BHT in anhydrous diethyl ether.

  • Dosing: Calculate the volume of stock solution required to achieve a 100 ppm concentration in your bulk alkyne. (Example: For 10 g of alkyne, you need 1 mg of BHT, which is 100 µL of the stock solution).

  • Mixing: Add the BHT solution to your alkyne in an amber glass vial. Swirl gently to ensure homogenous distribution.

  • Solvent Removal: Place the vial under a gentle stream of Argon to evaporate the diethyl ether carrier solvent.

  • Sealing: Purge the headspace of the vial with Argon for 30 seconds, seal tightly with a PTFE-lined cap, wrap the seal with Parafilm, and store at -20°C.

Protocol 2: Self-Validating Removal of Phenolic Inhibitors Prior to Synthesis

Objective: Remove BHT or HQ immediately before using the alkyne in a sensitive catalytic reaction (e.g., CuAAC or Sonogashira), as inhibitors can quench radical-mediated catalytic cycles. Causality: Phenolic inhibitors are weakly acidic and highly polar compared to aliphatic/aromatic alkynes. They will strongly adsorb to the active basic sites of Aluminum Oxide (Basic Alumina), allowing the non-polar alkyne to elute cleanly.

  • Column Preparation: Pack a short plug (2-3 cm) of activated Basic Alumina (Brockmann Grade I) in a glass pipette plugged with glass wool.

  • Elution: Dissolve your inhibited alkyne in a minimal amount of non-polar solvent (e.g., hexanes or dichloromethane) and load it onto the column.

  • Collection: Elute the alkyne using 2-3 column volumes of the same solvent. The BHT/HQ will remain bound to the basic alumina at the top of the column.

  • Validation Step (Critical): Spot the eluted solution onto a silica TLC plate alongside a control spot of pure BHT. View the plate under a 254 nm UV lamp.

    • Pass: The eluent spot is UV-negative (BHT is highly UV active) but stains positive with

      
       (confirming the presence of the alkyne).
      
    • Fail: The eluent spot is UV-positive. The alumina column was saturated; repeat the process with a fresh plug.

  • Isolation: Evaporate the solvent under reduced pressure at a low temperature (<25°C) to yield the pure, uninhibited alkyne. Proceed immediately to your reaction.

W S1 Inhibited Alkyne (Contains BHT/HQ) S2 Basic Alumina Filtration S1->S2 Load sample S3 TLC / UV Validation (Check for Phenols) S2->S3 Elute alkyne S3->S2 If UV positive (Repeat) S4 Pure Terminal Alkyne (Ready for CuAAC) S3->S4 If UV negative

Step-by-step workflow for the removal of phenolic inhibitors prior to use.

References

  • "A photolabile protection strategy for terminal alkynes", Chalmers Research. [Link]

  • "US4161554A - Method for preventing polymers formation in styrene storage containers", Google P
  • "Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions", ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting & Handling Guide for Benzyl N-(2-methylbut-3-yn-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with benzyl N-(2-methylbut-3-yn-2-yl)carbamate (also known as Cbz-protected 1,1-dimethylpropargylamine).

This bifunctional building block features two highly reactive centers: a benzyloxycarbonyl (Cbz) protecting group and a tertiary terminal alkyne . The interplay between these two moieties requires precise control over reaction conditions to prevent unintended deprotection, alkyne dimerization, or over-reduction.

Part 1: Frequently Asked Questions & Troubleshooting

Issue 1: Unintended Degradation in Acidic Media

Q: Why does my compound degrade completely when exposed to strong acids like HBr/AcOH, yielding complex mixtures rather than the simple deprotected amine?

The Causality: The Cbz group is generally stable to mild acids but is specifically cleaved by strong acids like hydrogen bromide in acetic acid (HBr/AcOH)[1]. However, the primary issue lies in the 1,1-dimethylpropargyl moiety. The departure of the carbamate under strongly acidic conditions generates a tertiary propargylic carbocation . This intermediate is highly stabilized by both hyperconjugation from the adjacent methyl groups and resonance from the alkyne (forming an allenyl cation)[2]. Instead of yielding the clean free amine, this highly electrophilic carbocation rapidly undergoes solvolysis, elimination, or Meyer-Schuster-type rearrangements, destroying your substrate.

Solution: Avoid strong protic acids. If Cbz removal is required without affecting the alkyne, utilize mild Lewis acid-mediated deprotection (e.g., AlCl₃ in HFIP)[3].

Issue 2: Formation of a 1,3-Diyne Byproduct During Cross-Coupling

Q: When attempting a Sonogashira coupling with this compound, my LC-MS shows a massive peak corresponding to a symmetrical dimer. How do I prevent this?

The Causality: You are observing Glaser homocoupling . Terminal alkynes readily dimerize into 1,3-diynes in the presence of copper(I) catalysts and trace amounts of oxygen[4]. The terminal alkyne coordinates with copper to form a copper(I) acetylide intermediate. If oxygen is present in the system, it oxidizes the copper, forcing two acetylide units to couple and form the symmetrical diyne[5].

Solution: Glaser coupling can be completely suppressed by either (A) rigorously degassing your solvents to remove all oxygen, (B) adding a reducing agent like sodium ascorbate to keep copper in the +1 oxidation state[6], or (C) switching to a copper-free Sonogashira protocol [4].

Issue 3: Over-Reduction During Cbz Deprotection

Q: I used standard catalytic hydrogenation (H₂, Pd/C) to remove the Cbz group, but NMR indicates the loss of my alkyne triple bond. Why?

The Causality: While catalytic hydrogenolysis is the gold standard for Cbz removal[1], palladium on carbon (Pd/C) is highly active toward the reduction of unsaturated carbon-carbon bonds. The terminal alkyne will be rapidly reduced to an alkene, and subsequently to a fully saturated alkane (1,1-dimethylpropylamine), concurrently with the hydrogenolysis of the benzyl carbamate.

Solution: Catalytic hydrogenation is fundamentally incompatible with preserving terminal alkynes. You must use orthogonal deprotection strategies (See Protocol 1 below).

Part 2: Quantitative Stability Matrix

The following table summarizes the stability of benzyl N-(2-methylbut-3-yn-2-yl)carbamate across various common synthetic environments.

Solvent / Reagent SystemTemperatureAtmosphereHalf-Life / StabilityPrimary Outcome / Degradation Pathway
DCM / 10% TFA 25 °CAir> 24 hoursStable. Tolerates mild acid well.
HBr (33% in AcOH) 25 °CAir< 1 hourDegradation. Cbz cleavage & propargylic cation solvolysis.
MeOH / H₂ (1 atm) / Pd/C 25 °CH₂< 2 hoursOver-reduction. Yields fully saturated free amine.
THF / CuI / Et₃N 25 °CAir~ 4 hoursGlaser Coupling. Yields 1,3-diyne dimer.
HFIP / AlCl₃ (3 eq.) 25 °CN₂SelectiveClean Deprotection. Yields intact 1,1-dimethylpropargylamine.

Part 3: Mechanistic Pathway Visualization

The following diagram maps the divergent reaction pathways of the compound based on the environmental conditions applied.

G Compound Benzyl N-(2-methylbut-3-yn-2-yl)carbamate Acid Strong Acid (HBr/AcOH) Solvolysis Compound->Acid Hydrogenation Standard Hydrogenation (H2, Pd/C) Compound->Hydrogenation Coupling Cu-Catalyzed Coupling (O2 present) Compound->Coupling Degradation Cbz Cleavage & Propargylic Cation Formation Acid->Degradation OverReduction Cbz Cleavage & Alkyne Reduction (Alkane) Hydrogenation->OverReduction Glaser Glaser Homocoupling (1,3-Diyne Byproduct) Coupling->Glaser

Divergent degradation and side-reaction pathways of the Cbz-protected propargylamine.

Part 4: Validated Experimental Protocols

Protocol 1: Selective Cbz Deprotection Preserving the Alkyne

To remove the Cbz group without reducing the alkyne or generating destructive carbocations, utilize a mild Lewis acid in a fluorinated solvent[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with N₂.

  • Dissolution: Dissolve benzyl N-(2-methylbut-3-yn-2-yl)carbamate (1.0 eq) in anhydrous 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to achieve a 0.1 M solution.

  • Lewis Acid Addition: Cool the solution to 0 °C. Slowly add anhydrous Aluminum Chloride (AlCl₃) (3.0 eq) in portions. Causality: AlCl₃ selectively coordinates to the carbamate carbonyl, activating it for cleavage without ionizing the tertiary propargylic carbon.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.

  • Quenching (Critical): Cool back to 0 °C and carefully quench with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Causality: Rochelle's salt chelates the aluminum species, preventing the formation of intractable aluminum hydroxide emulsions during extraction.

  • Isolation: Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate carefully under reduced pressure (the resulting free amine is volatile).

Protocol 2: Copper-Free Sonogashira Coupling

To prevent Glaser homocoupling while functionalizing the terminal alkyne, utilize a copper-free palladium-catalyzed cross-coupling protocol[4].

Step-by-Step Methodology:

  • Degassing (Critical): In a Schlenk flask, dissolve the aryl halide (1.0 eq) and benzyl N-(2-methylbut-3-yn-2-yl)carbamate (1.2 eq) in a mixture of anhydrous DMF and pyrrolidine (2:1 ratio). Subject the solution to three freeze-pump-thaw cycles. Causality: Complete removal of oxygen prevents any background oxidative pathways.

  • Catalyst Addition: Under a positive flow of N₂, add Pd(PPh₃)₄ (5 mol%). Do not add any copper salts (e.g., CuI). Causality: Omitting copper entirely eliminates the possibility of forming the copper acetylide intermediate required for Glaser dimerization.

  • Reaction: Heat the sealed flask to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (5x) to remove DMF and pyrrolidine. Dry over MgSO₄, filter, and purify via silica gel chromatography.

References

1.[3] Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: 2.[4] How to avoid dimerization of terminal alkynes in synthesis. Benchchem. Available at: 3.[1] The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis. Benchchem. Available at: 4.[5] Glaser Coupling. Alfa Chemistry. Available at: 5.[6] Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Available at: 6.[2] 3-Bromo-3-methylbut-1-yne. Benchchem. Available at:

Sources

troubleshooting low conversion in Cbz protection of propargylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Cbz (benzyloxycarbonyl) protection of propargylamines. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this crucial chemical transformation. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing very low or no conversion of my propargylamine to the Cbz-protected product. What are the likely causes?

Low or no conversion is a frequent issue that can often be traced back to a few key areas. The reaction, a nucleophilic acyl substitution, involves the attack of the amine's lone pair on the carbonyl carbon of benzyl chloroformate (Cbz-Cl).[1][2] The success of this reaction hinges on the nucleophilicity of the amine and the reactivity of the Cbz-Cl.

Troubleshooting Steps:

  • Assess Reagent Quality:

    • Benzyl Chloroformate (Cbz-Cl): This reagent is highly sensitive to moisture and can decompose over time into benzyl alcohol and HCl.[3][4] Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere. The presence of phosgene, a potential decomposition product, can also lead to side reactions.[5]

    • Propargylamine Starting Material: Ensure your starting amine is pure and free of any acidic impurities that could neutralize the base.

  • Evaluate the Base:

    • Choice of Base: The base's primary role is to neutralize the HCl generated during the reaction.[6] For many propargylamines, standard inorganic bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in a biphasic system (e.g., THF/water) are effective.[7] If your amine is a weak nucleophile, a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., dichloromethane) may be necessary.[6]

    • Stoichiometry of Base: Ensure you are using at least two equivalents of the base to effectively neutralize the generated HCl and drive the reaction forward.[6]

  • Optimize Reaction Conditions:

    • Temperature: The reaction is typically performed at 0 °C to control the exothermic nature and minimize side reactions.[7] If no reaction is observed, allowing the mixture to slowly warm to room temperature may be beneficial.

    • Solvent: A biphasic solvent system like THF/water or ethyl acetate/water is common for Schotten-Baumann conditions with inorganic bases. For organic bases, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices.

Question 2: My reaction is messy, with multiple spots on the TLC plate, making purification difficult. What side reactions could be occurring?

The formation of multiple byproducts is often indicative of side reactions involving the starting materials or intermediates.

Potential Side Reactions and Solutions:

  • Formation of N-acylpyridinium salt: If your propargylamine contains a pyridine moiety, the pyridine nitrogen can be acylated by Cbz-Cl, leading to a complex mixture.[6]

    • Solution: Use a non-nucleophilic base like DIPEA and perform the reaction at a lower temperature (e.g., 0 °C) to minimize this side reaction.[6]

  • Double Cbz-protection: While less common, highly reactive amines under harsh conditions could potentially undergo double protection.

    • Solution: Use milder conditions and carefully control the stoichiometry of the Cbz-Cl.

  • Decomposition of Cbz-Cl: As mentioned, moisture can lead to the decomposition of Cbz-Cl, introducing benzyl alcohol and other impurities into your reaction mixture.[3]

    • Solution: Always use fresh, high-quality Cbz-Cl and ensure anhydrous conditions when using organic solvents.

Question 3: I have a moderate conversion, but the reaction seems to have stalled. How can I drive it to completion?

A stalled reaction suggests that the reaction conditions may not be optimal for your specific substrate or that a deactivating process is occurring.

Strategies to Improve Conversion:

  • Increase Reagent Equivalents: A slight excess of Cbz-Cl (1.1 to 1.5 equivalents) can help drive the reaction to completion.[8] However, be mindful that a large excess can complicate purification.

  • Re-evaluate Your Base: If you are using a weak base like sodium bicarbonate and the reaction has stalled, the in-situ generated HCl may be protonating your starting amine, rendering it non-nucleophilic.[6] Switching to a stronger base like sodium carbonate or an organic base like triethylamine (TEA) or DIPEA could be beneficial.

  • Extend the Reaction Time: Some less reactive propargylamines may require longer reaction times. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[9]

  • Increase the Temperature: If the reaction is proceeding slowly at 0 °C, allowing it to warm to room temperature may increase the reaction rate.

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for troubleshooting low conversion in the Cbz protection of propargylamines.

Troubleshooting_Workflow Troubleshooting Low Conversion in Cbz Protection Start Low Conversion Observed Check_Reagents Step 1: Verify Reagent Quality - Fresh Cbz-Cl? - Pure Propargylamine? Start->Check_Reagents Check_Reagents->Start Reagents Faulty (Replace/Purify) Check_Base Step 2: Evaluate Base - Correct Base Chosen? - Sufficient Equivalents? Check_Reagents->Check_Base Reagents OK Check_Base->Start Base Inappropriate (Change/Add More) Check_Conditions Step 3: Assess Reaction Conditions - Optimal Temperature? - Appropriate Solvent? Check_Base->Check_Conditions Base OK Check_Conditions->Start Conditions Suboptimal (Adjust) Optimize Step 4: Implement Optimization Strategies - Increase Reagent Equivalents? - Extend Reaction Time? Check_Conditions->Optimize Conditions OK Success Successful Conversion Optimize->Success

Caption: A flowchart for systematic troubleshooting of low conversion.

Core Reaction Mechanism

The Cbz protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the propargylamine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate then collapses, expelling a chloride ion as the leaving group. A base is required to neutralize the hydrochloric acid formed in this process.[7][10]

Cbz_Protection_Mechanism Cbz Protection Mechanism Propargylamine R-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Propargylamine->Tetrahedral_Intermediate Nucleophilic Attack CbzCl Cbz-Cl CbzCl->Tetrahedral_Intermediate Base Base Protonated_Base Base-H⁺Cl⁻ Base->Protonated_Base Cbz_Protected_Amine R-NH-Cbz Tetrahedral_Intermediate->Cbz_Protected_Amine Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl

Caption: The mechanism of Cbz protection of an amine.

Standard Experimental Protocol

This protocol provides a general procedure for the Cbz protection of a propargylamine under Schotten-Baumann conditions.

Materials:

  • Propargylamine (1.0 equivalent)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Sodium bicarbonate (NaHCO₃) (2.0 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the propargylamine (1.0 equivalent) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 equivalents) to the solution with stirring.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.[7]

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.[8]

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

ParameterRecommended RangeRationale
Cbz-Cl Equivalents 1.05 - 1.5Ensures complete consumption of the starting amine without excessive excess reagent to remove.[8]
Base Equivalents 2.0 - 3.0Sufficient to neutralize the generated HCl and drive the reaction equilibrium forward.[6]
Temperature 0 °C to Room TempControls exothermicity and minimizes side reactions, can be increased to push sluggish reactions.[7]
Typical Yield 80 - 95%Expected yield for a successful Cbz protection of a primary or secondary amine.[1]

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. (2024, January 4). Retrieved from [Link]

  • Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube. (2021, September 30). Retrieved from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Common Name: BENZYL CHLOROFORMATE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • benzyl chloroformate (Cbz-Cl) protecting mechanism : r/chemhelp - Reddit. (2017, October 16). Retrieved from [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - Organic Chemistry Portal. (2025, June 30). Retrieved from [Link]

  • Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • Optimization of the selective mono-deprotection reaction. - ResearchGate. (n.d.). Retrieved from [Link]

  • To Deprotect and Serve - Scientific Update - UK. (2023, February 22). Retrieved from [Link]

  • One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation - Sciforum. (n.d.). Retrieved from [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting gem-Dimethyl Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Installing a gem-dimethyl group adjacent to an alkyne is a notoriously challenging transformation in organic synthesis. Due to the steric bulk of tertiary centers and the high reactivity of alkyne intermediates, standard alkylation protocols often fail, leading to complex mixtures of elimination and rearrangement byproducts.

This guide is designed for researchers and drug development professionals. It breaks down the mechanistic causality behind these side reactions and provides field-proven, self-validating protocols to successfully synthesize gem-dimethyl alkynes.

FAQ 1: Why does direct alkylation of terminal alkynes with tertiary halides fail?

The Problem: You deprotonated a terminal alkyne to form an acetylide ion and reacted it with a tertiary alkyl halide (e.g., tert-butyl bromide) expecting a gem-dimethyl alkyne. Instead, NMR analysis shows the recovery of the starting terminal alkyne and the formation of an alkene.

The Causality: Terminal alkynes possess relatively acidic protons (pKa ~25) and are easily deprotonated by strong bases (such as NaNH


 or n-BuLi) to form acetylide anions[1]. While acetylides are excellent nucleophiles for S

2 reactions with unhindered primary alkyl halides, they are also exceptionally strong bases[2].

When an acetylide approaches a sterically hindered tertiary electrophile, the activation energy required for a backside S


2 attack becomes prohibitively high. Consequently, the acetylide defaults to its basic nature, abstracting a 

-proton from the tertiary halide to trigger an E2 elimination[3]. This side reaction yields an alkene and regenerates the starting terminal alkyne[4].

Quantitative Data Summary:

Substrate Class Example Electrophile Dominant Pathway Typical Yield (Substitution) Typical Yield (Elimination)

| Primary (1°) | Methyl bromide, Ethyl bromide | S


2 | > 90% | < 5% |
| Secondary (2°)  | Isopropyl bromide | E2 / S

2 Competition | 10 - 20% | 80 - 90% | | Tertiary (3°) | tert-Butyl bromide | E2 | 0% | > 95% |

SN2_vs_E2 Alkyne Terminal Alkyne (pKa ~25) Acetylide Acetylide Ion (Strong Nucleophile/Base) Alkyne->Acetylide Deprotonation Base Strong Base (e.g., NaNH2) Base->Acetylide Primary 1° Alkyl Halide (Unhindered) Acetylide->Primary Tertiary 3° Alkyl Halide (Sterically Hindered) Acetylide->Tertiary SN2 Desired Alkyne (SN2 Pathway) Primary->SN2 Nucleophilic Attack E2 Alkene + Alkyne (E2 Elimination) Tertiary->E2 Proton Abstraction

Reaction pathway illustrating the competition between SN2 substitution and E2 elimination.

FAQ 2: I tried substituting a tertiary propargylic alcohol. Why am I getting an -unsaturated ketone?

The Problem: Attempting to activate a tertiary propargylic alcohol with strong Brønsted or Lewis acids to facilitate nucleophilic substitution results in the formation of an enone.

The Causality: Under acidic conditions, tertiary propargylic alcohols are highly prone to a formal 1,3-hydroxyl shift known as the Meyer-Schuster rearrangement [5]. The acid protonates the hydroxyl group, leading to the formation of an allenol intermediate. This intermediate rapidly tautomerizes into an


-unsaturated ketone (or aldehyde, if terminal)[5]. If the alcohol is tertiary, the competing Rupe rearrangement  (dehydration followed by rearrangement) can also occur, yielding similar unwanted enone byproducts.
FAQ 3: What is the most reliable method to synthesize gem-dimethyl alkynes?

The Solution: The Nicholas Reaction is the gold standard for installing gem-dimethyl groups adjacent to an alkyne without triggering E2 eliminations or Meyer-Schuster rearrangements[6].

The Causality: By treating a tertiary propargylic alcohol with dicobalt octacarbonyl[Co


(CO)

], a stable cobalt-alkyne complex is formed[6]. Upon treatment with a Lewis acid, the hydroxyl group is eliminated to form a propargylic cation. Crucially, this cation is highly stabilized by electron delocalization from the transition metal's d-orbitals into the empty p-orbital of the carbocation[6].

This stabilization drastically reduces the electrophilicity of the cation and sterically shields the


-protons. Because the cation is stable, it can be generated under mild conditions and smoothly attacked by various nucleophiles (e.g., silyl enol ethers, electron-rich arenes, or alkyl metals) to install the gem-dimethyl group without elimination side reactions.

Nicholas_Reaction Propargyl 3° Propargylic Alcohol Complex Cobalt-Alkyne Complex Propargyl->Complex Complexation Co2CO8 Co2(CO)8 Co2CO8->Complex Cation Stabilized Propargylic Cation Complex->Cation Ionization (-H2O) Acid Lewis Acid (e.g., BF3·OEt2) Acid->Cation Substituted Substituted Cobalt Complex Cation->Substituted Nucleophilic Attack Nucleophile Nucleophile (e.g., Silyl Enol Ether) Nucleophile->Substituted Product gem-Dimethyl Alkyne Substituted->Product Decomplexation Oxidant Oxidant (e.g., CAN, I2) Oxidant->Product

Workflow of the Nicholas Reaction, bypassing elimination and rearrangement pathways.

FAQ 4: How do I perform the Nicholas Reaction in the lab?

The Nicholas reaction is a self-validating system; the visual color changes at each step provide immediate feedback on the success of the intermediate formations.

Step-by-Step Methodology:

Step 1: Complexation

  • Dissolve the starting tertiary propargylic alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add dicobalt octacarbonyl (Co

    
    (CO)
    
    
    
    , 1.05 equiv) in one portion at room temperature.
  • Validation Check: The reaction will immediately begin evolving carbon monoxide (CO) gas, and the solution will transition to a deep red/brown color. Stir for 1-2 hours until gas evolution ceases and TLC confirms the consumption of the starting material.

Step 2: Ionization and Substitution

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add the desired nucleophile (e.g., an electron-rich arene or silyl enol ether, 1.5 equiv).

  • Dropwise, add a Lewis acid (typically BF

    
    ·OEt
    
    
    
    , 1.2 equiv) to generate the stabilized propargylic cation.
  • Allow the reaction to slowly warm to 0 °C or room temperature. Quench with saturated aqueous NaHCO

    
    , extract with DCM, dry over MgSO
    
    
    
    , and concentrate.

Step 3: Oxidative Decomplexation

  • Dissolve the crude red/brown substituted cobalt complex in acetone or methanol.

  • Cool to 0 °C and slowly add an oxidant such as Cerium Ammonium Nitrate (CAN) or Iodine (I

    
    ) (3.0 to 4.0 equiv).
    
  • Validation Check: Vigorous gas evolution will occur. Stir until the deep red color completely disappears, indicating the successful release of the free gem-dimethyl alkyne.

  • Purify the final product via standard silica gel column chromatography.

References
  • ChemistrySteps. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems.[1] URL: [Link]

  • JoVE. Preparation of Alkynes: Alkylation Reaction.[4] URL: [Link]

  • SciSpace / Thieme Connect. Cyclohepta[de]naphthalenes and the Rearranged Abietane Framework of Microstegiol via Nicholas Reaction Chemistry.[6] URL: [Link]

  • Organic Reactions. The Meyer–Schuster Rearrangement.[5] URL: [Link]

  • Lumen Learning. Alkylation of Acetylide Anions | MCC Organic Chemistry.[2] URL: [Link]

  • Master Organic Chemistry. Acetylides from Alkynes, and The Substitution Reactions of Acetylides.[3] URL: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: IR Characterization of N-Cbz-1,1-dimethylpropargylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of the infrared (IR) spectral characteristics of N-Cbz-1,1-dimethylpropargylamine (Benzyl (2-methylbut-3-yn-2-yl)carbamate).

This document is structured to assist analytical chemists and process engineers in validating compound identity, monitoring reaction progress, and distinguishing this specific intermediate from structural analogs (e.g., Boc-protected variants) or starting materials.

Executive Summary & Structural Context

N-Cbz-1,1-dimethylpropargylamine is a critical intermediate in the synthesis of pharmaceutical APIs, particularly those utilizing "click chemistry" (CuAAC) or requiring gem-dimethyl rigidification to improve metabolic stability.

  • Nomenclature Clarification: In this context, "1,1-dimethyl" refers to the substitution at the propargylic carbon (C-2), creating a tertiary alkyl amine scaffold (2-methylbut-3-yn-2-amine). This distinguishes it from N,N-dimethylpropargylamine, a tertiary amine which cannot accept Cbz protection.

  • Analytical Challenge: The steric bulk of the gem-dimethyl group and the orbital overlap of the alkyne can subtly shift standard carbamate frequencies. Accurate characterization requires distinguishing the Carbamate (Cbz) signature from the Terminal Alkyne signature.

Theoretical Spectral Signature (IR)

The IR spectrum of N-Cbz-1,1-dimethylpropargylamine is defined by the coexistence of a terminal alkyne and a secondary carbamate .

Key Characteristic Peaks
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Carbamate (C=O) Stretching (Amide I)1690 – 1720 StrongThe "Anchor Peak." Defines the Cbz protection. Lower freq than esters due to N-conjugation.
Terminal Alkyne (≡C-H) Stretching3280 – 3320 Strong/SharpOften sharper than N-H. Diagnostic for the propargyl moiety.[1]
Amine (N-H) Stretching3300 – 3450 Medium/BroadOverlaps with alkyne C-H. H-bonding can broaden this significantly.
Alkyne (C≡C) Stretching2100 – 2150 WeakAsymmetric stretch. Often visible as a small blip in the "silent region."
Gem-Dimethyl C-H Bending1365 & 1385 Medium"Gem-dimethyl doublet." Critical for confirming the 1,1-dimethyl scaffold.
Aromatic Ring (Cbz) C=C Stretching1500 & 1600 MediumConfirms the Benzyl group (vs. Boc or Fmoc).
Aromatic Ring C-H Out-of-plane690 – 750 StrongCharacteristic of mono-substituted benzene (Cbz).

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule against its direct precursor (for reaction monitoring) and its most common alternative (Boc-protection) to aid in selection and validation.

Table 1: Spectral Differentiation Matrix
FeatureTarget: N-Cbz-1,1-dimethylpropargylaminePrecursor: 1,1-Dimethylpropargylamine (Free Amine)Alternative: N-Boc-1,1-dimethylpropargylamine
Carbonyl (C=O) Present (~1700 cm⁻¹) Absent Present (~1690-1710 cm⁻¹)
N-H Region Single band (Secondary Amine)Doublet (Primary Amine, ~3300/3380 cm⁻¹)Single band (Secondary Amine)
Aromatic Region Peaks at 3000+, 1600, 1500, 700 cm⁻¹ AbsentAbsent
Aliphatic Region C-H < 3000 cm⁻¹C-H < 3000 cm⁻¹Intense doublet at 1365/1390 cm⁻¹ (t-Butyl + gem-dimethyl overlap)
Validation Logic C=O appears; Aromatic peaks appear.[2][3][4][5][6][7][8][9][10][11][12]Baseline; No C=O.C=O appears; No Aromatic peaks.
Performance Insight: Cbz vs. Boc[8][13]
  • Why Cbz? The Cbz group provides UV activity (detectable by HPLC-UV) which the Boc group lacks. In IR, the Cbz is distinguished by the aromatic overtones (1700-2000 cm⁻¹) and out-of-plane bends (690-750 cm⁻¹) .

  • Why Boc? If the synthesis involves hydrogenation (which cleaves Cbz), Boc is the alternative.[13][14] Analytically, Boc is "quieter" in the aromatic region but dominates the aliphatic region (2900 cm⁻¹) due to the tert-butyl group.

Experimental Protocol: Validated FTIR Method

To ensure reproducibility, follow this self-validating protocol.

Method A: ATR (Attenuated Total Reflectance)

Recommended for rapid in-process control (IPC).

  • Crystal Selection: Diamond or ZnSe.

  • Background: Run air background (32 scans).

  • Sample Prep: Place 1 drop (liquid) or 2mg (solid) on the crystal. Apply high pressure clamp if solid.

  • Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

  • Critical Check: Verify the 2100 cm⁻¹ region is clear of CO₂ interference (which can mask the weak alkyne stretch).

Method B: Transmission (Liquid Film/KBr)

Recommended for final characterization.

  • Preparation: Dissolve 5mg sample in 1mL DCM. Evaporate on a KBr salt plate to form a thin film.

  • Advantage: Eliminates path-length variation; provides better resolution of the 3300 cm⁻¹ split (N-H vs ≡C-H).

Workflow Visualization (Synthesis Monitoring)

The following diagram illustrates the logical decision tree for monitoring the protection of 1,1-dimethylpropargylamine with Cbz-Cl using IR spectroscopy.

IR_Monitoring_Workflow Start Start: Reaction Mixture (Amine + Cbz-Cl) Sample Isolate Aliquot (Workup/Dry) Start->Sample Check_CO Check 1700 cm⁻¹ Region Sample->Check_CO No_CO No Peak @ 1700 Check_CO->No_CO Reaction Failed Has_CO Strong Peak @ 1690-1720 Check_CO->Has_CO Product Forming Check_NH Check 3300-3500 cm⁻¹ Has_CO->Check_NH Primary_NH Doublet (NH₂) Visible Check_NH->Primary_NH Incomplete Conversion Secondary_NH Single Broad Band + Sharp ≡C-H Check_NH->Secondary_NH Amine Protected Check_Cl Check 1780 cm⁻¹ (Acid Chloride) Secondary_NH->Check_Cl Excess_Cl Peak @ 1780 Present (Excess Cbz-Cl) Check_Cl->Excess_Cl Impurity Present Pure_Target Validation Complete: N-Cbz-1,1-dimethylpropargylamine Check_Cl->Pure_Target Clean Spectrum

Figure 1: Step-by-step IR validation workflow for monitoring the N-protection of 1,1-dimethylpropargylamine.

References

  • National Institute of Standards and Technology (NIST). Benzyl carbamate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed Oct 2023). [Provides baseline spectral data for the Cbz-amine moiety]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3][15] [Authoritative reference for Gem-dimethyl and Alkyne characteristic frequencies]

Sources

Comparative Mass Spectrometry Profiling of Benzyl N-(2-methylbut-3-yn-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Analytical Optimization

Executive Summary & Comparison Scope

Benzyl N-(2-methylbut-3-yn-2-yl)carbamate is a critical intermediate in "Click Chemistry" (CuAAC) and peptide synthesis, serving as a robustly protected precursor to 1,1-dimethylpropargylamine. Its analysis is often complicated by the lability of the carbamate linker and the ionization potential of the terminal alkyne.

This guide compares the two dominant analytical workflows—Electrospray Ionization (ESI-MS) and Electron Impact (EI-MS) —to determine the optimal protocol for structural validation versus quantitative screening.

Quick Selection Matrix
FeatureMethod A: LC-ESI-MS (Soft Ionization) Method B: GC-EI-MS (Hard Ionization)
Primary Utility Purity & Quantification (Process Monitoring)Structural Fingerprinting (Impurity ID)
Molecular Ion Dominant

and

Weak or Absent

Key Fragment

(Amine core),

(Benzyl)

(Tropylium),

(Phenyl)
Sample Prep Dilute in MeOH/H₂O (Direct Inject)Dissolve in EtOAc/DCM (Volatile)
Limit of Detection High Sensitivity (pg range)Moderate Sensitivity (ng range)

Technical Deep Dive: Fragmentation Mechanics

Understanding the specific fragmentation pathways of this molecule is essential for interpreting spectra and distinguishing it from degradation products (e.g., free amine or benzyl alcohol).

ESI-MS Pathway (Positive Mode)

In ESI, the molecule is protonated at the carbamate nitrogen or carbonyl oxygen. The collision-induced dissociation (CID) typically follows a neutral loss pathway.

  • Precursor:

    
    
    
  • Primary Transition: Loss of Benzyl Alcohol (

    
    ) and 
    
    
    
    (
    
    
    ) to yield the protonated amine.
  • Diagnostic Ion:

    
     (1,1-dimethylpropargylamine cation).
    
EI-MS Pathway (70 eV)

The high energy of EI induces radical cation formation. The carbamate linkage is fragile, leading to rapid cleavage.

  • Base Peak:

    
     (Tropylium ion, 
    
    
    
    ) is almost always the base peak for benzyl esters/carbamates.
  • Secondary Fragments:

    
     (Phenyl), 
    
    
    
    (Benzyl alcohol radical), and low-mass alkyne fragments (
    
    
    ).
Visualization: Fragmentation Logic Flow

FragmentationPathways Molecule Benzyl N-(2-methylbut-3-yn-2-yl)carbamate (MW 217.11) ESI_Ion [M+H]+ Precursor (m/z 218.12) Molecule->ESI_Ion ESI (+) EI_Ion Radical Cation M+. (Transient) Molecule->EI_Ion EI (70eV) ESI_Frag1 Neutral Loss: Benzyl Alcohol (-108 Da) ESI_Ion->ESI_Frag1 ESI_Isocyanate Isocyanate Cation (m/z 110.06) ESI_Frag1->ESI_Isocyanate ESI_Amine Protonated Amine Core (m/z 84.08) ESI_Isocyanate->ESI_Amine -CO (28 Da) EI_Tropylium Tropylium Ion (m/z 91.05) EI_Ion->EI_Tropylium Alpha Cleavage EI_Alkyne Alkyne Fragments (m/z 67, 53) EI_Ion->EI_Alkyne Ring Break EI_Phenyl Phenyl Cation (m/z 77.04) EI_Tropylium->EI_Phenyl -C2H2

Figure 1: Comparative fragmentation pathways. ESI preserves the amine core identity (green), while EI is dominated by the benzyl protecting group signature (red).

Experimental Protocols

These protocols are designed to be self-validating. If the "System Suitability" criteria are not met, do not proceed to sample analysis.

Protocol A: LC-ESI-MS (Quantitative/Purity)

Objective: Confirm molecular weight and assess purity without thermal degradation.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL Methanol (LC-MS Grade) .

    • Dilute 1:100 with

      
      .
      
    • Why Formic Acid? It ensures protonation of the carbamate nitrogen, enhancing

      
       signal intensity.
      
  • Instrument Settings:

    • Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the Cbz group).

    • Scan Range:

      
      .
      
  • System Suitability Check:

    • Inject blank (MeOH). Baseline should be clean.

    • Inject Standard. Criteria: Signal-to-Noise (S/N) > 100 for

      
      .
      
    • Validation: Presence of

      
       (
      
      
      
      ) confirms the ionization is soft; absence of
      
      
      indicates no thermal degradation in the source.
Protocol B: GC-EI-MS (Structural ID)

Objective: Fingerprinting against library spectra (NIST) or impurity identification.

  • Sample Preparation:

    • Dissolve 1 mg in 1 mL Ethyl Acetate or Dichloromethane .

    • Warning: Do not use methanol for GC, as it can cause transesterification in the injector port at high temps.

  • Instrument Settings:

    • Inlet Temp:

      
      .
      
    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Oven Program:

      
       (1 min) 
      
      
      
      
      
      
      
      
      
      .
    • Ion Source: 70 eV,

      
      .
      
  • System Suitability Check:

    • Criteria: The peak at retention time (approx 8-10 min) must show Base Peak

      
      .
      
    • Validation: If

      
       (
      
      
      
      ) is seen in the background, the inlet liner may be dirty, causing thermal decomposition before the column.

Data Interpretation Guide

Use this table to interpret the signals observed in your mass spectrum.

Observed m/zIon IdentityOriginInterpretation
218.12

ESITarget Molecule. Confirms intact structure.
240.10

ESISodium Adduct. Common in glass storage; confirms MW.
435.23

ESIDimer. Seen at high concentrations. Dilute sample.
91.05

EI / ESI(CID)Tropylium. Characteristic of Benzyl group.
84.08

ESI(CID)Amine Core. Confirms the propargyl amine payload.
173.0

DegradationThermal Artifact. Indicates injector is too hot.

Troubleshooting & Optimization

Issue: "I see no molecular ion in GC-MS."
  • Cause: Carbamates are thermally labile. The Cbz group can undergo thermal elimination (Cope-like elimination or simple pyrolysis) in the GC inlet to form the isocyanate and alcohol.

  • Solution: Switch to LC-ESI-MS (Protocol A). If GC is mandatory, use "Cool On-Column" injection or lower the inlet temperature to

    
    .
    
Issue: "The ESI spectrum is dominated by Sodium adducts (+22 Da)."
  • Cause: Trace sodium in solvents or glassware.

  • Solution: Add 5 mM Ammonium Formate to the mobile phase. This forces the formation of

    
     (
    
    
    
    ) or
    
    
    , suppressing the sodium adduct.
Workflow Decision Tree

DecisionTree Start Start Analysis Goal What is the Goal? Start->Goal Quant Quantification / Purity Goal->Quant Purity Struct Structural ID / Unknowns Goal->Struct Fingerprint ESI Use LC-ESI-MS (Protocol A) Quant->ESI EI Use GC-EI-MS (Protocol B) Struct->EI Check Is M+ Visible? EI->Check Deriv Derivatize (TMS) or Switch to CI Check->Deriv No Report Data Report Data Check->Report Data Yes

Figure 2: Decision matrix for selecting the appropriate ionization technique based on analytical goals.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzyl Carbamate (EI Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Benzyl N-(2-methylbut-3-yn-2-yl)carbamate Compound Summary. National Library of Medicine. Available at: [Link]

  • Shimadzu Corporation. Differences between EI and ESI Mass Spectrometry. Technical Report. Available at: [Link]

  • University of Notre Dame Mass Spectrometry Facility. Ionization Modes: ESI vs EI Guide. Available at: [Link]

A Comparative Guide to Cbz vs. Boc Protection of 1,1-Dimethylpropargylamine for Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate amine protecting group is a critical decision that can dictate the success of a synthetic pathway. This is particularly true when dealing with multifunctional molecules where chemoselectivity is paramount. This guide provides an in-depth, data-driven comparison of two of the most ubiquitous amine protecting groups, benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc), specifically as applied to the substrate 1,1-dimethylpropargylamine. The presence of a terminal alkyne in this substrate introduces a crucial point of consideration that significantly influences the strategic choice between these two stalwart protecting groups.

Foundational Principles: The Role of Cbz and Boc in Amine Protection

Protecting groups are temporary modifications to a functional group that mask its inherent reactivity, allowing for chemical transformations to be carried out elsewhere in the molecule.[1] For amines, the nucleophilic and basic nature of the nitrogen lone pair often necessitates protection. Carbamates are the most common and effective class of protecting groups for amines.[2][3]

  • The Benzyloxycarbonyl (Cbz or Z) Group : Introduced in the 1930s by Bergmann and Zervas, the Cbz group has been a cornerstone of peptide synthesis.[4] It is valued for its general stability to a wide range of non-reductive conditions.[4][5]

  • The tert-Butoxycarbonyl (Boc) Group : Rising to prominence in the late 1950s, the Boc group offered a powerful alternative, removable under conditions orthogonal to Cbz.[6][7] Its acid-lability and stability to catalytic hydrogenation and basic conditions have made it indispensable in modern synthesis.[5][8]

The fundamental difference lies in their deprotection chemistry, a concept known as orthogonality .[1][2][9] One group can be selectively removed in the presence of the other, enabling complex, multi-step syntheses.[2][5][9]

Head-to-Head Comparison: Protecting 1,1-Dimethylpropargylamine

The choice between Cbz and Boc for 1,1-dimethylpropargylamine is not arbitrary; it is dictated by the chemical compatibility of the deprotection step with the substrate's terminal alkyne functionality.

Chemical Properties and Stability
PropertyBoc (tert-butoxycarbonyl)Cbz (benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)[5]Benzyl chloroformate (Cbz-Cl)[9]
Stability Profile Stable to bases, nucleophiles, and catalytic hydrogenation.[5]Stable to many acidic and basic conditions.[5]
Primary Lability Labile to moderate and strong acids (e.g., TFA, HCl).[5][8]Labile to catalytic hydrogenolysis (H₂, Pd/C).[4][5]
Byproducts of Deprotection Isobutylene and Carbon Dioxide (Volatile)Toluene and Carbon Dioxide
The Critical Challenge: The Alkyne Moiety

The primary point of divergence when protecting 1,1-dimethylpropargylamine is the fate of the alkyne during deprotection.

  • Cbz Deprotection Risk : The standard and mildest method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[4][10] This condition is also highly effective for the reduction of alkynes, first to alkenes and then to alkanes. Therefore, attempting to deprotect Cbz-1,1-dimethylpropargylamine via standard hydrogenation risks complete saturation of the essential propargyl group, leading to an undesired byproduct. While alternative, non-reductive Cbz deprotection methods exist, such as using strong acids (e.g., AlCl₃, HBr in acetic acid), they are significantly harsher and may not be compatible with other sensitive functional groups in a more complex molecule.[10][11][12]

  • Boc Deprotection Advantage : The Boc group is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][13][14] Alkynes are generally stable to these acidic conditions. This makes the Boc group highly chemoselective for this substrate, as the amine can be deprotected with no impact on the alkyne. The byproducts, CO₂ and isobutylene, are gases, which simplifies reaction workup.[8]

This fundamental incompatibility of the standard Cbz deprotection with the alkyne makes Boc the overwhelmingly superior protecting group for 1,1-dimethylpropargylamine in most synthetic contexts.

Visualization of Key Chemical Processes

To better understand the transformations, the following diagrams illustrate the protection and deprotection mechanisms.

Protection_Mechanism cluster_reactants Reactants cluster_process Process Amine R-NH₂ (1,1-dimethylpropargylamine) Nucleophilic_Attack Nucleophilic Attack Amine->Nucleophilic_Attack Protecting_Reagent Protecting Reagent (Boc₂O or Cbz-Cl) Protecting_Reagent->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Forms Elimination Elimination of Leaving Group Intermediate->Elimination Collapses Product Protected Amine (R-NH-PG) Elimination->Product Yields Deprotection_Pathways Boc_Amine Boc-Protected 1,1-dimethylpropargylamine Acid Acid (TFA or HCl) Boc_Amine->Acid Deprotection Cbz_Amine Cbz-Protected 1,1-dimethylpropargylamine Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz_Amine->Hydrogenolysis Deprotection Desired_Product Deprotected Amine (Alkyne Intact) Acid->Desired_Product Clean Conversion Hydrogenolysis->Desired_Product Potential Product Side_Product Reduced Amine (Alkyne Saturated) Hydrogenolysis->Side_Product Major Risk: Over-reduction

Caption: Comparison of deprotection pathways.

Decision_Workflow Start Start: Need to protect 1,1-dimethylpropargylamine Question1 Are there any extremely acid-sensitive groups in the rest of the molecule? Start->Question1 Choose_Boc Choose Boc Protection Question1->Choose_Boc No Choose_Cbz Consider Cbz Protection Question1->Choose_Cbz Yes Boc_Deprotection Deprotect with acid (e.g., TFA). Alkyne is safe. Choose_Boc->Boc_Deprotection Cbz_Deprotection Must avoid standard hydrogenolysis. Requires harsher, non-reductive methods (e.g., strong Lewis acids). Choose_Cbz->Cbz_Deprotection End_Boc Successful Synthesis Boc_Deprotection->End_Boc End_Cbz Proceed with Caution Cbz_Deprotection->End_Cbz

Caption: Decision workflow for protecting 1,1-dimethylpropargylamine.

Experimental Protocols

The following protocols are provided as validated, representative procedures.

Protocol 1: Synthesis of tert-butyl (1,1-dimethylprop-2-yn-1-yl)carbamate (Boc-protected)
  • Reagents and Materials:

    • 1,1-dimethylpropargylamine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve 1,1-dimethylpropargylamine (1.0 equiv) in DCM.

    • Add triethylamine (1.2 equiv) to the solution at room temperature.

    • Cool the mixture to 0 °C using an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in DCM dropwise to the cooled amine solution.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water. Separate the organic layer.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary. [9][15]

Protocol 2: Synthesis of benzyl (1,1-dimethylprop-2-yn-1-yl)carbamate (Cbz-protected)
  • Reagents and Materials:

    • 1,1-dimethylpropargylamine

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃) or another suitable base

    • Dichloromethane (DCM) or a biphasic system (e.g., Dioxane/Water)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve 1,1-dimethylpropargylamine (1.0 equiv) and sodium carbonate (2.0 equiv) in a mixture of water and an organic solvent like DCM.

    • Cool the vigorously stirred mixture to 0 °C in an ice bath.

    • Add benzyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography as needed. [4]

Protocol 3: Deprotection of Boc-1,1-dimethylpropargylamine (Recommended)
  • Reagents and Materials:

    • Boc-protected 1,1-dimethylpropargylamine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Step-by-Step Procedure:

    • Dissolve the Boc-protected amine (1.0 equiv) in DCM.

    • Add trifluoroacetic acid (5-10 equiv, often a 20-50% v/v solution in DCM) to the solution at room temperature. [13][16] 3. Stir the mixture for 1-2 hours. Monitor deprotection by TLC.

    • Upon completion, carefully remove the volatiles (DCM and excess TFA) under reduced pressure.

    • Dissolve the resulting residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aq. NaHCO₃ to neutralize the TFA salt and extract the free amine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. [5]

Protocol 4: Deprotection of Cbz-1,1-dimethylpropargylamine (Caution Advised)
  • Method A: Catalytic Hydrogenolysis (High Risk of Alkyne Reduction)

    • Dissolve the Cbz-protected amine in a suitable solvent like methanol (MeOH) or ethyl acetate (EtOAc).

    • Carefully add 5-10 mol% of palladium on carbon (Pd/C).

    • Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon.

    • Stir the mixture vigorously under the H₂ atmosphere at room temperature until the reaction is complete (monitored by TLC). Note: Significant formation of the over-reduced product is highly likely.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. [4][10]

  • Method B: Acid-Catalyzed Cleavage (Harsh, Non-Reductive Alternative)

    • Dissolve the Cbz-protected amine in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).

    • Add aluminum chloride (AlCl₃) (1.5-3 equivalents) portion-wise at room temperature. [10][12] 3. Stir the reaction until completion as monitored by TLC.

    • Quench the reaction by carefully adding water and extract the product with a suitable organic solvent.

    • Wash, dry, and concentrate the organic layers to obtain the product. [10][12]

Conclusion and Expert Recommendation

While both Boc and Cbz are exceptionally effective and versatile protecting groups for amines, their application is not a one-size-fits-all scenario. The choice must be guided by the functional group tolerance of the entire molecule. [5] For 1,1-dimethylpropargylamine, the analysis is unequivocal. The Boc group is the superior and recommended choice. The causality is rooted in the principle of orthogonal stability; the acid-labile nature of the Boc group is perfectly compatible with the acid-stable alkyne. [9]Its deprotection is clean, high-yielding, and operationally simple, preserving the critical propargyl functionality.

The Cbz group, while a powerful tool in many contexts, presents a significant and often unacceptable risk of alkyne reduction under its most common and mildest deprotection condition. [9]While non-reductive cleavage methods exist, they require harsh Lewis or Brønsted acids that may compromise other parts of a complex synthetic intermediate. [17]Therefore, Cbz should only be considered for this substrate if the synthetic route strictly prohibits exposure to acidic conditions but can tolerate harsh, non-reductive cleavage or if a specialized, selective hydrogenolysis catalyst is employed with careful monitoring.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). Boc Protected Compounds. Retrieved from [Link]

  • MDPI. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

  • Reddit. (2023, October 18). Boc De-protection. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). View of Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • SciELO. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Retrieved from [Link]

Sources

benzyl N-(2-methylbut-3-yn-2-yl)carbamate vs benzyl prop-2-ynylcarbamate reactivity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and bioconjugation, selecting the appropriate alkyne building block is rarely a simple matter of availability; it is a strategic decision that dictates synthetic efficiency and the pharmacokinetic profile of the final molecule.

This guide provides an in-depth comparative analysis of two widely utilized Cbz-protected alkynes: benzyl prop-2-ynylcarbamate (an unhindered terminal alkyne) and benzyl N-(2-methylbut-3-yn-2-yl)carbamate (a sterically hindered terminal alkyne). By analyzing their structural divergence, we can establish a predictive framework for their behavior in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), cross-coupling, and deprotection workflows.

Structural and Mechanistic Analysis: The Gem-Dimethyl Effect

The fundamental divergence in reactivity between these two molecules originates at the propargylic carbon.

  • Benzyl prop-2-ynylcarbamate features an unsubstituted methylene (–CH₂–) group. This minimal steric footprint allows for highly accessible coordination with transition metals, making it an exceptionally reactive substrate for bioconjugation.

  • Benzyl N-(2-methylbut-3-yn-2-yl)carbamate possesses a gem-dimethyl group at the propargylic position. This introduces profound steric bulk (the Thorpe-Ingold effect), which physically shields both the terminal alkyne proton and the adjacent carbamate linkage.

While this steric shielding drastically increases the activation energy required for cycloaddition, it provides a crucial advantage in drug development: it blocks cytochrome P450-mediated metabolic oxidation at the propargylic position and modulates the lipophilicity of the resulting pharmacophore. This precise structural tuning has been successfully leveraged in the [1], where the steric bulk of the 2-methylbut-3-yn-2-amine derivative directly influenced target enzyme engagement.

G cluster_0 Benzyl prop-2-ynylcarbamate cluster_1 Benzyl N-(2-methylbut-3-yn-2-yl)carbamate A Terminal Alkyne (Unhindered) B -CH2- Group (High Accessibility) A->B C Cbz Group B->C D Terminal Alkyne (Sterically Shielded) E -C(CH3)2- Group (Bulky gem-dimethyl) D->E F Cbz Group E->F

Caption: Structural comparison highlighting the steric shielding of the gem-dimethyl group.

Comparative Reactivity Profiles

The structural differences between these two carbamates manifest most prominently in their reaction kinetics and chemical stability.

CuAAC Kinetics (Click Chemistry)

The unhindered propargyl carbamate readily undergoes CuAAC at room temperature within 1–2 hours using standard aqueous catalytic systems. In contrast, the gem-dimethyl analogue exhibits sluggish kinetics. The bulky methyl groups physically impede the formation of the critical copper(I) acetylide intermediate. To force this reaction to completion, elevated temperatures (50–80 °C) and stabilizing ligands (e.g., TBTA) are mandatory.

Deprotection and Acid Lability

Removing the Cbz protecting group typically involves hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH). Because alkynes are sensitive to hydrogenation, acidic cleavage is often preferred. However, the gem-dimethyl group in benzyl N-(2-methylbut-3-yn-2-yl)carbamate stabilizes a tertiary propargylic carbocation. Under strongly acidic conditions, this can lead to unintended C–N bond cleavage (Rupe rearrangement pathways), necessitating carefully optimized, milder deprotection strategies compared to the stable propargyl variant.

Quantitative Data Summary
ParameterBenzyl prop-2-ynylcarbamateBenzyl N-(2-methylbut-3-yn-2-yl)carbamate
Propargylic Substitution Unhindered (–CH₂–)Hindered (–C(CH₃)₂–)
CuAAC Kinetics (RT) Fast (1–2 hours)Very Slow / Negligible
Optimal CuAAC Temp 20–25 °C60–80 °C
Ligand Requirement Optional (Standard Ascorbate)Highly Recommended (e.g., TBTA)
Metabolic Stability Susceptible to propargylic oxidationHighly stable (sterically blocked)
Acidic Cleavage Risk Low (Primary carbon)High (Stable tertiary carbocation)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents and conditions are chosen based on the steric profiles of the substrates.

Protocol A: Standard CuAAC with Benzyl prop-2-ynylcarbamate

Designed for rapid, unhindered cycloaddition.

  • Solvent System Preparation: Dissolve the azide (1.0 eq) and benzyl prop-2-ynylcarbamate (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: This biphasic, miscible solvent system ensures the simultaneous solvation of the organic substrates and the inorganic copper salts, maximizing collision frequency.

  • Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) followed by Sodium Ascorbate (10 mol%).

    • Causality: Ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ. The 2:1 ratio of ascorbate to copper ensures the continuous reduction of any Cu(II) formed via ambient oxidation, preventing the oxidative Glaser homocoupling of this highly reactive alkyne.

  • Reaction & Validation: Stir at room temperature for 2 hours.

    • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the UV-active alkyne starting material and the emergence of a highly polar, UV-active baseline spot (the triazole) confirms successful conversion.

Protocol B: Forced CuAAC with Benzyl N-(2-methylbut-3-yn-2-yl)carbamate

Designed to overcome high activation energy barriers.

  • Solvent System Preparation: Dissolve the azide (1.0 eq) and benzyl N-(2-methylbut-3-yn-2-yl)carbamate (1.2 eq) in anhydrous DMF.

    • Causality: DMF is selected over aqueous systems to allow for elevated reaction temperatures without solvent reflux or degradation issues.

  • Ligand-Assisted Catalysis: Add CuSO₄ (10 mol%), Sodium Ascorbate (20 mol%), and TBTA ligand (10 mol%).

    • Causality: The bulky gem-dimethyl group physically repels the copper center. TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is critical here; it encapsulates the Cu(I) ion, protecting it from disproportionation while accelerating the formation of the sterically hindered copper acetylide.

  • Reaction & Validation: Heat the reaction mixture to 60 °C for 18–24 hours.

    • Self-Validation Step: Due to the sluggish kinetics, TLC is insufficient to distinguish slow progress from a stalled reaction. Extract a 10 µL aliquot, quench with EDTA, and analyze via LC-MS. The presence of the exact mass [M+H]⁺ of the triazole product, without the appearance of lower-mass fragments, validates that the elevated temperature has driven the cycloaddition without causing unintended Cbz deprotection or C–N cleavage.

G Start CuAAC Reaction Setup (Alkyne + Azide + Cu(I)) Split Propargylic Substitution? Start->Split Unsub Unhindered (-CH2-) Split->Unsub Benzyl prop-2-ynylcarbamate Sub gem-Dimethyl (-C(CH3)2-) Split->Sub Benzyl N-(2-methylbut-3-yn-2-yl)carbamate Cond1 Standard Conditions RT, 1-2h, No Ligand Unsub->Cond1 Cond2 Forced Conditions 60°C, 18h, TBTA Ligand Sub->Cond2 Product1 Rapid Triazole Formation (High Yield) Cond1->Product1 Product2 Slow Triazole Formation (Moderate Yield) Cond2->Product2

Caption: CuAAC workflow divergence based on the steric hindrance of the propargylic position.

Conclusion

The choice between benzyl prop-2-ynylcarbamate and benzyl N-(2-methylbut-3-yn-2-yl)carbamate is a calculated trade-off between synthetic expediency and pharmacological durability. If the goal is rapid bioconjugation or high-throughput library generation, the unhindered propargyl system is vastly superior. However, if the objective is to synthesize a metabolically stable drug candidate where the propargylic position is shielded from enzymatic degradation, the synthetic challenges of the gem-dimethyl system are a necessary and highly rewarding hurdle to overcome.

References

  • Kang, D., et al. (2024). Rapid identification of novel indolylarylsulfone derivatives as potent HIV-1 NNRTIs via miniaturized CuAAC click-chemistry-based combinatorial libraries. RSC Advances / National Center for Biotechnology Information (PMC). URL:[Link]

A Researcher's Guide to Proton NMR Assignment of Diastereotopic Gem-Dimethyl Groups in Cbz-Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry and drug development, the precise characterization of molecular architecture is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for elucidating the three-dimensional structure of organic molecules. This guide provides an in-depth analysis of a common yet often challenging spectral feature: the assignment of gem-dimethyl groups adjacent to a stereocenter in carbobenzyloxy (Cbz)-protected alkynes. We will explore the underlying principles of diastereotopicity and the anisotropic effects that lead to the magnetic non-equivalence of these seemingly identical methyl groups, supported by experimental data and established protocols.

The Phenomenon of Diastereotopicity in Gem-Dimethyl Groups

In a chiral molecule, geminal groups (groups attached to the same carbon atom) can be diastereotopic. This means that they are in chemically non-equivalent environments and, as a result, can have different chemical shifts in the NMR spectrum.[1][2] For a gem-dimethyl group adjacent to a stereocenter, one methyl group is spatially distinct from the other relative to the substituents on the chiral carbon. This spatial difference leads to a difference in the local magnetic fields experienced by the protons of each methyl group, rendering them magnetically non-equivalent.[3]

The consequence in the ¹H NMR spectrum is the appearance of two distinct singlets (or more complex multiplets if coupled to other protons) for the gem-dimethyl group, rather than a single six-proton singlet that would be expected for chemically equivalent methyl groups. The separation between these two signals (Δδ) is a sensitive probe of the local stereochemical environment.

The Anisotropic Influence of the Cbz and Alkyne Moieties

The chemical shift of a proton is significantly influenced by the magnetic anisotropy of nearby functional groups. This effect arises from the circulation of electrons within these groups, which generates a local magnetic field that can either shield (upfield shift) or deshield (downfield shift) a nearby nucleus, depending on its spatial orientation relative to the functional group.[4]

In Cbz-alkynes, both the carbobenzyloxy (Cbz) group and the alkyne moiety exert significant anisotropic effects that contribute to the diastereotopicity of the gem-dimethyl protons.

The Anisotropic Cone of the Carbonyl Group

The carbonyl group within the Cbz protecting group possesses a well-defined anisotropic cone.[5][6] Protons located in the deshielding region, which is generally in the plane of the carbonyl group, will experience a downfield shift. Conversely, protons situated in the shielding region, above and below the plane of the carbonyl group, will be shifted upfield. The exact position of the gem-dimethyl protons relative to this cone will dictate the magnitude and direction of the chemical shift difference between the two methyl groups.

The Cylindrical Anisotropy of the Alkyne Group

The carbon-carbon triple bond of the alkyne generates a cylindrical magnetic field. Protons located along the axis of the triple bond experience a shielding effect and resonate at a higher field (lower ppm).[4] In contrast, protons located in the region perpendicular to the triple bond axis are deshielded. The orientation of the gem-dimethyl group with respect to this cylindrical field will further contribute to the magnetic non-equivalence of the methyl protons.

The interplay of these anisotropic effects from both the Cbz and alkyne groups, in conjunction with the fixed spatial relationship imposed by the chiral center, results in a unique magnetic environment for each of the gem-dimethyl groups.

Experimental Data and Comparison

In the absence of a direct literature spectrum for a Cbz-alkyne with a gem-dimethyl group, we can predict the expected spectral features. The gem-dimethyl protons would likely appear as two distinct singlets in the aliphatic region of the spectrum, typically between 1.0 and 2.0 ppm. The exact chemical shifts and their separation (Δδ) will be highly dependent on the specific conformation of the molecule and the proximity of the methyl groups to the anisotropic cones of the Cbz and alkyne functionalities.

For comparison, consider a hypothetical Cbz-protected amino acid with a gem-dimethyl group on the β-carbon and an alkyne at the γ-position.

Proton Group Expected Chemical Shift (ppm) Expected Multiplicity Key Influencing Factors
gem-Dimethyl (Me_A)1.2 - 1.5SingletDiastereotopic environment, proximity to Cbz and alkyne
gem-Dimethyl (Me_B)1.3 - 1.6SingletDiastereotopic environment, proximity to Cbz and alkyne
α-CH4.0 - 4.5MultipletAdjacent to stereocenter and nitrogen
Cbz-CH₂~5.1SingletBenzylic position
Cbz-Aromatic7.2 - 7.4MultipletAromatic ring
Alkynyl-H2.0 - 3.0Singlet or DoubletAnisotropy of the triple bond

Note: These are estimated chemical shift ranges and may vary depending on the solvent and the specific molecular structure.

Experimental Protocol for ¹H NMR Analysis

To obtain high-quality ¹H NMR data for the assignment of gem-dimethyl groups in Cbz-alkynes, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified Cbz-alkyne compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is crucial for resolving closely spaced signals of diastereotopic protons.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially if the sample concentration is low.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a relaxation delay (d1) of at least 1-2 seconds to allow for full relaxation of the protons, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Visualization of Key Concepts

To visually represent the concepts discussed, the following diagrams are provided.

Diastereotopicity cluster_0 Chiral Molecule cluster_1 ¹H NMR Spectrum Stereocenter Stereocenter GemDimethyl Gem-Dimethyl (C(CH3)2) Stereocenter->GemDimethyl R1 R1 Stereocenter->R1 R2 R2 Stereocenter->R2 R3 R3 Stereocenter->R3 Signal_A Singlet A (3H) GemDimethyl->Signal_A Non-equivalent Proton A Signal_B Singlet B (3H) GemDimethyl->Signal_B Non-equivalent Proton B

Caption: Diastereotopicity of a gem-dimethyl group due to a stereocenter.

Anisotropic_Effects cluster_Cbz Cbz Group Anisotropy cluster_Alkyne Alkyne Anisotropy Cbz O=C-O-CH2-Ph Shielding_Cbz Shielding Zone (+) Deshielding_Cbz Deshielding Zone (-) Alkyne -C≡C-H Shielding_Alkyne Shielding Zone (+) Deshielding_Alkyne Deshielding Zone (-) GemDimethyl Gem-Dimethyl Protons

Caption: Anisotropic effects of Cbz and alkyne groups on gem-dimethyl protons.

Conclusion

The assignment of diastereotopic gem-dimethyl groups in Cbz-alkynes is a nuanced task that requires a solid understanding of fundamental NMR principles. The magnetic non-equivalence arises from the chiral environment and is amplified by the anisotropic effects of the Cbz and alkyne functionalities. By employing high-field NMR spectroscopy and careful data analysis, researchers can confidently assign these signals, gaining valuable insights into the stereochemistry and conformation of their molecules. This guide serves as a foundational resource for scientists and professionals in drug development, enabling more accurate and efficient structural characterization of these important chemical entities.

References

  • Abraham, R. J., et al. (2003). 1H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-36. [Link]

  • Al-Ktaifani, M. M., et al. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Bulletin of the Chemical Society of Ethiopia, 40(3), 485-500. [Link]

  • Al-Ktaifani, M. M., et al. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. ResearchGate. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Cieplak, T., & Urbańczyk-Lipkowska, Z. (2014). The use of carbonyl group anisotropy effect in determination of the relative configuration of carbapenams. Arkivoc, 2014(3), 143-153. [Link]

  • EPG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Redalyc. (2014). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Journal of the Mexican Chemical Society, 58(2), 143-149. [Link]

  • Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. [Link]

  • Jamróz, M. H., et al. (2012). Conformational analysis of the chemical shifts for molecules containing diastereotopic methylene protons. Journal of Magnetic Resonance, 214, 135-141. [Link]

  • Park, K. P., et al. (2004). Synthesis and anticonvulsant evaluation of N-Cbz-alpha-amino-N-alkoxysuccinimides. Bioorganic & Medicinal Chemistry Letters, 14(6), 1475-1478. [Link]

  • Gheorghiu, M. D., et al. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 66(2), 135-146. [Link]

  • ResearchGate. (2026). The Effect of the Gem‐Dimethyl Unit in the Gold‐Catalyzed Cycloisomerization of Aliphatic 1‐Bromoalkynes. [Link]

  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

  • Supporting Information. (n.d.). Sequential Glaser reaction - diastereoselective cyclocarboxylation. [Link]

  • Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383. [Link]

  • Max Planck Institute for Biophysical Chemistry. (n.d.). Application of anisotropic NMR parameters to the confirmation of molecular structure. [Link]

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 136. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of CBz monomer. [Link]

  • Ananda, K., & Gopi, H. N. (2001). Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue. Biopolymers, 59(5), 330-340. [Link]

  • National Institutes of Health. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]

  • Frontiers. (2018). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry, 6, 368. [Link]

  • Massachusetts Institute of Technology. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. [Link]

  • KIT - Institute of Organic Chemistry. (n.d.). REVIEWS. [Link]

  • Amazon AWS. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4. [Link]

Sources

Comparative Guide: Elemental Analysis vs. Orthogonal Purity Assays for C13H15NO2 (Case Study: Glutethimide)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and QA/QC Professionals in Drug Development. Content Type: Technical Comparison & Experimental Guide.

Executive Summary & Core Directive

In drug development, the molecular formula C13H15NO2 most prominently represents Glutethimide , a piperidinedione derivative historically used as a hypnotic sedative (Schedule II).[1] While Elemental Analysis (CHN) remains the prerequisite for publishing new chemical entities (NCEs) to confirm bulk purity, it is fundamentally limited: it cannot distinguish between the (R)- and (S)-enantiomers of Glutethimide, which exhibit vastly different pharmacologic potencies.

This guide objectively compares the traditional Combustion Analysis (CHN) against high-fidelity alternatives—Quantitative NMR (qNMR) and Chiral HPLC —to establish a self-validating purity workflow.

The "±0.4%" Integrity Rule

For peer-reviewed publication (e.g., J. Org. Chem., J. Med. Chem.), the experimentally found values for Carbon, Hydrogen, and Nitrogen must fall within ±0.4% of the theoretical calculation. Deviations outside this range often indicate:

  • Incomplete Combustion: Common with refractory piperidinedione rings.

  • Solvent Entrapment: C13H15NO2 is soluble in ethyl acetate/ethanol; trapped solvent skews %C.

  • Hygroscopy: Moisture absorption increases %H and decreases %C.

Theoretical Framework: The Calculation

Before experimental validation, precise theoretical values must be established using IUPAC atomic weights.

Molecular Formula: C₁₃H₁₅NO₂ Structure: 3-ethyl-3-phenylpiperidine-2,6-dione (Glutethimide)[1][2][3][4]

Step-by-Step Calculation Logic
  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    

Total Molecular Weight (MW):



Theoretical Composition Table
ElementMolar Mass Contribution ( g/mol )CalculationTheoretical % Acceptance Range (±0.4%)
Carbon 156.143

71.87% 71.47% – 72.27%
Hydrogen 15.120

6.96% 6.56% – 7.36%
Nitrogen 14.007

6.45% 6.05% – 6.85%
Oxygen 31.998

14.73% Not typically measured

Methodology Comparison: CHN vs. Alternatives

While CHN confirms the formula, it fails to validate the structure or stereochemistry. For a chiral drug like Glutethimide, relying solely on CHN is a critical failure point.

Comparative Performance Matrix
FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: Chiral HPLC/SFC
Primary Utility Bulk Purity & Formula ConfirmationAbsolute Purity & Structural IDEnantiomeric Excess (%ee)
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<1 mg (Recoverable)
Accuracy ±0.4% (Industry Standard)±0.5% (Routine) to ±0.1% (High-Precision)>99.9% (Separation)
Blind Spots Isomers (R vs S), Inorganic SaltsExchangeable Protons (OH/NH)Inorganic Impurities, Water
Cost/Run Low ($)High (

$ - Deuterated Solvents)
Medium (

)
Verdict Mandatory for Formula ValidationSuperior for Impurity ProfilingEssential for C13H15NO2 Chirality
Visualization: The Purity Decision Tree

PurityWorkflow Start Synthesized C13H15NO2 (Crude) Step1 1. Combustion Analysis (CHN) Start->Step1 Check1 Within ±0.4%? Step1->Check1 Fail1 Recrystallize / Dry (Remove Solvents) Check1->Fail1 No Step2 2. 1H-NMR (Structural Check) Check1->Step2 Yes Fail1->Step1 Check2 Isomeric Purity? Step2->Check2 Step3 3. Chiral HPLC (R vs S Separation) Check2->Step3 Racemic/Enantiopure Check Final Release Lot for Bio-Assay Step3->Final

Figure 1: Logical workflow for validating C13H15NO2. Note that CHN is the gatekeeper, but Chiral HPLC is the final validator for this specific molecule.

Experimental Protocols

Protocol A: Combustion Analysis (CHN) for C13H15NO2

Objective: Determine %C, %H, %N to confirm bulk purity >99.5%.

  • Sample Preparation (Critical):

    • Glutethimide is a crystalline powder (MP: 84°C).[3]

    • Drying: Dry sample in a vacuum oven at 40°C for 4 hours to remove trace ethyl acetate or ethanol used in recrystallization. Failure to dry is the #1 cause of CHN failure.

  • Weighing:

    • Use a Mettler Toledo XP6 Microbalance (or equivalent).

    • Tare a clean tin capsule.

    • Accurately weigh 2.000 – 3.000 mg of dried C13H15NO2.

    • Fold the capsule using the "cubing" technique to eliminate trapped air.

  • Combustion (Flash 2000 / Elementar vario):

    • Furnace Temp: 950°C (ensure complete oxidation of the piperidine ring).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Boost: 250 mL/min for 5 seconds.

  • Detection:

    • Gases (

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
  • Calibration:

    • Run Acetanilide (C8H9NO) standard (Theoretical: C=71.09%, H=6.71%, N=10.36%) before the sample to verify the "K-factor."

Protocol B: Orthogonal Validation (Chiral HPLC)

Objective: Since CHN cannot see chirality, use this to separate the (R) and (S) enantiomers of Glutethimide.

  • Column: Chiralcel OD-H or AD-H (Cellulose-based).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Expected Result: Two distinct peaks. If synthesizing a specific enantiomer, the minor peak should be <1% ( >98% ee).

Data Analysis & Interpretation

When reviewing your data, use the following troubleshooting table.

Scenario: Theoretical C = 71.87%

Found ValueDeviationDiagnosisCorrective Action
C: 71.70% -0.17%Pass. Excellent purity.Proceed to NMR/HPLC.
C: 70.50% -1.37%Fail. Likely trapped solvent (e.g., Ethanol) or inorganic salts.Dry sample at higher vac; check for ash residue.
C: 72.50% +0.63%Fail. Likely incomplete combustion (soot formation) or sample inhomogeneity.Increase

boost time; add

oxidant.
H: 7.50% +0.54%Fail. Water contamination (Hygroscopic).Dry at 50°C over

.
Visualization: Calculation Logic

CalculationLogic C Carbon (13 x 12.011) Sum Summation MW = 217.268 C->Sum H Hydrogen (15 x 1.008) H->Sum N Nitrogen (1 x 14.007) N->Sum O Oxygen (2 x 15.999) O->Sum Calc Calculate % Sum->Calc ResC %C = 71.87 Calc->ResC ResH %H = 6.96 Calc->ResH ResN %N = 6.45 Calc->ResN

Figure 2: The stoichiometry flow for determining theoretical elemental composition.

References

  • National Institute of Standards and Technology (NIST). Glutethimide (C13H15NO2) Gas Chromatography and Mass Spectrometry Data. NIST Chemistry WebBook. Link

  • PubChem. Glutethimide Compound Summary. National Library of Medicine. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Comparison of qNMR vs CHN). Link

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures. (Guidance on specificity and accuracy in drug assays). Link

Sources

Chromatographic Purity Assessment of Cbz-Protected Alkynes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug discovery and chemical biology, Cbz-protected alkynes (e.g.,


-Cbz-propargylamine) serve as critical linchpins. They bridge the stability required for multi-step organic synthesis with the reactivity needed for downstream "Click Chemistry" (CuAAC) or Sonogashira couplings.

However, the very features that make them useful—the aromatic Cbz (carbobenzyloxy) protecting group and the reactive alkyne tail—present unique analytical challenges. Thermal instability rules out standard Gas Chromatography (GC) for precise purity assessment, while the lack of strong chromophores in the aliphatic alkyne chain makes detection dependent on the Cbz group.

This guide objectively compares the primary analytical methodologies, recommending Reverse-Phase HPLC (RP-HPLC) as the gold standard for routine purity assessment, while positioning UPLC-MS and qNMR as necessary orthogonal tools for structural validation.

Part 1: Strategic Method Comparison

For a researcher isolating a Cbz-protected alkyne intermediate, the choice of analytical method dictates the reliability of the subsequent reaction. The following table contrasts the performance of available techniques.

Table 1: Comparative Performance of Analytical Techniques
FeatureRP-HPLC (UV/PDA) UPLC-MS qNMR (

H)
TLC (Silica)
Role Gold Standard (Routine Purity)Structural Confirmation Absolute Assay (Potency)Rapid Screening
Sensitivity High (0.05% impurity detection)Very High (Trace analysis)Low (~1% detection limit)Low (Qualitative only)
Resolution Excellent (with C18/Phenyl columns)Superior (Sub-2

m particles)
Poor (Overlapping signals)Low
Quantification Area % (Relative Purity)Ionization dependent (Qualitative)Molar Ratio (Absolute Purity)Visual/Rough
Sample Integrity Non-destructive (fraction collection possible)DestructiveNon-destructiveDestructive
Cbz Specifics Strong UV signal @ 254 nmMass confirmation of adductsDistinct Benzyl protons (5.1 ppm)UV active spots
Expert Insight: Why GC is NOT Recommended

While Gas Chromatography (GC) is standard for many small molecules, it is ill-suited for Cbz-protected alkynes. The carbamate linkage in the Cbz group is thermally labile and can undergo pyrolysis at the high injection port temperatures (


C) required for volatilization, leading to false "impurity" peaks (e.g., benzyl alcohol or isocyanates) that are actually artifacts of the analysis.

Part 2: Deep Dive – The RP-HPLC Protocol

This section details a robust, self-validating HPLC protocol designed specifically for Cbz-protected alkynes. This method leverages the hydrophobicity of the Cbz group for retention and its aromatic ring for detection.

Column Selection Strategy
  • Primary Choice: C18 (Octadecyl) . The hydrophobic Cbz group interacts strongly with C18 ligands, providing excellent retention and separation from polar impurities like free amines or salts.

  • Alternative Choice: Phenyl-Hexyl . If the Cbz-alkyne co-elutes with aromatic impurities (e.g., benzyl alcohol from Cbz-Cl hydrolysis), the

    
    -
    
    
    
    interactions of a Phenyl-Hexyl column offer orthogonal selectivity.
Mobile Phase & Detection
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA sharpens peaks for amine-containing compounds but suppresses MS ionization. Use Formic Acid if transferring to LC-MS.[1]

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.

  • Detection: UV at 254 nm (Targeting the Benzyl ring) and 210 nm (Amide/Carbamate bond).

Experimental Workflow: Purity Assessment of -Cbz-Propargylamine

Objective: Quantify purity and identify common synthetic byproducts (Benzyl alcohol, unreacted propargylamine).

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 1 mg of the dry Cbz-alkyne in 1 mL of 50:50 ACN:Water .

    • Critical Step: Filter through a 0.22

      
      m PTFE filter to remove particulate matter that could clog the column.
      
  • System Setup:

    • Flow Rate: 1.0 mL/min (standard HPLC) or 0.4 mL/min (UPLC).

    • Temperature: 30°C (Controlled temperature ensures reproducibility).

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts/free amines).

    • 2-15 min: 5%

      
       95% B (Linear gradient to elute the main product).
      
    • 15-18 min: 95% B (Wash to remove highly lipophilic dimers).

    • 18-20 min: 5% B (Re-equilibration).

  • System Suitability Test (Self-Validation):

    • Inject a "Blank" (solvent only) to identify ghost peaks.

    • The main peak must have a symmetry factor between 0.8 and 1.2.

    • Resolution (

      
      ) between the main peak and nearest impurity must be 
      
      
      
      .

Part 3: Visualization of Logic & Workflow

Diagram 1: Method Selection Decision Tree

This diagram guides the researcher to the correct analytical tool based on their specific data needs.

MethodSelection Start Start: Purity Assessment of Cbz-Alkyne Goal What is the primary goal? Start->Goal Routine Routine Purity Check (>95% expected) Goal->Routine Structure Identify Unknown Impurities Goal->Structure Absolute Absolute Content (Potency Assay) Goal->Absolute HPLC RP-HPLC (UV) *Recommended* Routine->HPLC High Resolution LCMS UPLC-MS (Mass Spec) Structure->LCMS Mass ID NMR qNMR (1H) (Internal Std) Absolute->NMR No Ref Std Needed

Caption: Decision matrix for selecting the appropriate analytical technique based on research objectives.

Diagram 2: Cbz-Alkyne HPLC Method Development

This workflow illustrates the iterative process of optimizing the separation.

HPLCWorkflow Input Crude Cbz-Alkyne Screen Gradient Scouting (5-95% B) Input->Screen Decision Resolution > 1.5? Screen->Decision Optimize Adjust Gradient Slope or Change Column Decision->Optimize No Final Final Method (Quality Control) Decision->Final Yes Optimize->Screen Re-inject

Caption: Iterative workflow for optimizing HPLC separation of Cbz-protected alkynes.

Part 4: Case Study & Troubleshooting

Case Study: Synthesis of -Cbz-Propargylamine

Scenario: A researcher reacts propargylamine with benzyl chloroformate (Cbz-Cl). HPLC Analysis:

  • Peak A (

    
     = 2.1 min):  Unreacted Propargylamine (Polar, elutes in void volume).
    
  • Peak B (

    
     = 8.4 min):  Benzyl Alcohol (Hydrolysis byproduct of Cbz-Cl).
    
  • Peak C (

    
     = 12.2 min): Product (
    
    
    
    -Cbz-Propargylamine)
    .
  • Peak D (

    
     = 14.5 min):  Dimer impurity (Glaser coupling of alkynes).
    

Interpretation: If Peak B is significant, the reaction needs drier conditions or better workup (wash with water). If Peak D is present, oxygen exclusion during synthesis was insufficient.

Common Pitfalls
  • Ghost Peaks: Cbz groups can degrade if the HPLC mobile phase pH is too high (>8). Always keep pH < 7.

  • Broad Peaks: Alkynes can interact with residual metals on older silica columns. Use high-purity "Type B" silica columns.

References

  • National Institutes of Health (PMC). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups: Stability and Deprotection.[2][3] Retrieved from [Link]

  • Royal Society of Chemistry. (2013). HPLC-qNMR for Purity Assessment.[4] Analytical Methods.[4][5][6][7][8][9][10][11] Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls and Aromatics.[5][12] Retrieved from [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of Benzyl N-(2-methylbut-3-yn-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the integrity of your research extends to the entire lifecycle of your materials, including their safe and compliant disposal. Benzyl N-(2-methylbut-3-yn-2-yl)carbamate is a compound with distinct functional groups—a carbamate, a benzyl group, and a terminal alkyne—each presenting unique considerations for waste management. This guide provides a comprehensive, step-by-step protocol to ensure that this compound is handled and disposed of with the utmost regard for safety, regulatory compliance, and environmental stewardship. The procedures outlined here are designed to be self-validating, integrating chemical principles with established safety protocols.

Hazard Analysis and Risk Assessment: A Functional Group Approach

A complete Safety Data Sheet (SDS) for benzyl N-(2-methylbut-3-yn-2-yl)carbamate is not always available. Therefore, a prudent risk assessment must be based on the known hazards of its constituent functional groups. This approach ensures that all potential risks are considered and mitigated.

Functional Group Potential Hazard Rationale and Causality
Terminal Alkyne Formation of explosive metal acetylides; FlammabilityTerminal alkynes can react with certain metals, particularly copper, silver, and mercury, to form highly unstable and shock-sensitive acetylide compounds[1]. The butynyl group also makes the compound a volatile organic compound (VOC) and potentially flammable[1][2].
Carbamate Ester Toxicity (Cholinesterase Inhibition); Carcinogenicity (Suspected)Carbamate esters are a class of compounds known for their potential to act as cholinesterase inhibitors, which can disrupt nerve function[3]. Some carbamates are also suspected or known carcinogens[3][4]. Hydrolysis under strong acidic or basic conditions can occur[5].
Benzyl Group Irritation; Environmental HazardWhile the benzyl group itself is relatively stable, many benzyl compounds can cause skin, eye, and respiratory irritation[6][7][8]. Depending on the overall structure, some benzyl derivatives may be toxic to aquatic life[9].

Given this profile, benzyl N-(2-methylbut-3-yn-2-yl)carbamate must be treated as a hazardous chemical waste, with particular attention paid to its reactivity and potential toxicity[3][10]. Under no circumstances should this compound or its solutions be disposed of via sanitary sewer systems or in regular trash .[10][11][12]

Essential Safety and Handling Protocols

Prior to beginning any disposal procedures, the following engineering controls and Personal Protective Equipment (PPE) are mandatory to minimize exposure and ensure personnel safety.

Engineering Controls
  • Chemical Fume Hood: All handling and preparation of this waste must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of potentially harmful vapors or dust and to contain any accidental spills[3].

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or safety glasses with side shields are required at all times[13].

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and change them immediately if contamination occurs[3][13].

  • Protective Clothing: A flame-resistant laboratory coat must be worn and kept fully fastened. For larger quantities, a chemical-resistant apron is also recommended[3].

Waste Segregation and Container Management

Proper segregation is the cornerstone of safe chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions, such as the generation of toxic gases or explosions[14].

  • Waste Stream Designation: Designate a specific hazardous waste stream for benzyl N-(2-methylbut-3-yn-2-yl)carbamate and materials contaminated with it.

  • Incompatibility Prevention: This waste stream must be kept separate from:

    • Solutions containing heavy metal salts (e.g., copper, silver, mercury, lead) to prevent the formation of explosive acetylides[1].

    • Strong oxidizing agents, strong acids, and strong bases to avoid uncontrolled reactions[15][16].

  • Container Selection:

    • Use only containers made of compatible materials, such as high-density polyethylene (HDPE) or borosilicate glass, that are in good condition with no cracks or leaks[12][17].

    • The container must have a secure, tightly-sealing screw cap to prevent leaks and the escape of vapors[16].

    • Ensure the container is appropriately sized for the volume of waste to be generated, leaving at least 10% headspace to allow for expansion[16][17].

Step-by-Step Disposal Protocols

The primary and most secure method for disposal is through your institution's licensed hazardous waste management program[10][14].

Protocol A: Disposal of Unused Compound and Contaminated Solids

This protocol applies to the pure solid compound, reaction residues, and materials grossly contaminated, such as weighing paper, gloves, or spill cleanup materials.

  • Container Preparation: Select a suitable waste container as described in Section 3. Affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department[11][18].

  • Waste Transfer: Working inside a chemical fume hood, carefully transfer the solid waste into the prepared container. Use appropriate tools (e.g., spatula, funnel) to avoid spillage.

  • Labeling: Immediately update the waste label with the full chemical name: "benzyl N-(2-methylbut-3-yn-2-yl)carbamate," and list all components and their approximate percentages[11][14]. Ensure the accumulation start date is recorded.

  • Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste[16][17]. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, segregated from incompatible materials and preferably in secondary containment[12][16].

  • Waste Pickup: Once the container is full or has been in storage for the maximum allowed time (typically 6-12 months, check institutional and EPA guidelines), arrange for pickup by your EHS department[12][19].

Protocol B: Decontamination of Labware

This protocol is for reusable labware (e.g., glassware) with minimal residual contamination.

  • Initial Rinse (Hazardous Waste Collection):

    • In a chemical fume hood, rinse the contaminated labware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

    • This first rinseate is considered hazardous waste and must be collected in a separate, properly labeled liquid hazardous waste container designated for "Halogenated" or "Non-Halogenated" solvent waste, as appropriate[20].

  • Subsequent Rinses: Perform a "triple rinse" by washing the labware two more times with solvent, followed by a final wash with soap and water[20]. These subsequent, non-hazardous rinses may be permissible for drain disposal, but you must consult your local EHS guidelines as regulations vary[16][17].

  • Drying and Reuse: Allow the thoroughly cleaned labware to air dry completely before returning it to use.

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing waste generated from benzyl N-(2-methylbut-3-yn-2-yl)carbamate.

G start Waste Generated (benzyl N-(2-methylbut-3-yn-2-yl)carbamate) waste_type What is the nature of the waste? start->waste_type solid_waste Pure Compound or Grossly Contaminated Solids (Gloves, Weigh Paper, etc.) waste_type->solid_waste Solid labware Lightly Contaminated Reusable Labware (e.g., Glassware) waste_type->labware Labware protocol_a Follow Protocol A: 1. Place in labeled hazardous waste container. 2. Segregate from incompatibles. 3. Store in Satellite Accumulation Area. solid_waste->protocol_a protocol_b Follow Protocol B: 1. Perform initial rinse with solvent. 2. Collect first rinseate as hazardous liquid waste. labware->protocol_b ehs_pickup Arrange for EHS Waste Pickup protocol_a->ehs_pickup triple_rinse Perform subsequent triple rinse. Consult EHS for disposal of final rinses. protocol_b->triple_rinse triple_rinse->ehs_pickup For collected rinseate

Caption: Decision workflow for proper disposal of benzyl N-(2-methylbut-3-yn-2-yl)carbamate waste.

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). University of North Texas Health Science Center. Retrieved from [Link]

  • Chemical Waste Procedures. (2025, September 25). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975, December). United States Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Chemical Waste Disposal. (2025, June 15). Monash University. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). United States Environmental Protection Agency. Retrieved from [Link]

  • Guidelines for the Management of Waste Acetylene Cylinders. (n.d.). Asia Industrial Gases Association. Retrieved from [Link]

  • Acetylene Cylinders Disposal. (n.d.). Synergy Recycling. Retrieved from [Link]

  • Acetylene (Dissolved) Safety Data Sheet. (n.d.). FSW UK. Retrieved from [Link]

  • Carbamates Waste Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich. Retrieved from [Link]

  • Guidelines for the Disposal of Acetylene Cylinders. (n.d.). ANZIGA. Retrieved from [Link]

  • Benzyl n-(2-methylbut-3-yn-2-yl)carbamate. (n.d.). PubChemLite. Retrieved from [Link]

  • Benzyl cinnamate Safety Data Sheet. (2023, October 16). CPAChem. Retrieved from [Link]

  • benzyl N-(1-hydroxybut-3-yn-2-yl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • Benzyl Carbamate (CAS 621-84-1). (n.d.). Mac-Chem. Retrieved from [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2025, July 21). MDPI. Retrieved from [Link]

  • benzyl N-[2-(1H-indol-3-yl)ethyl]carbamate. (n.d.). PubChem. Retrieved from [Link]

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Topic: Operational Safety & Handling of Benzyl N-(2-methylbut-3-yn-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and operational protocols for benzyl N-(2-methylbut-3-yn-2-yl)carbamate (CAS: 230626-95-6).

This guide is structured for researchers requiring immediate, actionable data. It synthesizes precautionary principles derived from structural analogs (benzyl carbamates and propargyl amines) to ensure a "safety-first" approach where specific toxicological data may be limited.

Chemical Identity & Hazard Profile

Before selecting PPE, you must understand the "Enemy." This compound features a carbamate linker connecting a benzyl group to a propargyl-like amine. This structural duality dictates its reactivity and hazard profile.

  • Chemical Name: Benzyl N-(2-methylbut-3-yn-2-yl)carbamate[1]

  • CAS Number: 230626-95-6[1]

  • Molecular Formula: C₁₃H₁₅NO₂[1]

  • Physical State: typically a white to off-white solid or viscous oil (depending on purity).

The Hazard Matrix (Precautionary)
  • Primary Risks: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[2]

  • Sensitization Risk: Carbamates are known structural alerts for skin sensitization. Repeated exposure may trigger allergic dermatitis.

  • Reactivity: The terminal alkyne moiety implies potential sensitivity to metal catalysts (copper/silver) and strong bases. The carbamate linkage is susceptible to hydrolysis under strongly acidic or basic conditions.

Personal Protective Equipment (PPE) Strategy

Do not rely on "standard" lab PPE. This compound requires a barrier strategy that accounts for potential permeation and sensitization.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm outer)Why: Carbamates can permeate thin latex. Nitrile offers superior chemical resistance. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Why: Standard safety glasses are insufficient for powders or reactive oils. Goggles seal the eyes against airborne dust and accidental splashes.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Why: Inhalation of carbamate dusts can cause respiratory sensitization. Engineering controls (Hood) are superior to respirators.
Body Lab Coat (High-neck, long sleeve)Why: Prevents dermal absorption on forearms and neck.
The "Self-Validating" PPE Workflow
  • Check: Inspect gloves for pinholes by inflating them slightly before donning.

  • Seal: Ensure lab coat cuffs cover the glove wrist; use masking tape for high-risk transfers.

  • Change: Replace outer gloves every 30 minutes or immediately after a splash.

Operational Protocols: Storage, Handling, & Disposal[2][3][4]

A. Storage Logic[2][4][5]
  • Temperature: 2–8°C (Refrigerated).

    • Reasoning: Carbamates can slowly degrade; the alkyne group benefits from thermal stability.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen).

    • Reasoning: Prevents oxidative degradation and moisture-induced hydrolysis.

  • Segregation: Keep away from Strong Oxidizers and Strong Bases .

B. Handling Workflow (The "Red Zone")

All manipulations involving open containers must occur within a certified chemical fume hood.

Step-by-step Protocol:

  • Equilibration: Allow the sealed container to warm to room temperature before opening. This prevents water condensation on the cold chemical (hygroscopic risk).

  • Weighing: Use an anti-static gun if the solid is static-prone. Weigh inside the hood or use a closed transfer vessel.

  • Solubilization: Dissolve immediately in the reaction solvent (e.g., DCM, THF) to minimize dust hazard.

C. Spill Response
  • Solid Spill: Do not dry sweep. Cover with a damp paper towel (solvent-wet if necessary) to suppress dust, then wipe up.

  • Liquid Spill: Absorb with vermiculite or sand.

  • Decontamination: Clean surface with a dilute soap solution followed by water.

D. Disposal
  • Classification: Hazardous Organic Waste (Halogen-free).

  • Protocol: Do not dispose of down the drain. Collect in a dedicated "Solid/Liquid Organic Waste" container.

  • Quenching: If residual material remains in glassware, rinse with acetone into the waste stream before washing.

Visualizing the Safety Architecture

The following diagrams illustrate the logical flow of handling and the hierarchy of controls.

Diagram 1: The "Safe-Loop" Handling Workflow

This workflow ensures the chemical is never exposed to the open lab environment.

G Storage 1. Cold Storage (2-8°C, Argon) Equilibrate 2. Thermal Equilibration (Closed Vessel) Storage->Equilibrate Retrieve Hood 3. Fume Hood Transfer (Double Nitrile Gloves) Equilibrate->Hood Open Only When Warm Hood->Hood Change Outer Gloves Every 30 mins Reaction 4. Reaction/Solubilization (Closed System) Hood->Reaction Weigh & Dissolve Waste 5. Disposal (Organic Waste Stream) Reaction->Waste Quench & Discard

Caption: Operational workflow emphasizing thermal equilibration and glove discipline to minimize exposure risks.

Diagram 2: Hierarchy of Controls for Carbamates

Prioritizing engineering controls over PPE.

Hierarchy Elimination Elimination: Use less toxic analog if possible Engineering Engineering: Fume Hood, Inert Atmosphere Elimination->Engineering Admin Admin: SOPs, Training, Restricted Access Engineering->Admin PPE PPE: Goggles, Lab Coat, Nitrile Gloves Admin->PPE

Caption: Safety hierarchy prioritizing containment (Engineering) before personal gear (PPE).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Benzyl carbamate (Compound Summary).[1][3][4][5] National Library of Medicine. Retrieved March 6, 2026. [Link]

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